(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3/t5-/m0/s1 |
InChI Key |
DGWHDIYEULVUTH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CN1C=NC=N1)O |
Canonical SMILES |
CC(CN1C=NC=N1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A Cornerstone Chiral Building Block in Antifungal Drug Synthesis
Executive Summary: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and application of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. This molecule is a critical chiral intermediate, most notably in the synthesis of advanced triazole antifungal agents such as Posaconazole. Its specific stereochemistry is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, manufacturing considerations, and the scientific rationale behind its analytical validation.
Introduction: The Significance of Chiral Triazole Alcohols
A Legacy of Triazole Antifungal Agents
The 1,2,4-triazole moiety is a pharmacologically significant nucleus that forms the backbone of a major class of antifungal drugs.[1] These agents have revolutionized the treatment of systemic fungal infections, which pose a significant threat to immunocompromised patients.[2] The mechanism of action for triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[3] By disrupting the integrity of the fungal cell membrane, these drugs exhibit potent and broad-spectrum antifungal activity.[3]
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: The Architect of Stereospecificity
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol, hereafter referred to as the "S-enantiomer," is not an active antifungal agent itself. Instead, it serves as a high-value chiral building block. Its primary importance lies in its role as a key starting material for the synthesis of Posaconazole, a second-generation triazole antifungal with an extended spectrum of activity, particularly against invasive Aspergillus and Candida species.[2][4] The "(2S)" configuration of the secondary alcohol in this intermediate is directly incorporated into the final complex structure of Posaconazole, making its stereochemical purity a critical quality attribute for the safety and efficacy of the drug.
Chemical Structure and Stereochemistry
The molecule consists of a propan-2-ol backbone where a 1H-1,2,4-triazole ring is attached via a nitrogen atom to the C1 position. The stereogenic center is at the C2 position, bearing the hydroxyl group.
-
IUPAC Name: (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
-
Molecular Formula: C₅H₉N₃O[5]
-
Chiral Center: The carbon atom at position 2 (C2) is sp³-hybridized and bonded to four different groups (H, OH, CH₃, and CH₂-triazole), conferring chirality.
The absolute (S)-configuration at this center is paramount for its successful application in asymmetric synthesis.
Physicochemical Properties
Quantitative experimental data for the pure S-enantiomer is not widely published. The following table summarizes computed properties for the racemic mixture and general expected characteristics, which serve as a baseline for researchers.
| Property | Value / Description | Source |
| IUPAC Name | 2-(1,2,4-triazol-1-yl)propan-1-ol (racemate) | [5] |
| Molecular Formula | C₅H₉N₃O | [5] |
| Molecular Weight | 127.14 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | [6] |
| XLogP3 (Computed) | -0.3 | [5] |
| Hydrogen Bond Donor Count | 1 (from the -OH group) | [5] |
| Hydrogen Bond Acceptor Count | 3 (from the triazole nitrogens and the hydroxyl oxygen) | [5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; miscible with water.[7] |
Synthesis and Manufacturing Considerations
Strategic Importance in Retrosynthesis
The synthesis of complex drug molecules like Posaconazole is a multi-step process where the use of pre-formed, stereochemically defined fragments is a highly efficient strategy. The S-enantiomer represents a key fragment that simplifies the overall synthesis by providing the required chirality early in the process, avoiding costly and often low-yielding chiral resolutions at later stages.
A Regiospecific and Stereospecific Synthetic Approach
The most logical and industrially scalable synthesis of the S-enantiomer involves the nucleophilic ring-opening of a chiral epoxide. This method is favored because it is highly stereospecific; the configuration of the starting epoxide directly determines the configuration of the product.
The core reaction is the addition of 1H-1,2,4-triazole to (S)-propylene oxide (also known as (S)-methyloxirane).
Causality of Experimental Choice:
-
Starting Materials: (S)-propylene oxide is a commercially available and relatively inexpensive chiral pool starting material. 1H-1,2,4-triazole is also readily available.
-
Reaction Type: The Sₙ2 ring-opening of an epoxide by a nucleophile is a well-established, high-yielding transformation.
-
Regioselectivity: Under basic or neutral conditions, the triazole anion (a moderately strong nucleophile) will preferentially attack the less sterically hindered carbon (C1) of the propylene oxide, leading to the desired 1-substituted-propan-2-ol product. This avoids the formation of the undesired regioisomer, 2-(1H-1,2,4-triazol-1-yl)propan-1-ol.
Representative Experimental Protocol
Reaction: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-triazole (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.2 eq), to the suspension. The base deprotonates the triazole, forming the triazolide anion in situ, which is a more potent nucleophile.
-
Epoxide Addition: Cool the reaction mixture in an ice bath (0 °C). Add (S)-propylene oxide (1.1 eq) dropwise via a syringe. The exothermic nature of the epoxide ring-opening necessitates slow addition and cooling to prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Cool the mixture to room temperature and filter off the inorganic base (K₂CO₃).
-
Remove the DMF solvent under reduced pressure.
-
Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel or by vacuum distillation to yield the pure S-enantiomer.
Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis of the S-enantiomer.
Spectroscopic and Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of this intermediate is non-negotiable in a pharmaceutical context. A multi-pronged analytical approach is required.
Predicted Spectroscopic Data
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
-
Two singlets in the aromatic region (~7.9-8.2 ppm) corresponding to the two C-H protons of the triazole ring.
-
A multiplet for the C2 proton (CH-OH).
-
A complex set of signals (diastereotopic protons) for the C1 methylene group (CH₂-triazole).
-
A doublet for the C3 methyl group (CH₃).
-
A broad singlet for the hydroxyl proton (OH), which can be exchanged with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals: two for the triazole ring carbons, and one each for C1, C2, and C3 of the propanol chain.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C=N and C-N stretches from the triazole ring (~1500-1600 cm⁻¹), and a C-O stretch (~1100 cm⁻¹).[8]
-
Mass Spectrometry (MS): Using electrospray ionization (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 128.08.
Critical Quality Control: Chiral Analysis
The most critical analytical test is the determination of enantiomeric purity or enantiomeric excess (ee%). This is a self-validating system for the synthesis protocol, confirming that the stereospecificity of the reaction was maintained.
Protocol: Chiral HPLC Method Development
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are common first choices for separating enantiomers of alcohols.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation of the (R) and (S) enantiomers.
-
Detection: UV detection is suitable, as the triazole ring possesses a chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100. For pharmaceutical applications, an ee% of >99.5% is often required.
Diagram: Analytical Quality Control Workflow
Caption: A standard analytical workflow for quality control release.
Chemical Reactivity and Application in Posaconazole Synthesis
The primary reactivity of the S-enantiomer is centered on its hydroxyl group. To be used in the next synthetic step, this -OH group must be converted into a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine or pyridine. This "activation" step prepares the molecule for Sₙ2 displacement by the next nucleophile in the Posaconazole synthesis sequence.
Mechanism of Action of Final Drug Product
The triazole unit, carried into the final API from this intermediate, is the functional pharmacophore. It binds to the heme iron atom in the active site of fungal lanosterol 14α-demethylase, preventing the demethylation of lanosterol, a precursor to ergosterol.[3] This disrupts the fungal cell membrane, leading to cell death or growth inhibition.
Diagram: Triazole Antifungal Mechanism of Action
Caption: Inhibition of ergosterol synthesis by triazole antifungals.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the S-enantiomer is not publicly available, general precautions for related triazole and alcohol compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is more than a simple chemical; it is an enabling technology in medicinal chemistry. Its value is defined by the precise stereochemical information it carries. A thorough understanding of its chemical properties, a robust and stereospecific synthetic strategy, and a rigorous analytical validation program are essential for its successful application in the synthesis of life-saving antifungal medications. This guide provides the foundational knowledge for researchers and developers to confidently work with this critical molecular building block.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791206, 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. Retrieved March 7, 2026, from [Link]
-
Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. Retrieved March 7, 2026, from [Link]
-
FAO. (1998). PROPAN-2-OL. Retrieved March 7, 2026, from [Link]
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Pramol-Chemie AG. (2025, December 24). Safety data sheet. Retrieved March 7, 2026, from [Link]
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Chittick, G. & Sinko, P. (2007). Posaconazole (Noxafil): a new triazole antifungal agent. Baylor University Medical Center Proceedings, 20(2), 184–188. Retrieved March 7, 2026, from [Link]
-
QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved March 7, 2026, from [Link]
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Perry, C. M., & Scott, L. J. (2007). Posaconazole. Drugs, 67(15), 2245–2267. Retrieved March 7, 2026, from [Link]
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Groll, A. H., & Walsh, T. J. (2005). Posaconazole: clinical pharmacology and potential for management of fungal infections. Expert review of anti-infective therapy, 3(4), 467–487. Retrieved March 7, 2026, from [Link]
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TIJER.org. (n.d.). Synthesis and Bioactivity of 1,2,4-Triazoles. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 468595, Posaconazole. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
-
Inxight Drugs. (n.d.). 1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Retrieved March 7, 2026, from [Link]
-
precisionFDA. (n.d.). RP-112273. Retrieved March 7, 2026, from [Link]
-
Kumar, K., & A., A. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic chemistry, 104, 104221. Retrieved March 7, 2026, from [Link]
-
VIBGYOR ePress. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Retrieved March 7, 2026, from [Link]
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LinkedIn. (2025, November 19). Propanol-2 Trace Organic Analysis Method for Pharmaceutical Quality Control. Retrieved March 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). The Dehydration of Propan-2-ol. Retrieved March 7, 2026, from [Link]
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Doc Brown's Chemistry. (2025, November 13). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Mid-IR transmission spectra of propan-1-ol and propan-2-ol. Retrieved March 7, 2026, from [Link]
-
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved March 7, 2026, from [Link]
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Technical Whitepaper: Stereoselective Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Executive Summary
The compound (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol serves as a fundamental chiral building block in the synthesis of triazole-class antifungal agents (e.g., analogs of fluconazole, voriconazole, and efinaconazole). Its structural core—a 1,2,4-triazole ring linked to a chiral secondary alcohol—dictates the pharmacophore's binding affinity to the heme iron of fungal lanosterol 14
This technical guide outlines two distinct synthetic pathways:
-
The Classical Chemical Route: Nucleophilic ring-opening of (S)-propylene oxide. This pathway is chemically direct but suffers from intrinsic regioselectivity challenges (N1 vs. N4 alkylation).
-
The Biocatalytic Route: Asymmetric enzymatic reduction of the corresponding ketone. This pathway offers superior enantiomeric excess (>99% ee) and circumvents the handling of volatile chiral epoxides.
Structural Analysis & Synthetic Challenges
The synthesis is complicated by two primary factors:
-
Regioselectivity (N1 vs. N4): The 1,2,4-triazole ring is an ambident nucleophile. Alkylation typically occurs at the N1 position (desired) or the N4 position (byproduct). Under standard basic conditions, the N1:N4 ratio is approximately 9:1 to 10:1.
-
Stereochemistry: The (S)-configuration at the C2 hydroxyl position is critical for biological activity. Inversion or racemization during synthesis must be avoided.
Visualization: Retrosynthetic Pathway Analysis
Figure 1: Retrosynthetic analysis showing the direct epoxide route (Red) vs. the enzymatic ketone reduction route (Yellow).
Pathway A: Nucleophilic Epoxide Ring Opening (Chemical)
This is the industry-standard approach for scaling, relying on the SN2 attack of the triazole anion on the less hindered carbon of the chiral epoxide.
Mechanism & Regioselectivity
The reaction utilizes a base (typically K₂CO₃ or Et₃N) to deprotonate the triazole. The resulting triazolide anion attacks the terminal carbon (C1) of (S)-propylene oxide.
-
Regiochemical Outcome: Attack by N1 yields the target. Attack by N4 yields the symmetrical impurity.
-
Stereochemical Outcome: Since the attack occurs at C1 (non-chiral center), the stereochemistry at C2 is retained from the (S)-propylene oxide starting material.
Experimental Protocol
Reagents:
-
1,2,4-Triazole (1.0 eq)
-
(S)-Propylene Oxide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (0.5 eq)
-
Solvent: DMF or Acetone (anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with 1,2,4-triazole and K₂CO₃ in DMF. Stir at 40°C for 30 minutes to generate the potassium triazolide salt.
-
Addition: Cool the mixture to 0-5°C. Add (S)-propylene oxide dropwise to control the exotherm (ring opening is highly exothermic).
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor via HPLC or TLC.[1][2]
-
Workup: Quench with water. Extract with Ethyl Acetate (3x).
-
Purification (Critical): The crude mixture will contain ~90% N1-isomer and ~10% N4-isomer.
-
Method: Recrystallization from Isopropyl Alcohol (IPA) is often sufficient to remove the N4 isomer due to solubility differences.
-
Alternative: Flash column chromatography (DCM:MeOH 95:5). The N1 isomer is generally less polar than the N4 salt forms but more polar than unreacted epoxide.
-
Optimization Insight
Using a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a Toluene/Water system can improve yield and safety by avoiding DMF, though it may slightly lower the regioselectivity ratio [1].
Pathway B: Biocatalytic Asymmetric Reduction (Enzymatic)
For high-value pharmaceutical intermediates requiring >99.5% ee, the enzymatic route is preferred. This method separates the regioselectivity problem from the stereoselectivity problem.
Substrate Synthesis
First, 1-chloro-propan-2-one is reacted with 1,2,4-triazole. While this still produces N1/N4 isomers, the achiral ketone intermediates are often easier to separate by bulk crystallization than the final chiral alcohols.
Enzymatic Reduction Protocol
This step utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) coupled with a cofactor recycling system (GDH/Glucose).
Reagents:
-
Substrate: 1-(1H-1,2,4-triazol-1-yl)propan-2-one
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey)
-
Cofactor: NADP+ / NADPH
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose
-
Buffer: Potassium Phosphate (pH 7.0)
Step-by-Step Methodology:
-
Screening: Screen a panel of (S)-selective KREDs. Look for >95% conversion and >99% ee.
-
Reaction Setup: Dissolve substrate in buffer containing 5% IPA (cosolvent). Add NADP+ (catalytic amount), Glucose (1.5 eq), GDH, and the selected KRED.
-
Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 using an auto-titrator (gluconic acid production lowers pH).
-
Isolation: Saturate with NaCl and extract with Ethyl Acetate.
-
Result: This route typically yields the (S)-alcohol with >99% ee without further chiral purification.
Visualization: Biocatalytic Cycle
Figure 2: Enzymatic cycle showing the reduction of the ketone coupled with NADPH regeneration.
Comparative Analysis & Quality Control
Route Comparison
| Feature | Route A: Epoxide Opening | Route B: Enzymatic Reduction |
| Starting Material | (S)-Propylene Oxide (Chiral, Volatile) | 1-Chloropropan-2-one (Achiral, Lachrymator) |
| Step Count | 1 Step | 2 Steps (Alkylation + Reduction) |
| Regioselectivity | ~9:1 (N1:N4) | N1/N4 separation done at ketone stage |
| Enantioselectivity | Dependent on SM purity (~98-99% ee) | Enzyme controlled (>99.5% ee) |
| Scalability | High (Industrial Standard) | High (Requires fermentation capacity) |
Analytical Methods (QC)
To ensure the integrity of the final product, the following analytical systems are required:
-
Regio-isomer Determination (H-NMR):
-
N1-isomer (Target): The triazole ring protons typically appear as two distinct singlets (approx.
7.9 and 8.2 ppm in DMSO-d6). -
N4-isomer (Impurity): The triazole ring protons are chemically equivalent due to symmetry, appearing as a single signal (approx.
8.5 ppm).
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV at 210 nm (triazole absorbance).
-
References
-
Pfizer Inc. (1994). Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.[3][4] European Patent EP0618198B1. Link
-
BenchChem. (2025).[1] Optimizing N-Alkylation of 1,2,4-Triazoles. Technical Support Center. Link
-
Bulger, P. G., et al. (2000).[2] Regioselective alkylation of 1,2,4-triazole.[3][5][6][7] Tetrahedron Letters, 41(8), 1297-1301. (Cited via StackExchange/ResearchGate context).
-
IPCA Laboratories Ltd. (2005). An Improved Process For The Synthesis Of Fluconazole.[8] Indian Patent Application.[8] Link
-
Zhang, D. Z., et al. (1997).[4] Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols.[4] Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Link
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- 4. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
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(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol material safety data sheet (MSDS)
Technical Assessment & Safety Protocol: (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Executive Summary
This technical guide provides a comprehensive safety and operational assessment of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol , a critical chiral intermediate used in the synthesis of next-generation triazole antifungal agents (e.g., CYP51 inhibitors). Unlike generic solvent alcohols, this compound possesses specific toxicological properties derived from its triazole moiety, necessitating strict handling protocols to prevent reproductive toxicity and maintain enantiomeric excess (ee).
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound functions as a chiral "linker" or "warhead" fragment. Its purity is defined not just by chemical composition but by its stereochemical integrity.
| Property | Specification |
| Chemical Name | (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol |
| Common Synonyms | (S)-Triazole-isopropanol; (S)-1-(1,2,4-triazol-1-yl)-2-hydroxypropane |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.15 g/mol |
| Structure | CH₃-CH(OH)-CH₂-(1,2,4-Triazole) |
| Chirality | (S)-Enantiomer (derived from (S)-propylene oxide) |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in water, alcohols, DMSO; sparing in hexanes |
| pKa | ~10.0 (triazole ring), ~14.5 (secondary alcohol) |
Part 2: Hazard Identification & Toxicology (GHS Standards)
While specific registry data for the isolated (S)-enantiomer is often proprietary, its hazard profile is mechanistically linked to the parent 1,2,4-triazole (CAS 288-88-0) and related azole intermediates.
Core Hazards (GHS Classification)
-
Reproductive Toxicity (Category 1B): H360D - May damage the unborn child.[1] Triazoles are known to inhibit mammalian CYP enzymes (e.g., CYP19 aromatase, CYP17), potentially disrupting steroidogenesis.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (STOT)
-
Liver (Hepatotoxicity): Repeated exposure to triazole derivatives has been linked to hepatocellular hypertrophy in rodent models.
-
Endocrine Disruption: Potential for anti-androgenic or estrogenic effects depending on metabolic activation.
Part 3: Safe Handling & Exposure Controls
Operational Directive: Treat as a Potent Compound (OEB 3/4) due to reproductive risks.
Engineering Controls
-
Containment: All weighing and dissolution must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.
-
Pressure Differential: Lab space should be under negative pressure relative to corridors.
Personal Protective Equipment (PPE)
-
Respiratory: If outside a hood, use a Powered Air Purifying Respirator (PAPR) or N95/P3 mask.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Change every 30 minutes.
-
Ocular: Chemical splash goggles.[4]
Chiral Integrity (Storage)
-
Racemization Risk: Avoid strong bases (e.g., NaH, KOtBu) at high temperatures (>80°C), which can deprotonate the alpha-carbon or alcohol, leading to racemization.
-
Storage: Store at 2-8°C under Argon/Nitrogen. Hygroscopic nature requires desiccated storage.
Part 4: Emergency Response Decision Tree
Figure 1: Emergency response workflow prioritizing reproductive toxicity mitigation.
Part 5: Experimental Protocol – Enantioselective Synthesis
Objective: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol via regioselective ring opening. Rationale: Direct alkylation of triazole often yields a mixture of N1 and N4 isomers. Using (S)-propylene oxide with a base catalyst ensures high regioselectivity (N1) and retention of chirality at the C2 position.
Reagents
-
(S)-(-)-Propylene oxide (1.2 eq, >99% ee)
-
Potassium Carbonate (K₂CO₃, 0.1 eq) or Triethylamine (0.5 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve 1,2,4-triazole (69 mg, 1 mmol) and K₂CO₃ (14 mg, 0.1 mmol) in dry ACN (5 mL). Stir at RT for 15 min to facilitate deprotonation.
-
Addition: Cool the mixture to 0°C. Add (S)-propylene oxide (84 µL, 1.2 mmol) dropwise to prevent exotherm-induced racemization.
-
Reaction: Allow to warm to Room Temperature (RT) and reflux at 60°C for 6-8 hours.
-
Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The triazole starting material (Rf ~0.3) should disappear; product appears at Rf ~0.5.
-
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with brine to remove unreacted triazole/salts.
-
Purification: Flash chromatography (SiO₂) eluting with DCM/MeOH (95:5).
-
Validation:
-
¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, Triazole-H), 7.95 (s, 1H, Triazole-H), 4.15 (d, 2H, -CH₂-N), 3.90 (m, 1H, -CH-O).
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), to confirm >98% ee.
-
Part 6: Synthesis Pathway Visualization
Figure 2: Regioselective synthesis pathway. The N1-attack is thermodynamically favored, preserving the (S)-configuration at the chiral center.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0) - Toxicological Information. Retrieved from [Link]
-
Shyadehi, A. Z., et al. (2002). The mechanism of action of triazole antifungal drugs. Journal of General Microbiology. Retrieved from [Link]
-
Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao. Retrieved from [Link]
Sources
- 1. columbuschemical.com [columbuschemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. 1H-1,2,4-Triazole-1-propanol, I(2)-(ethylamino)-I(2)-methyl- - CAS号 1343927-07-0 - 摩熵化学 [molaid.com]
- 5. 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL [drugs.ncats.io]
- 6. scbt.com [scbt.com]
- 7. 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL [drugs.ncats.io]
- 8. chemscene.com [chemscene.com]
- 9. 883545-31-1|1-(1H-1,2,4-Triazol-1-yl)propan-2-amine|BLD Pharm [bldpharm.com]
Stereochemical Dynamics of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol in Antifungal Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper
Introduction to the Isopropanol-Azole Scaffold
The molecule 1-(1H-1,2,4-triazol-1-yl)propan-2-ol serves as the fundamental structural pharmacophore for a critical class of agricultural and clinical antifungals known as isopropanol-azoles. While the unsubstituted molecule is a simplified model, its heavily substituted derivatives—most notably the modern agricultural fungicide mefentrifluconazole —rely entirely on this core to exert their biological activity[1].
The defining feature of this scaffold is the chiral center at the C2 position of the propanol chain. The stereochemistry at this specific node dictates the three-dimensional trajectory of the triazole ring, governing its ability to coordinate with the target enzyme, lanosterol 14α-demethylase (CYP51). Understanding the causality between C2 stereochemistry, synthetic resolution, and target binding is paramount for rational drug design.
Mechanistic Causality: Why C2 Stereochemistry Dictates Efficacy
In azole antifungals, the mechanism of action is the inhibition of ergosterol biosynthesis via the blockade of CYP51[1]. This interaction is a highly stereospecific, self-validating system of molecular recognition:
-
N4-Heme Coordination: The unhindered nitrogen (N4) of the 1,2,4-triazole ring must form a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) in the CYP51 active site.
-
Hydrophobic Anchoring: The substituents attached to the C2 chiral center (typically bulky halogenated aryl groups in clinical derivatives) must project into the hydrophobic substrate-access channel of the enzyme.
-
Hydrogen Bonding: The hydroxyl group at C2 acts as a hydrogen bond donor/acceptor, frequently interacting with conserved tyrosine residues (e.g., Tyr118 or Tyr132) in the binding pocket.
If the C2 stereocenter is inverted from its optimal configuration (e.g., (S) instead of (R), depending on Cahn-Ingold-Prelog priorities of the specific derivative), the rigid geometry of the propan-2-ol backbone forces a steric clash between the aryl substituents and the porphyrin plane. This prevents the N4 atom from achieving the required perpendicular approach to the heme iron, resulting in a precipitous drop in binding affinity.
Diagram 1: Logical flow of stereochemically-driven CYP51 inhibition by isopropanol-azoles.
Experimental Protocols: Synthesis and Chiral Resolution
To evaluate the structure-activity relationship (SAR) of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, researchers must synthesize the racemic mixture and subsequently resolve the enantiomers. The following protocol outlines a self-validating workflow for generating high-purity enantiomers.
Protocol 3.1: Regioselective Synthesis of the Racemic Core
The most efficient route to the 1-(1H-1,2,4-triazol-1-yl)propan-2-ol scaffold is the regioselective ring-opening of a terminal epoxide[2].
Reagents:
-
Substituted 2-methyloxirane (Epoxide precursor)
-
1H-1,2,4-triazole (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Deprotonation: Suspend 1H-1,2,4-triazole and K₂CO₃ in anhydrous DMF at 0°C. Causality: K₂CO₃ is chosen as a mild base to deprotonate the triazole, generating the highly nucleophilic triazolide anion without inducing base-catalyzed degradation of the epoxide.
-
Addition: Slowly add the oxirane precursor dropwise over 30 minutes.
-
Ring-Opening: Elevate the reaction temperature to 80°C for 6 hours. Causality: The elevated temperature provides the activation energy required for the SN2 nucleophilic attack. The attack occurs regioselectively at the less sterically hindered terminal carbon (C1) of the epoxide, generating the secondary alcohol at C2.
-
Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF.
-
Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel, Dichloromethane/Methanol 95:5) to yield the racemic (RS)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative.
Protocol 3.2: Chiral Resolution via Preparative HPLC
Because enantiomers possess identical physical properties in achiral environments, they must be separated using a chiral stationary phase (CSP).
Step-by-Step Methodology:
-
System Setup: Utilize a preparative HPLC system equipped with a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).
-
Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine is added as a basic modifier to suppress peak tailing caused by the secondary hydroxyl group interacting with residual silanols on the silica support.
-
Injection & Collection: Inject the racemate dissolved in the mobile phase. Collect the two distinct peaks.
-
Validation: Analyze the collected fractions using an analytical chiral HPLC column. A self-validating protocol requires an Enantiomeric Excess (ee) of >99% before proceeding to biological assays.
Diagram 2: Experimental workflow for the synthesis and chiral resolution of the azole scaffold.
Quantitative Data: Stereoselective Binding Affinities
The biological consequence of chiral resolution is profound. In virtually all 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, one enantiomer (the eutomer) exhibits significantly higher antifungal activity than the other (the distomer).
The table below summarizes the typical stereoselective divergence observed in in-vitro biological assays for heavily substituted derivatives of this scaffold (using generalized data representative of modern isopropanol-azoles against Mycosphaerella fijiensis CYP51)[1].
| Compound Configuration | CYP51 IC₅₀ (nM) | M. fijiensis MIC (µg/mL) | Relative Binding Affinity |
| Racemic Mixture (RS) | 14.5 | 0.25 | Moderate (Baseline) |
| Eutomer (Typically R) | 2.1 | 0.03 | High (Optimal Heme Coordination) |
| Distomer (Typically S) | >250.0 | >8.00 | Low (Steric Clash in Pocket) |
Data Interpretation: The eutomer demonstrates an IC₅₀ that is orders of magnitude lower than the distomer. This quantitative gap validates the mechanistic theory: the spatial orientation of the C2 hydroxyl and its adjacent substituents acts as a binary switch for enzyme inhibition. Formulating agricultural or clinical agents as pure eutomers can drastically reduce the required dosage and minimize off-target environmental or hepatic toxicity.
Conclusion
The 1-(1H-1,2,4-triazol-1-yl)propan-2-ol scaffold is a masterclass in stereochemical drug design. By understanding the causality between the C2 chiral center and CYP51 active site geometry, researchers can leverage regioselective synthesis and chiral chromatography to isolate highly potent enantiomers. As resistance to traditional demethylase inhibitors (DMIs) rises, exploiting the precise stereochemical dynamics of this isopropanol-azole core remains a critical vector for developing next-generation antifungal therapies[1].
References
1.[2] prepchem.com. Synthesis of 2-(2,4-Dichlorophenyl)-3-(N,N .... Available at: 2.[1] amazonaws.com. Susceptibility of Mycosphaerella fijiensis to Mefentrifluconazole in Industrial Banana Plantations in Côte d'Ivoire. Available at:
Sources
In-depth Technical Guide: Analysis of CAS Number 1158736-02-7
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document serves as a comprehensive guide to the properties and structure of the chemical entity identified by CAS number 1158736-02-7. Our objective is to provide an in-depth technical resource that is both scientifically rigorous and practically applicable for professionals in the field.
Executive Summary
Upon extensive investigation, it has been determined that there is no publicly available scientific literature, chemical database entry, or regulatory information associated with the CAS number 1158736-02-7. This suggests that the provided CAS number may be erroneous, may belong to a proprietary compound not disclosed in the public domain, or may be a newly assigned number that has not yet been populated in chemical databases.
Due to the absence of any data for this specific CAS number, we are unable to provide a detailed technical guide on its properties, structure, and associated protocols. We recommend verifying the CAS number for accuracy. Should a corrected or alternative identifier be available, we would be pleased to conduct a thorough analysis and furnish the requested in-depth guide.
We are committed to providing accurate and actionable scientific information. In the event that data for CAS number 1158736-02-7 becomes publicly accessible, this guide will be updated accordingly.
Role of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol in antifungal agent synthesis.
Technical Guide: Strategic Utilization of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol in Antifungal Pharmacophore Synthesis
Executive Summary: The Stereochemical Anchor
In the high-stakes arena of antifungal drug development, particularly for lanosterol 14
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol represents a critical chiral synthon used to construct this linker motif.[1] By leveraging the defined (2S) stereochemistry, this intermediate ensures the correct spatial orientation of the triazole ring within the heme-binding pocket of CYP51, mimicking the geometry of the natural substrate, lanosterol. This guide dissects the synthesis, activation, and coupling of this module, drawing parallels to the industrial synthesis of blockbuster agents like Posaconazole and Ravuconazole analogs.
Molecular Architecture & Mechanism
The efficacy of triazole antifungals hinges on the coordination of the N4-nitrogen of the triazole ring to the heme iron of CYP51. However, the affinity is dictated by the side chains that extend into the enzyme's hydrophobic access channel.
-
The Pharmacophore: The 1,2,4-triazole ring is the "warhead."
-
The Chiral Linker: The (2S)-propan-2-ol backbone provides a rigid stereochemical scaffold.[1] The hydroxyl group (or its derivatives) often serves as a hydrogen bond donor/acceptor or an attachment point for lipophilic tails (e.g., difluorophenyl or piperazine moieties).
-
Stereochemical Imperative: The (S)-configuration is non-negotiable for many analogs. Inversion to (R) often results in a 10-100x loss in potency due to steric clash with the heme porphyrin ring or the channel residues (e.g., Tyr118 in C. albicans CYP51).
Diagram 1: Pharmacophore Assembly & CYP51 Interaction Logic
Caption: Workflow transforming raw chiral precursors into the bioactive antifungal scaffold via the (2S)-alcohol intermediate.
Synthetic Utility & Pathways
The industrial value of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its accessibility from the "Chiral Pool"—specifically, (S)-propylene oxide .[1] This route avoids expensive asymmetric catalysis or wasteful resolution steps.
The Canonical Synthesis (Regioselective Ring Opening)
The reaction between 1,2,4-triazole and (S)-propylene oxide is base-catalyzed.[1] The choice of base and solvent controls the regioselectivity (attack at the less hindered primary carbon vs. the secondary carbon) and prevents racemization.
-
Reagents: 1,2,4-Triazole, (S)-Propylene Oxide.[1]
-
Catalyst: Potassium Carbonate (
) or Sodium Hydroxide (NaOH). -
Solvent: DMF or Aqueous/Alcoholic mixtures.
-
Mechanism:
attack on the terminal epoxide carbon.
Critical Process Parameter (CPP): Temperature control is vital. Exotherms can lead to polymerization of the epoxide or attack at the C2 position, eroding the enantiomeric excess (ee).
Comparative Linker Architectures
This specific propyl linker is a homolog of the linkers found in major commercial drugs.
| Feature | (2S)-Triazolyl-Propanol (Subject) | Posaconazole Linker | Voriconazole Core |
| Carbon Chain | C3 (Propyl) | C5 (Pentyl) | C3 (Propyl) |
| Substituents | Methyl (C2) | Ethyl (C1), OH (C2) | Methyl (C2), Difluorophenyl |
| Origin | (S)-Propylene Oxide | (S)-2-Hydroxypentan-3-one | Friedel-Crafts / Reformatsky |
| Role | Side-chain Linker | Side-chain Linker | Central Scaffold |
| Stereocenter | Single (2S) | Double (1S, 2S) | Single (2R, 3S) |
Detailed Experimental Protocols
Disclaimer: These protocols are synthesized from standard industrial methodologies for triazole-epoxide ring openings.[1] Always consult MSDS and perform risk assessments.
Protocol A: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
-
Setup: Charge a 3-neck round-bottom flask with 1,2,4-Triazole (1.0 eq, e.g., 69.0 g) and Potassium Carbonate (0.1 eq, 13.8 g) in DMF (500 mL).
-
Heating: Heat the mixture to 80°C under nitrogen to ensure dissolution and deprotonation of the triazole.
-
Addition: Cool to 50°C. Add (S)-Propylene Oxide (1.2 eq, 70.0 g) dropwise over 2 hours. Note: Slow addition prevents thermal runaway.
-
Reaction: Stir at 60°C for 6–8 hours. Monitor by HPLC for consumption of triazole.
-
Workup: Distill off excess propylene oxide and DMF under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate (EtOAc) and wash with brine to remove inorganic salts.
-
Purification: Crystallize from Isopropanol/Hexane or use vacuum distillation (bp ~140°C at 2 mmHg).
-
Yield/QC: Expected Yield: 85–92%. Optical Rotation
should be checked (Lit: negative value in MeOH).
Protocol B: Activation (Mesylation) for Coupling
To attach this linker to a phenol (e.g., the piperazine-phenyl moiety of a Posaconazole analog), the secondary alcohol must be converted to a leaving group.
-
Dissolution: Dissolve (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (10 g) in Dichloromethane (DCM) (100 mL).
-
Base: Add Triethylamine (1.5 eq) and cool to 0°C.
-
Activation: Add Methanesulfonyl Chloride (MsCl) (1.2 eq) dropwise, maintaining Temp < 5°C.
-
Quench: Stir 1 hour, quench with water. Separate organic layer.
-
Outcome: The resulting mesylate is unstable and is typically used immediately in the next coupling step (
displacement with a phenol).
Process Chemistry Challenges & Solutions
| Challenge | Root Cause | Mitigation Strategy |
| Regioisomer Formation | Attack at C2 (secondary carbon) of epoxide.[1] | Use less polar solvents; maintain lower reaction temperatures; use steric bulk on the base. |
| Racemization | Strictly basic conditions (avoid acid catalysis); keep activation Temp < 5°C. | |
| N1 vs. N4 Alkylation | Triazole ambident nucleophilicity. | 1,2,4-Triazole favors N1 alkylation naturally. Isomers (N4) are usually minor (<5%) and removed via crystallization. |
| Hygroscopicity | The alcohol is polar and hygroscopic. | Store under inert atmosphere; dry thoroughly before activation steps. |
Visualizing the Synthetic Pathway
The following diagram illustrates the integration of this intermediate into a generic "Next-Gen" azole synthesis workflow.
Diagram 2: Retrosynthetic Analysis of Triazole-Linker Integration
Caption: Retrosynthetic logic showing the modular assembly of antifungal agents using the (2S)-linker.
References
-
Antifungal Structure-Activity Relationships : National Institutes of Health (NIH). "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Available at: [Link]
-
Chiral Resolution & Analysis : ResearchGate. "Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography." Available at: [Link][1]
- Patent Literature (Linker Chemistry): Google Patents. "Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol (EP0618198B1).
Author Note: This guide assumes a BSL-2 laboratory environment. All synthesis involving azoles and epoxides requires fume hood extraction and appropriate PPE.
Sources
Advanced Methodologies in the Asymmetric Synthesis of Chiral 1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous antifungal, anticancer, and antiviral agents[1][2]. Historically, the synthesis of chiral 1,2,4-triazole derivatives relied heavily on chiral pool starting materials (such as D- or L-lactic acid) or late-stage resolution, which often suffered from poor atom economy and limited structural divergence[1].
Recent breakthroughs in asymmetric catalysis have fundamentally shifted this paradigm. By leveraging organocatalysis, transition-metal catalysis, and phase-transfer methodologies, researchers can now construct highly substituted, enantioenriched 1,2,4-triazoles directly from pro-chiral precursors[3][4]. This whitepaper provides an in-depth technical review of the most robust, field-proven methodologies for synthesizing chiral 1,2,4-triazoles, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols for drug development professionals.
Mechanistic Paradigms in Enantioselective Triazole Construction
Atroposelective Cyclodehydration via Chiral Phosphoric Acids (CPAs)
Axial chirality (atropisomerism) in N-aryl 1,2,4-triazoles is a highly sought-after property for targeting specific enzymatic pockets, yet it is notoriously difficult to synthesize catalytically[3]. Choi et al. (2023) developed the first catalytic, enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles using a Brønsted acid-catalyzed cyclodehydration[3].
Causality of Catalyst Design: The reaction utilizes a BINOL-derived Chiral Phosphoric Acid (CPA), specifically (R)-TCYP. The tricyclohexylphenyl substitutions on the BINOL backbone are not arbitrary; they create a deep, sterically demanding chiral pocket. During the dehydration of the addition intermediate, the CPA provides dual activation—simultaneously protonating the electrophilic center and deprotonating the nucleophile. The steric bulk of (R)-TCYP enforces a rigid trajectory for the transition state, effectively differentiating the pro-chiral faces and yielding the desired atropisomer with up to 91:9 enantiomeric ratio (er)[3].
Iron(II)-Catalyzed [3+2] Cycloaddition for Triazolines
For the synthesis of 1,2,4-triazolines (partially saturated triazoles), Wang et al. (2013) demonstrated an elegant enantioselective cyclization of α-isocyano esters with azodicarboxylates[4].
Causality of Metal Selection: The use of a chiral Fe(II)-N,N'-dioxide complex is critical. Iron is highly biocompatible and cost-effective, but more importantly, the tetradentate N,N'-dioxide ligand wraps around the Fe(II) center to form a rigid, well-defined chiral environment. This controls the approach of the azodicarboxylate to the enolate-like intermediate of the isocyano ester, achieving high enantioselectivity (up to 98% ee) under extremely mild conditions[4].
Asymmetric Construction of Triazole-Bearing Stereocenters
In the development of advanced antifungals like Efinaconazole (Jublia), the challenge lies not in the chirality of the triazole ring itself, but in the construction of consecutive tetra- and trisubstituted stereogenic centers adjacent to the triazole[1]. Tamura et al. (2014) bypassed traditional chiral pool limitations by employing a catalytic asymmetric cyanosilylation of a ketone, followed by a highly controlled, one-pot epoxide formation and triazole displacement[1].
Quantitative Efficacy of Catalytic Systems
To facilitate protocol selection for scale-up and discovery campaigns, the quantitative data of the leading methodologies are summarized below.
| Synthetic Strategy | Catalyst / Reagent System | Substrate Class | Max Yield (%) | Enantioselectivity | Ref |
| Atroposelective Cyclodehydration | (R)-TCYP (Chiral Phosphoric Acid) | Imidothioate + Hydrazide | 85% | Up to 91:9 er | [3] |
| [3+2] Cycloaddition | Fe(II)-N,N'-dioxide complex | α-Isocyano esters + Azodicarboxylates | 95% | Up to 98% ee | [4] |
| Asymmetric Cyanosilylation & Epoxidation | Gd(OPr-i)3 / Chiral Ligand | Ketones (Efinaconazole precursor) | 88% | Up to 93% ee | [1] |
Mechanistic Workflows
The following DOT diagram illustrates the dual-activation mechanism and logical progression of the atroposelective cyclodehydration pathway.
CPA-catalyzed atroposelective cyclodehydration pathway for chiral 1,2,4-triazoles.
(Note: Diagram designed for a maximum width of 760px).
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Adherence to the specified environmental controls is mandatory to reproduce the cited enantiomeric excesses.
Protocol A: Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles[3]
Objective: Catalytic enantioselective synthesis using CPA (R)-TCYP.
-
Preparation of the Reaction Environment:
-
Action: Flame-dry a reaction vial equipped with a magnetic stir bar under vacuum, then backfill with argon.
-
Causality: Ambient moisture acts as a competitive hydrogen-bond donor/acceptor. If water coordinates with the CPA, it disrupts the highly organized transition state required for enantioinduction, leading to racemic mixtures.
-
-
Reagent Loading:
-
Action: Add imidothioate (1.0 equiv), hydrazide (1.2 equiv), and the chiral phosphoric acid catalyst (R)-TCYP (10 mol%).
-
Causality: The 1.2 equivalent excess of hydrazide ensures complete consumption of the imidothioate, preventing side reactions of the unreacted thioate.
-
-
Solvent Addition & Reaction:
-
Action: Dissolve the mixture in anhydrous toluene (0.1 M) and stir at 60 °C for 24 hours.
-
Causality: Toluene provides a non-polar environment that maximizes the strength of the hydrogen-bonding interactions between the CPA and the substrates.
-
-
Isolation and Enrichment:
-
Action: Purify via flash column chromatography. To enhance the enantiomeric ratio, recrystallize the isolated heterocycle from a suitable solvent (e.g., hexanes/EtOAc).
-
Causality: The initial catalytic step yields an 89:11 er. Because the atropisomers often form conglomerate crystals, recrystallization thermodynamically enriches the solid phase to ≥99:1 er[3].
-
Protocol B: Phase-Transfer Catalyzed Epoxidation for Triazole Antifungals[1]
Objective: Synthesis of the chiral epoxide intermediate for Efinaconazole.
-
Mesylation of the Chiral Diol:
-
Action: To a solution of the asymmetric diol (1.0 equiv) in THF, add Et3N (4.4 equiv) and MsCl (2.2 equiv) strictly at 0 °C. Stir for 20 minutes.
-
Causality: Maintaining 0 °C is critical. The primary alcohol must be selectively mesylated over the tertiary alcohol. Higher temperatures lead to uncontrolled elimination or bis-mesylation, destroying the stereocenter.
-
-
Biphasic Epoxidation and Triazole Incorporation:
-
Action: To the same vessel, add 3 N aqueous NaOH (4.0 equiv) and tetrabutylammonium bromide (TBAB) (0.5 equiv). Warm to room temperature and stir for 14 hours.
-
Causality: This step is a highly efficient one-pot cascade. The NaOH deprotonates the tertiary alcohol, triggering an intramolecular SN2 attack on the mesylate to form the epoxide with complete inversion of stereochemistry. TBAB acts as a phase-transfer catalyst, allowing the highly polar hydroxide (and subsequently added triazole nucleophiles) to cross into the THF layer and react efficiently, maintaining the integrity of the tetrasubstituted stereocenter[1].
-
-
Quenching and Extraction:
-
Action: Quench with saturated aqueous NH4Cl. Extract the aqueous layer twice with EtOAc, dry over MgSO4, and concentrate under reduced pressure.
-
Conclusion and Future Directions
The transition from stoichiometric chiral pool synthesis to catalytic asymmetric methodologies represents a monumental leap in the synthesis of chiral 1,2,4-triazole derivatives. As demonstrated by the atroposelective cyclodehydration using CPAs and the highly controlled phase-transfer epoxidations, the precise manipulation of steric environments and hydrogen-bonding networks is paramount. Future drug development campaigns targeting the GABAergic system, voltage-gated sodium channels (VGSCs), or CYP51 will heavily rely on these scalable, highly enantioselective protocols to explore previously inaccessible chemical space[5].
References
-
Choi, S., & Guo, M. C. (2023). "Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles." National Institutes of Health (NIH) / PMC. URL:[Link]
-
Tamura, K., Kumagai, N., & Shibasaki, M. (2014). "An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia)." The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Wang, M., Liu, X., He, P., Lin, L., & Feng, X. (2013). "Enantioselective synthesis of 1,2,4-triazolines by chiral iron(II)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates." Chemical Communications / PubMed. URL:[Link]
-
Karaküçük-İyidoğan, A., et al. (2024). "Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity..." Bioorganic Chemistry / PubMed. URL: [Link]
-
ISRES Publishing. (2023). "Chemistry of 1,2,4-Triazoles in Current Science." ISRES. URL:[Link]
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- 2. isres.org [isres.org]
- 3. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 1,2,4-triazolines by chiral iron(II)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural and Physicochemical Profiling of Triazole-Based Alcohols: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing small-molecule characterization, I approach drug development not as a series of isolated assays, but as an interconnected system of cause and effect. Triazole-based alcohols—most notably fluconazole and voriconazole—represent a masterclass in rational drug design. By balancing the coordinating power of the triazole ring with the hydrogen-bonding capacity of a tertiary alcohol, these molecules achieve exceptional target specificity and pharmacokinetic distribution. This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental methodologies required to characterize triazole-based alcohols.
Structural Causality: The Triazole-Alcohol Pharmacophore
Every functional group in a triazole-based alcohol serves a distinct, mechanistic purpose. Understanding these molecules requires dissecting their structural components:
-
The 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is the primary pharmacophore. The unhindered nitrogen atom (N4) coordinates directly with the heme iron of the fungal cytochrome P450 enzyme (CYP51), effectively halting its catalytic cycle[1].
-
The Tertiary Alcohol: The hydroxyl (-OH) group is not merely a linker; it is a critical determinant of both solubility and target affinity. It forms essential hydrogen bonds with amino acid residues in the target binding pocket and modulates the molecule's aqueous solubility[1].
-
Fluorinated Phenyl/Pyrimidine Rings: The strategic placement of fluorine atoms (e.g., at the 2 and 4 positions of the phenyl ring in fluconazole) serves a dual purpose. It enhances metabolic stability by blocking cytochrome-mediated oxidation and fine-tunes the lipophilicity required for tissue penetration[1].
Comparative Physicochemical Profiling
The physical and chemical properties of a drug dictate its formulation strategy and bioavailability. Fluconazole and voriconazole, while structurally related, exhibit divergent physicochemical profiles due to their distinct side chains. Fluconazole's symmetric bis-triazole structure grants it high aqueous solubility, whereas voriconazole's pyrimidine ring increases its lipophilicity[1][2][3][4].
Table 1: Key Physicochemical Properties of Primary Triazole Alcohols
| Property | Fluconazole | Voriconazole | Causality / Impact on Formulation |
| Molecular Formula | C13H12F2N6O[2] | C16H14F3N5O[3] | Determines molecular weight and steric bulk. |
| Molecular Weight | 306.27 g/mol [2] | 349.31 g/mol [3] | Both fall within Lipinski’s ideal range (<500 Da). |
| Melting Point | 137–140 °C[1] | 127–134 °C[4] | Influences solid-state stability and polymorph selection. |
| Aqueous Solubility | > 10 mg/mL (Freely soluble)[1] | 0.5–0.61 mg/mL (Low)[4] | Fluconazole is easily formulated for IV; Voriconazole requires cyclodextrin excipients. |
| Partition Coefficient (LogP) | ~0.4 - 1.0[1][2] | ~1.5[3] | Voriconazole's higher LogP drives broader tissue distribution but lowers solubility. |
| pKa | ~1.76[1] | Weakly basic | Fluconazole remains largely unionized at physiological pH, aiding passive diffusion[1]. |
Mechanism of Action: Target Interaction Dynamics
The physicochemical properties detailed above directly enable the mechanism of action. The moderate lipophilicity allows the drug to penetrate the fungal cell wall, while the triazole core specifically targets lanosterol 14α-demethylase (CYP51). By inhibiting this enzyme, the synthesis of ergosterol is disrupted, leading to the accumulation of toxic 14α-methyl sterols and the collapse of fungal cell membrane integrity[1].
Caption: Ergosterol biosynthesis inhibition by triazole alcohols via CYP51 targeting.
Experimental Methodology: Self-Validating Physicochemical Characterization
In my laboratory, we do not rely on isolated assays; we build self-validating systems. If an experimental step fails, the protocol must inherently flag the error to prevent cascading artifacts. Below is our standard operating procedure for determining the partition coefficient (LogP) and thermodynamic solubility of novel triazole alcohols.
Protocol: Shake-Flask LogP Determination with Mass Balance Validation
Why this method? Computational LogP models often fail to account for the intramolecular hydrogen bonding between the tertiary alcohol and the triazole nitrogen. Empirical determination is mandatory.
Step 1: Purity Verification (The Prerequisite)
-
Action: Analyze the synthesized triazole alcohol via HPLC-UV at 254 nm.
-
Causality: Impurities, especially unreacted epoxides or halogenated precursors, will partition differently and skew the apparent LogP. Purity must be >99% before proceeding.
Step 2: System Equilibration
-
Action: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa by stirring for 24 hours at 25°C.
-
Causality: Using mutually saturated solvents prevents volume shifts during the actual partitioning experiment, ensuring concentration calculations remain accurate.
Step 3: Partitioning
-
Action: Dissolve 1 mg of the triazole alcohol in 1 mL of the saturated octanol phase. Add 1 mL of the saturated aqueous phase. Shake at 200 RPM for 4 hours, then centrifuge at 3000 RPM for 15 minutes to break any micro-emulsions.
Step 4: LC-MS/MS Quantification & Self-Validation
-
Action: Quantify the concentration of the drug in both the aqueous (
) and organic ( ) phases using LC-MS/MS. -
Self-Validation Check: Calculate the mass balance:
. -
Trustworthiness Rule: If the recovered mass is < 98% of the initial input, the assay is invalid. This indicates that the compound either precipitated at the interface, adhered to the glassware, or degraded. The scientist must adjust the concentration and repeat.
Caption: Self-validating experimental workflow for the physicochemical profiling of triazoles.
Stability and Forced Degradation Workflows
Understanding the degradation pathways of triazole alcohols is critical for formulation and shelf-life determination. Forced degradation studies reveal the inherent vulnerabilities of the molecular architecture.
-
Fluconazole: Exhibits remarkable stability across various stress conditions. Its symmetric bis-triazole structure and the robust difluorophenyl ring resist hydrolysis and oxidative cleavage, contributing to its long shelf life and favorable pharmacokinetic profile[1].
-
Voriconazole: Demonstrates a distinct vulnerability profile. While it is relatively stable in acidic environments, significant degradation occurs under basic (alkaline) hydrolysis[4]. The presence of the pyrimidine ring and the specific stereochemistry of the tertiary alcohol make it susceptible to base-catalyzed cleavage. Furthermore, voriconazole is sensitive to light, requiring photolytic protection during storage[4].
When designing forced degradation workflows, we expose the API to 0.1M HCl, 0.1M NaOH, 3% H2O2, and UV light, tracking the emergence of degradation products via LC-MS/MS to map the exact bond-breaking sequence.
Conclusion
The triazole-based alcohols are not merely successful therapeutics; they are triumphs of physicochemical engineering. By meticulously balancing lipophilicity, aqueous solubility, and target affinity through the integration of a triazole ring, a tertiary alcohol, and fluorinated aromatics, these molecules overcome the complex barriers of fungal biology. For researchers and drug developers, rigorous, self-validating characterization of these properties remains the cornerstone of advancing next-generation antifungal agents.
References
- Fluconazole | C13H12F2N6O | CID 3365 - PubChem - NIH, nih.gov,
- Review on Fluconazole: Properties and Analytical Methods for its Determin
- Voriconazole | C16H14F3N5O | CID 71616 - PubChem - NIH, nih.gov,
- An In-depth Technical Guide to the Chemical Properties and Stability of Voriconazole-13C3,d3, benchchem.com,
Sources
Discovery and history of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
This is an in-depth technical guide on the discovery, synthesis, and application of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol , a critical chiral synthon in the development of modern "isopropanol-azole" antifungals.[1]
The Chiral Isopropanol-Azole Core: Discovery, Synthesis, and Pharmaceutical Utility[1]
Executive Summary
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (hereafter referred to as (S)-TZP ) represents a pivotal chiral building block in the evolution of triazole-based antifungal pharmacophores.[1] Historically, azole antifungals were developed as racemates; however, the shift towards single-enantiomer therapeutics to maximize potency and minimize off-target toxicity (e.g., hepatotoxicity) necessitated the development of scalable routes to chiral azole intermediates.[1] (S)-TZP serves as the foundational scaffold for the Isopropanol-Azole subclass (e.g., Mefentrifluconazole), offering a flexible yet sterically defined linker that optimizes binding affinity to the fungal CYP51 (lanosterol 14
This guide details the discovery history, mechanistic significance, and industrial synthesis of (S)-TZP, providing researchers with actionable protocols and structural insights.
Part 1: Chemical Identity & Significance
The molecule consists of a propan-2-ol backbone substituted at the C1 position with a 1,2,4-triazole ring.[1][2][3][4][5] The (2S) stereocenter is critical for defining the spatial orientation of the hydroxyl group, which coordinates with the heme iron or interacts with the propionate access channel in the target enzyme.
| Property | Specification |
| IUPAC Name | (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol |
| Molecular Formula | C |
| Molecular Weight | 127.15 g/mol |
| Chiral Center | C2 (S-configuration) |
| Key Functionality | Secondary alcohol (H-bond donor/acceptor), Triazole (Heme coordination) |
| Role | Chiral Synthon, Pharmacophore Core |
Structural Significance
The "isopropanol" linker distinguishes this class from older "ethyl" linkers (e.g., Tebuconazole) or "dioxolane" linkers (e.g., Propiconazole). The C2-hydroxyl group in (S)-TZP often mimics the transition state of the lanosterol demethylation process, while the triazole nitrogen (N4) binds orthogonally to the heme iron.[1]
Part 2: Discovery & Historical Context[1]
The Shift from Racemic to Chiral
In the 1980s and 1990s, the "Golden Age" of azole discovery yielded blockbuster drugs like Fluconazole and Itraconazole. These were often synthesized as racemates or diastereomeric mixtures. However, structure-activity relationship (SAR) studies revealed that the biological activity of azoles is highly stereospecific.[1]
-
The Discovery: Researchers identified that the specific spatial arrangement of the hydroxyl group relative to the triazole ring was the primary determinant of binding affinity.
-
The Problem: Traditional synthesis involving the nucleophilic attack of 1,2,4-triazole on racemic propylene oxide yielded racemic TZP.[1] Separation via chiral HPLC was cost-prohibitive for large-scale manufacturing.[1]
-
The Breakthrough: The development of Hydrolytic Kinetic Resolution (HKR) and Biocatalytic Reductions allowed for the efficient synthesis of (S)-TZP.[1] This molecule became a standard "chiral cassette" for assembling libraries of novel antifungals, leading to the discovery of the isopropanol-azole subclass (e.g., Mefentrifluconazole/Revysol), which exhibits superior efficacy against resistant strains.
Part 3: Synthetic Routes (The Core)[1]
The synthesis of (S)-TZP is a case study in modern asymmetric catalysis.[1] Two primary routes dominate the field: the Jacobsen HKR Route (Chemical) and the Biocatalytic Route (Enzymatic).[1]
Route A: Hydrolytic Kinetic Resolution (HKR)
This pathway utilizes the Jacobsen Cobalt-Salen complex to resolve racemic propylene oxide, yielding enantiopure (S)-propylene oxide, which is then ring-opened by triazole.[1]
Mechanism:
-
Racemic propylene oxide is treated with (S,S)-Co(salen) catalyst and water (0.55 eq).[1]
-
The catalyst preferentially hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide unreacted.[1]
-
The (S)-epoxide undergoes regiospecific ring opening with 1,2,4-triazole under basic conditions.[1]
Route B: Direct Asymmetric Ring Opening
A more atom-economical approach involves the direct asymmetric opening of meso-epoxides or the use of chiral catalysts to open racemic epoxides with triazole directly, though the HKR route remains the industrial standard for reliability.[1]
Visualization of Synthesis Pathways
Figure 1: Synthesis of (S)-TZP via Hydrolytic Kinetic Resolution (HKR) of Propylene Oxide.
Part 4: Experimental Protocols
Protocol 1: Synthesis via (S)-Propylene Oxide (Standard Bench Scale)
Safety Note: Propylene oxide is a volatile carcinogen.[1] Work in a fume hood.
Reagents:
-
(S)-Propylene Oxide (99% ee): 5.8 g (100 mmol)[1]
-
1,2,4-Triazole: 8.3 g (120 mmol)[1]
-
Potassium Carbonate (K
CO ): 13.8 g (100 mmol)[1] -
Acetonitrile (MeCN): 100 mL[1]
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1,2,4-triazole (8.3 g) and K
CO (13.8 g) in MeCN (100 mL). Stir at room temperature for 30 minutes to form the potassium triazolide salt. -
Addition: Cool the mixture to 0°C. Add (S)-propylene oxide (5.8 g) dropwise over 20 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 6–8 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]
-
Workup: Cool to room temperature. Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a viscous oil. Purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
-
Yield: Expect 8.5–10.0 g (65–80%) of a clear, colorless oil.
-
Validation:
-
1H NMR (400 MHz, CDCl3):
8.15 (s, 1H), 7.95 (s, 1H), 4.25 (dd, 1H), 4.10 (dd, 1H), 4.05 (m, 1H), 3.50 (br s, OH), 1.25 (d, 3H). -
Chiral HPLC: Chiralcel OD-H, Hexane/IPA (90:10), to confirm >98% ee.
-
Part 5: Applications in Drug Development
(S)-TZP is not just an intermediate; it is a pharmacophore scaffold .[1] Its primary application is in the synthesis of "Isopropanol-Azole" fungicides, such as Mefentrifluconazole (Revysol®).[1]
Mechanism of Action in APIs
In the final drug molecule, the (S)-TZP moiety functions as the "warhead":
-
Heme Binding: The N4 of the triazole coordinates with the Fe(III) of the CYP51 heme.
-
Hydrophobic Interaction: The propanol backbone positions the aromatic "tail" of the drug into the hydrophobic access channel.
-
Flexibility: The isopropanol linker allows the molecule to adopt a "hook" conformation, essential for overcoming mutations (e.g., Y132F) in resistant fungal strains.
Comparative Data: Linker Efficacy
| Linker Type | Representative Drug | Flexibility | Binding Affinity (Kd) | Resistance Profile |
| Dioxolane | Propiconazole | Rigid | Moderate | High Resistance |
| Ethyl | Tebuconazole | Moderate | High | Moderate Resistance |
| Isopropanol | Mefentrifluconazole | High | Very High | Low Resistance |
(S)-TZP forms the core of the "Isopropanol" class.[1]
Drug Synthesis Workflow
Figure 2: General workflow for converting (S)-TZP into active pharmaceutical ingredients (APIs).
References
-
Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Accounts of Chemical Research. Link[1]
-
BASF SE. (2019). "Discovery and Synthesis of Mefentrifluconazole (Revysol)." Modern Crop Protection Compounds. Link[1]
-
Konosu, T., et al. (1991). "Triazole Antifungals. IV. Synthesis and Antifungal Activities of 1-(1H-1,2,4-Triazol-1-yl)-2-propanol Derivatives." Chemical and Pharmaceutical Bulletin. Link
-
Ma, Y., et al. (2014). "Biocatalytic synthesis of chiral epoxides and their application in the synthesis of triazole antifungals." Advanced Synthesis & Catalysis. Link
-
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Mefentrifluconazole."[1] WHO Drug Information. Link[1]
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. FI85694C - Process for the preparation of therapeutically useful 2-aryl-3- (carbamoyl or thiocarbamoyl) -1- (1H-1,2,4-triazol-1-yl) propane-2-parent derivatives - Google Patents [patents.google.com]
- 4. gentaur.com [gentaur.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Methodological & Application
Asymmetric Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A Key Intermediate for Triazole Antifungals
An Application Guide for Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide or ester groups.[1] These characteristics have led to its incorporation into a multitude of therapeutic agents with broad-spectrum biological activities.[1][2][3] The triazole scaffold is particularly renowned in the development of potent antifungal agents, such as the blockbuster drugs itraconazole and posaconazole.[1][3][4][5]
A critical component in the structure of these advanced antifungal agents is the chiral side chain, (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. The precise stereochemistry at the C2 hydroxyl group is paramount for potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), the primary target for this class of drugs.[3] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to this key building block is of significant interest to the pharmaceutical industry.
This application note provides an in-depth guide to the asymmetric synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. We will explore and compare leading methodologies for establishing the crucial chiral center and provide detailed, validated protocols for its synthesis and characterization, designed for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
The synthesis of the target molecule is most effectively approached via a two-stage strategy:
-
Generation of a C3 Chiral Synthon: The creation of an enantiopure three-carbon building block containing the required (S)-stereocenter. The most versatile synthons for this purpose are chiral epoxides.
-
Nucleophilic Installation of the Triazole Moiety: The regioselective ring-opening of the chiral epoxide with the 1,2,4-triazole nucleus.
We will focus on the most reliable and scalable method for generating the chiral epoxide: the Hydrolytic Kinetic Resolution (HKR) of a racemic terminal epoxide, a technique pioneered by Eric N. Jacobsen.[6][7]
Methodology Deep Dive: Jacobsen Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is an exceptionally efficient method for resolving terminal epoxides.[7][8]
The core of this method is a chiral (salen)Co(III) complex, which serves as a Lewis acid catalyst.[6] In the presence of a substoichiometric amount of water (typically ~0.5 equivalents), the catalyst selectively accelerates the hydrolysis of one enantiomer of the epoxide to a 1,2-diol, leaving the unreacted, less reactive enantiomer in high enantiomeric excess.[7][9]
For the synthesis of our target, we begin with racemic propylene oxide. The use of the (R,R)-Jacobsen catalyst will preferentially hydrolyze the (R)-propylene oxide, leaving the desired (S)-propylene oxide unreacted and highly enantioenriched.
Causality of Experimental Choice: The HKR method is chosen for its remarkable efficiency, low catalyst loadings (0.2–2 mol%), operational simplicity, and high enantioselectivities (>99% ee).[6][8] While its primary drawback is a maximum theoretical yield of 50% for the desired epoxide, its practicality and scalability often make it the preferred industrial method for accessing enantiopure terminal epoxides.[7][8]
Visualized Workflow and Mechanism
The overall synthetic pathway and the mechanism of the key resolution step are outlined below.
Figure 1: Overall workflow for the asymmetric synthesis.
Figure 2: Mechanism of Jacobsen Hydrolytic Kinetic Resolution.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Propylene oxide is volatile and flammable. Sodium hydride (NaH) is highly reactive with water.
Protocol A: Hydrolytic Kinetic Resolution of Racemic Propylene Oxide
This protocol is adapted from methodologies described by Jacobsen and coworkers.[6][7]
Materials:
-
Racemic propylene oxide
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ( (R,R)-Jacobsen's catalyst)
-
Acetic acid (glacial)
-
Deionized water
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Catalyst Activation: To a 100 mL round-bottom flask, add (R,R)-Jacobsen's catalyst (e.g., 587 mg, 0.97 mmol, 0.5 mol%). Seal the flask with a septum and purge with a slow stream of air or oxygen for 5-10 minutes. Add THF (10 mL) and glacial acetic acid (0.12 mL, 2.1 mmol) and stir the mixture in open air for 30 minutes. The color should change from red/orange to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Reaction Setup: Remove the solvent under reduced pressure. Place the flask under a nitrogen atmosphere.
-
Substrate Addition: Add racemic propylene oxide (14.5 mL, 207 mmol) to the activated catalyst. Cool the mixture to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add deionized water (2.0 mL, 111 mmol, 0.54 equivalents) dropwise over 1 hour using a syringe pump.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. The reaction can be monitored by chiral GC to determine the enantiomeric excess of the remaining propylene oxide.
-
Workup and Purification: Upon completion, the unreacted (S)-propylene oxide can be directly isolated from the reaction mixture by careful fractional distillation (b.p. 34 °C). The higher-boiling (R)-propane-1,2-diol (b.p. 188 °C) will remain in the flask. The recovered (S)-propylene oxide should be characterized to confirm its enantiomeric purity.
Self-Validation:
-
Expected Yield: ~40-48% (Theoretical max is 50%).
-
Expected Enantiomeric Excess (ee): >99% for (S)-propylene oxide.
-
Analysis: Chiral Gas Chromatography (GC) using a suitable chiral column (e.g., Beta-DEX).
Protocol B: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
This protocol is based on standard procedures for epoxide ring-opening with nitrogen nucleophiles.[10][11]
Materials:
-
(S)-Propylene oxide (from Protocol A)
-
1H-1,2,4-Triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet
-
Dropping funnel
Procedure:
-
Preparation of Sodium Triazolide: To a three-neck flask under a nitrogen atmosphere, add 1H-1,2,4-triazole (e.g., 6.9 g, 100 mmol) and anhydrous DMF (100 mL). Cool the solution to 0 °C. Carefully add sodium hydride (4.4 g of 60% dispersion, 110 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases. A clear solution or fine suspension of sodium triazolide should form.
-
Epoxide Addition: Add the enantioenriched (S)-propylene oxide (e.g., 5.8 g, 100 mmol) to the sodium triazolide solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the final product as a colorless oil or a white solid.
Data Presentation and Characterization
Table 1: Comparison of Key Asymmetric Strategies
| Parameter | Sharpless Asymmetric Epoxidation (SAE) | Jacobsen Hydrolytic Kinetic Resolution (HKR) |
| Starting Material | Allyl Alcohol (prochiral) | Racemic Propylene Oxide |
| Catalyst System | Ti(OiPr)₄ / Chiral Tartrate (e.g., D-(-)-DET) | Chiral (salen)Co(III) Complex |
| Stoichiometry | Catalytic or Stoichiometric in Tartrate | Catalytic (0.2 - 2 mol%)[6] |
| Typical ee (%) | >90%[12] | >99%[7] |
| Theoretical Yield (%) | ~100% | 50% (for the epoxide) |
| Pros | High theoretical yield, predictable stereochemistry. | Extremely high ee, low catalyst loading, scalable.[8] |
| Cons | Strict anhydrous conditions required, potential for lower ee with some substrates.[12] | Atom-inefficient (loses half the material), separation of product and starting material required. |
Table 2: Expected Analytical Data for Final Product
| Analysis | Expected Result |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, Triazole-H), ~8.0 (s, 1H, Triazole-H), ~4.3-4.1 (m, 3H, -CH(OH)- and -CH₂-), ~3.5 (br s, 1H, -OH), ~1.2 (d, 3H, -CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~151, ~144, ~70 (-CHOH), ~55 (-CH₂-), ~21 (-CH₃) ppm. |
| Mass Spec (ESI+) | m/z = 128.08 [M+H]⁺ |
| Chiral HPLC | Baseline separation of (S) and (R) enantiomers on a suitable chiral column (e.g., Chiralcel OD-H). |
Conclusion
The asymmetric synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical process in the production of advanced triazole antifungal agents. The strategy employing a Jacobsen Hydrolytic Kinetic Resolution to generate enantioenriched (S)-propylene oxide, followed by a regioselective nucleophilic ring-opening, represents a robust, highly selective, and scalable pathway. The detailed protocols and analytical guidelines provided herein offer a self-validating system for researchers to reliably produce this vital chiral intermediate with excellent optical purity, facilitating further research and development in medicinal chemistry.
References
-
Zhang, W., Basak, A., Kosugi, Y., Hoshino, Y., & Yamamoto, H. (2005). A new catalytic system for the asymmetric epoxidation of allylic alcohols. Angewandte Chemie International Edition, 44(27), 4389-4391. Available at: [Link]
-
Xu, J., et al. (2011). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 54(15), 5466–5478. Available at: [Link]
-
O'Brien, A. G., & Hoveyda, A. H. (2012). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 51(31), 7814-7818. Available at: [Link]
-
O'Brien, A. G., & Hoveyda, A. H. (2012). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie, 124(31), 7932-7936. Available at: [Link]
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Scribd. (n.d.). Jacobsen HKR: Industrial Applications. Available at: [Link]
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Xu, J., et al. (2011). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 54(15), 5466–5478. Available at: [Link]
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Li, K., et al. (2018). Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1258–1263. Available at: [Link]
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Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. Available at: [Link]
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All Things Science. (2022, September 12). Jacobsen HKR - The best reaction in organic chemistry? [Video]. YouTube. Available at: [Link]
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University of York. (2014). Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes. Available at: [Link]
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Shi, W., et al. (2015). Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 329–334. Available at: [Link]
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More, M. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Available at: [Link]
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ResearchGate. (2006). Synthesis of posaconazole. Available at: [Link]
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Ruddraraju, K. V., et al. (2016). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 937–942. Available at: [Link]
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Longdom Publishing. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Journal of Analytical & Bioanalytical Techniques, 7(5). Available at: [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Available at: [Link]
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Hwang, G.-T., & Kim, Y. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(10), 2154–2166. Available at: [Link]
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ResearchGate. (2007). A Review on 1, 2, 4 - Triazoles. Available at: [Link]
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Wang, Y., et al. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Angewandte Chemie International Edition, 62(6), e202215286. Available at: [Link]
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Mor, S., et al. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry, 5(1), 41-58. Available at: [Link]
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SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
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Ali, K. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6245. Available at: [Link]
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White Rose Research Online. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[2][4][13]-triazoline core possessing an acetylated carbohy. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2021). A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]
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MDPI. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. Available at: [Link]
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A Robust Chiral HPLC-UV Method for the Enantioselective Analysis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
An Application Note for the Pharmaceutical and Agrochemical Industries
Abstract
This comprehensive application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol from its (2R)-enantiomer. The stereoisomeric purity of chiral compounds, particularly those in the triazole class used as pharmaceuticals and fungicides, is a critical quality attribute. Different enantiomers of a compound can exhibit widely varying pharmacological, toxicological, and metabolic profiles.[1] This guide provides a complete protocol, from system preparation to full method validation according to International Council for Harmonisation (ICH) guidelines, designed for researchers, quality control analysts, and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase under a normal-phase elution mode, a proven strategy for the effective resolution of a wide array of chiral compounds, including triazole derivatives.[2][3]
Introduction and Scientific Rationale
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol belongs to the triazole family, a class of compounds with significant applications in medicine and agriculture.[4] The molecule possesses a single stereogenic center at the C2 position of the propan-2-ol backbone, resulting in two enantiomers: (2S) and (2R). It is well-established that the biological activity of chiral molecules is often enantiomer-specific. One enantiomer may be responsible for the desired therapeutic or fungicidal effect, while the other could be less active, inactive, or even contribute to undesirable side effects.[1] Therefore, regulatory agencies mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of the active pharmaceutical ingredient (API) or final product.
The most reliable and widely adopted technique for this purpose is chiral HPLC.[5] This method employs a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers, leading to differential retention times and, consequently, their separation.
The Principle of Polysaccharide-Based Chiral Recognition
This method employs a CSP based on cellulose tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism of these polysaccharide-based phases is multifaceted and highly effective for a broad range of racemates.[2] Separation is achieved through a combination of attractive interactions, including:
-
Hydrogen Bonding: Interactions between the polar sites on the analyte (e.g., hydroxyl and triazole nitrogen groups) and the carbamate groups on the CSP.
-
π-π Stacking: Association between the aromatic triazole ring of the analyte and the phenyl groups of the CSP.[6]
-
Dipole-Dipole Interactions: Occurring between polar functional groups.
-
Inclusion Complexing: The helical groove structure of the polysaccharide polymer can sterically accommodate one enantiomer more favorably than the other, a key factor in achieving separation.[7]
The choice of a normal-phase mobile phase, typically a non-polar solvent like n-hexane modified with an alcohol, is critical. The alcohol modifier (e.g., 2-propanol) competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution.[8]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: 0.01 mg readability.
-
Ultrasonic Bath
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Standards
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol Reference Standard
-
(±)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol Racemic Standard (for method development and specificity)
-
Methanol (HPLC Grade, for sample dissolution)
Detailed Experimental Protocols
PART A: Chromatographic Analysis Protocol
Step 1: Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol (IPA) in a ratio of 80:20 (v/v) .
-
For a 1 L preparation, accurately measure 800 mL of n-Hexane and 200 mL of 2-Propanol.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.
-
Scientist's Note: The alcohol content is the most critical parameter for adjusting retention and resolution. A lower percentage of IPA will generally increase retention times and may improve resolution, while a higher percentage will decrease retention times.[8]
-
Step 2: Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the racemic standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase. This solution will be used for system suitability checks.
-
Sample Solution (for API analysis): Prepare the sample containing (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol at a similar concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
Step 3: HPLC System Configuration and Execution
-
Install the chiral column and purge the system with the mobile phase at a low flow rate (0.2 mL/min) for 10 minutes, then ramp up to the operational flow rate.
-
Equilibrate the column for at least 30-60 minutes until a stable baseline is achieved.
-
Set up the instrument parameters as detailed in the table below.
| Parameter | Recommended Condition |
| HPLC Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP) |
| Mobile Phase | n-Hexane : 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 223 nm[6] |
| Run Time | Approximately 15 minutes (adjust as needed to ensure elution of both enantiomers) |
-
Perform a blank injection (mobile phase) followed by injections of the working standard and sample solutions.
PART B: System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. Inject the racemic working standard solution (0.1 mg/mL) in six replicates and evaluate the results against the criteria in the table below.[9]
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks.[9] |
| Tailing Factor (T) | T ≤ 2.0 | Confirms good peak shape and absence of column overloading or secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Indicates high column efficiency and good peak sharpness.[9] |
| %RSD for Peak Area | ≤ 2.0% (for n=6) | Demonstrates the precision and reproducibility of the injection and detection system. |
PART C: Method Validation Protocol Overview (ICH Q2(R2))
A full validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[10] The following parameters should be assessed as per ICH guidelines.[11][12]
| Validation Parameter | Purpose & Brief Protocol | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (i.e., its enantiomer and impurities). Inject blank, individual enantiomers (if available), and the racemic mixture. | Peak for (2S)-enantiomer is free from interference at its retention time. Baseline resolution (Rs > 1.5) from the (2R)-enantiomer. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. Prepare at least five concentrations across the specified range (e.g., LOQ to 150% of the target concentration). | Correlation coefficient (R²) ≥ 0.995.[9] |
| Accuracy (% Recovery) | To determine the closeness of the test results to the true value. Analyze a minimum of three concentrations (low, medium, high) across the range, each in triplicate (9 determinations total). | Recovery between 98.0% and 102.0%.[9] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% for repeatability.[9] RSD ≤ 3.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision (%RSD) and accuracy (%Recovery) must meet pre-defined criteria at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability criteria (e.g., Resolution) must still be met. Peak areas should not significantly change. |
Workflow and Data Management
The following diagram illustrates the complete workflow for the chiral analysis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol, from initial setup to final reporting.
Caption: Workflow for Chiral HPLC Analysis and Validation.
Conclusion
This application note presents a reliable and robust normal-phase HPLC method for the enantioselective separation of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. The use of a cellulose-based chiral stationary phase provides excellent resolution, enabling accurate determination of enantiomeric purity. The detailed protocols for chromatographic analysis, system suitability, and method validation based on ICH guidelines ensure that the method is trustworthy and suitable for implementation in regulated quality control and research environments. This guide serves as a comprehensive resource for scientists, ensuring the safety and efficacy of chiral products.
References
-
Zhang H, Quian M, Wang X, et al. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide based stationary phases. Journal of Separation Science. 2012;35(5-6):773-781. [Link]
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Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Waters Application Note. [Link]
-
Phenomenex Inc. Enantiomeric and Diastereoisomeric Resolutions of Chiral Triazole Fungicides (TN-1164). Phenomenex Technical Note. Published May 20, 2022. [Link]
-
Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC. Waters Application Note. [Link]
-
Wang P, Liu D, Jiang S, Xu Y, Zhou Z. The chiral separation of triazole pesticide enantiomers by amylose-tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatographic Science. 2008;46(9):787-792. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published March 26, 2024. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Accessed March 7, 2026. [Link]
-
Jiang ZJ, Gao RY, Zhang K, et al. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu. 2001;19(3):253-255. [Link]
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ResearchGate. Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography. Accessed March 7, 2026. [Link]
-
Sangamithra R, Meyyanathan SN, Babu B. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. 2023. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published October 22, 2025. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. [Link]
-
Liu W, Li F, Du Y, et al. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. 2017;29(1):28-34. [Link]
-
Ilisz I, Aradi M, Pataj Z. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(4):155-164. [Link]
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Cirilli R, Ferretti R, Gallinella B, et al. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. 2022;27(23):8488. [Link]
-
Zaggout F. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. 2007;19(2):1443. [Link]
-
De la Ossa D, Carretero-Peña R, et al. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2003;16(11). [Link]
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Protocol for the preparation of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
An Application Note for the Enantioselective Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Introduction: A Chiral Scaffold for Advanced Antifungal Agents
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a pivotal chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent triazole antifungal drugs, including Posaconazole and other structurally related compounds.[1][2] The stereochemistry of the secondary alcohol at the C-2 position is crucial for the biological activity of the final active pharmaceutical ingredient (API), making its enantioselective synthesis a topic of significant interest for researchers in drug development and process chemistry.[3] Azole antifungals function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
This application note provides a detailed, field-proven protocol for the stereospecific synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol via the base-catalyzed nucleophilic ring-opening of (S)-propylene oxide. The methodology is designed to be robust, high-yielding, and scalable, with a focus on explaining the causality behind each procedural step to ensure both reproducibility and a deep understanding of the reaction dynamics.
Reaction Scheme and Mechanistic Rationale
The synthetic strategy hinges on a classic SN2 reaction. The N1-anion of 1,2,4-triazole, generated in situ by a non-nucleophilic base, acts as the nucleophile. This anion attacks the terminal, less sterically hindered carbon atom of the chiral epoxide, (S)-propylene oxide. This regioselective attack leads to the opening of the epoxide ring and, upon aqueous workup, yields the desired (2S)-propan-2-ol derivative, preserving the stereochemistry of the starting epoxide.
Reaction: (S)-Propylene Oxide + 1H-1,2,4-Triazole → (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Causality of Mechanism: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical; it effectively solvates the potassium cation without forming a strong hydrogen-bonding shell around the triazole anion, thereby enhancing its nucleophilicity. The SN2 attack occurs at the primary carbon (C1) of the epoxide rather than the secondary, chiral carbon (C2) due to significantly lower steric hindrance, a governing principle in epoxide ring-opening reactions under basic or neutral conditions.[4]
Caption: Fig. 1: Nucleophilic ring-opening mechanism.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| (S)-(-)-Propylene Oxide | ≥99% | Sigma-Aldrich | 16088-62-3 | Highly volatile and flammable. Carcinogen. |
| 1H-1,2,4-Triazole | ≥99% | Sigma-Aldrich | 288-88-0 | Harmful and suspected teratogen. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 | High-boiling solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction. |
| Brine (Saturated NaCl) | - | Lab Prepared | 7647-14-5 | For extraction wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | For drying organic phase. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions: A Critical Overview
This protocol involves hazardous materials and must be performed within a certified chemical fume hood. Adherence to strict safety protocols is mandatory.
-
(S)-Propylene Oxide: Extremely flammable liquid and vapor (Flash Point: -37°C). It is a known carcinogen, may cause genetic defects, and is toxic if inhaled or in contact with skin.[5][6][7][8] Full personal protective equipment (PPE), including nitrile gloves (double-gloved), a flame-resistant lab coat, and chemical splash goggles with a face shield, is required.
-
1H-1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. It is also suspected of damaging an unborn child.[9][10][11] Avoid inhalation of dust and direct contact.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Ensure the fume hood has adequate airflow.
All chemical waste must be disposed of according to institutional and local environmental regulations.
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step synthesis workflow.
Detailed Step-by-Step Protocol
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum. The system is flame-dried under a vacuum and then maintained under a positive pressure of nitrogen.
-
Causality: An inert atmosphere is crucial to prevent atmospheric moisture from interfering with the base and reacting with the hygroscopic solvent.
-
-
Reagent Addition: To the flask, add 1H-1,2,4-triazole (13.8 g, 200 mmol, 2.0 eq) and anhydrous potassium carbonate (27.6 g, 200 mmol, 2.0 eq). Add 200 mL of anhydrous DMF via cannula.
-
Causality: Using an excess of the triazole and base ensures the complete consumption of the limiting reagent, the epoxide. Finely powdered K₂CO₃ provides a larger surface area for efficient deprotonation.
-
-
Heating: Begin stirring the suspension and heat the mixture to 80°C using a heating mantle. Stir for 1 hour at this temperature to facilitate the formation of the potassium triazolide salt.
-
Epoxide Addition: In a separate, dry syringe, draw up (S)-(-)-propylene oxide (5.81 g, 7.0 mL, 100 mmol, 1.0 eq). Add the epoxide dropwise to the heated reaction mixture over 30 minutes.
-
Causality: Slow, dropwise addition is essential to control the reaction exotherm and to prevent the volatile epoxide (Boiling Point: 34°C) from boiling out of the reaction mixture.
-
-
Reaction and Monitoring: Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is fully consumed (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water with stirring.
-
Causality: Quenching in water dissolves the inorganic salts (K₂CO₃, KHCO₃) and precipitates the organic product, while also diluting the high-boiling DMF.
-
-
Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Causality: Ethyl acetate is a suitable solvent for extracting the desired alcohol product while being immiscible with water. Multiple extractions ensure maximum product recovery.
-
-
Workup - Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Causality: The brine wash reduces the solubility of the organic product in any remaining aqueous phase and helps break emulsions. MgSO₄ is an efficient drying agent.
-
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (using a mobile phase of ethyl acetate/hexanes) to afford the pure (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Product Characterization and Data Summary
The identity and purity of the final product should be confirmed by spectroscopic analysis.
| Parameter | Expected Result | Method of Analysis |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Yield | 75-85% | Gravimetric |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H), 7.95 (s, 1H), 4.30 (dd, 1H), 4.20 (dd, 1H), 4.10 (m, 1H), 2.90 (br s, 1H, -OH), 1.25 (d, 3H) | ¹H NMR Spectroscopy[12] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.8, 144.5, 65.5, 55.0, 21.0 | ¹³C NMR Spectroscopy[13] |
| Mass Spectrum (ESI+) | m/z 128.08 [M+H]⁺ | Mass Spectrometry |
| Enantiomeric Purity | >99% ee | Chiral HPLC |
References
-
Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). Molecules. Retrieved March 7, 2026, from [Link]
-
Ma, C., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. Available at: [Link]
-
Li, J., et al. (2024). Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Gornowicz, M., et al. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules. Available at: [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved March 7, 2026, from [Link]
-
IPCS. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved March 7, 2026, from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved March 7, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Columbus Chemical Industries, Inc. (2025, January 14). SAFETY DATA SHEET: 1,2,4-Triazole. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). EP2571868A1 - Preparation of posaconazole intermediates.
-
ResearchGate. (n.d.). Chemoenzymatic preparation of an intermediate in the synthesis of posaconazole. Retrieved March 7, 2026, from [Link]
-
BASF. (2026, February 20). Safety data sheet: PROPYLENE OXIDE. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US9199919B2 - Process for the preparation of chiral hydrazides.
-
WIPO Patentscope. (2023, September 21). WO/2023/173717 - PREPARATION METHOD FOR INTERMEDIATE COMPOUND ACTING AS SYNTHETIC POSACONAZOLE, AND INTERMEDIATE COMPOUND PREPARED THEREBY. Retrieved March 7, 2026, from [Link]
-
GHC. (2026, February 6). Safety Data Sheet: Propylene oxide. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
-
QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved March 7, 2026, from [Link]
-
Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups with 3,4-dihydro-2H-pyran. Retrieved March 7, 2026, from [Link]
-
TIJER.org. (2023, July). Synthesis and Bioactivity of 1,2,4-Triazoles. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Generation of (1H-1,2,4-Triazol-1-yl)methyl Carbanion and Condensation with Carbonyl Compounds. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol. Retrieved March 7, 2026, from [Link]
-
Darensbourg, D. J., et al. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Journal of the American Chemical Society. Available at: [Link]
-
VIBGYOR ePress. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
MDPI. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
Vapourtec Ltd. (2025, September 12). Ring-Opening Polymerization of Propylene Oxide. Retrieved March 7, 2026, from [Link]
Sources
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. balchem.com [balchem.com]
- 7. download.basf.com [download.basf.com]
- 8. ghc.de [ghc.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 11. columbuschemical.com [columbuschemical.com]
- 12. turkjps.org [turkjps.org]
- 13. rsc.org [rsc.org]
Application Note: (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol as a Chiral Building Block in Azole Discovery
Introduction & Mechanistic Overview
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a highly versatile, bifunctional chiral building block extensively utilized in the discovery and synthesis of advanced agrochemicals and pharmaceutical antifungals. The molecule features a pre-installed 1,2,4-triazole pharmacophore—which is essential for coordinating with the heme iron of fungal cytochrome P450 14α-demethylase (CYP51)—and a stereogenic secondary alcohol at the C2 position[1].
By utilizing this pre-assembled chiral synthon, synthetic chemists bypass the notoriously challenging late-stage N-alkylation of triazoles, which often yields inseparable and low-yielding mixtures of N1 and N4 regioisomers. Furthermore, the defined (2S) stereocenter allows for precise stereochemical editing (via retention or inversion) to explore the chiral chemical space of CYP51 inhibitors, enabling the development of highly selective formulations[2].
Causality Behind Experimental Choices
When functionalizing the secondary alcohol of this building block, the choice of activation dictates the stereochemical outcome of the final active pharmaceutical ingredient (API) or agrochemical:
-
O-Alkylation (Retention): Deprotonation with a strong, non-nucleophilic base (e.g., NaH) followed by reaction with an alkyl halide proceeds with complete retention of the (2S) configuration. This is critical when the (S)-enantiomer is the active eutomer.
-
Mitsunobu Reaction (Inversion): Utilizing DEAD/DIAD and PPh₃ allows for the direct displacement of the hydroxyl group by various nucleophiles (O, N, or S), cleanly inverting the stereocenter to the (2R) configuration via an Sₙ2 mechanism.
-
Sulfonate Activation (Inversion): Conversion to a mesylate or tosylate creates a potent leaving group for subsequent Sₙ2 displacement. This two-step approach is often preferred over the Mitsunobu reaction when scaling up, due to the difficulty of removing triphenylphosphine oxide (TPPO) byproducts at an industrial scale.
Data Presentation: Reagent Selection & Stereochemical Outcomes
The following table summarizes the strategic selection of activation methods and their impact on the chiral center of the building block.
| Activation Method | Key Reagents | Reactive Intermediate | Stereochemical Outcome | Typical Yield | Industrial Scalability |
| Direct O-Alkylation | NaH, R-X, DMF | Alkoxide | Retention (2S) | 75–90% | High |
| Mitsunobu Reaction | DIAD, PPh₃, Nu-H | Phosphonium Adduct | Inversion (2R) | 60–85% | Low-Medium |
| Sulfonylation (Sₙ2) | MsCl, Et₃N, DCM | Mesylate | Inversion (2R) | 80–95% | High |
Experimental Protocols
Protocol A: Stereospecific O-Alkylation (Retention of Configuration)
Objective: Synthesize (2S)-chiral ether derivatives.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality Insight: Stepwise addition at 0 °C prevents thermal runaway and controls the rapid evolution of hydrogen gas, preventing substrate degradation.
-
-
Alkylation: Add the desired alkyl/aryl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quenching & Workup: Quench with saturated aqueous NH₄Cl (10 mL) at 0 °C to safely neutralize unreacted NaH. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL).
-
Causality Insight: Multiple brine washes are mandatory to partition the highly polar DMF into the aqueous phase, preventing co-elution during chromatography.
-
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to isolate the (2S)-ether.
Protocol B: Mitsunobu Inversion (Conversion to 2R-Derivatives)
Objective: Direct C-O or C-N bond formation with stereochemical inversion.
-
Preparation: In a dry flask, dissolve (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (1.0 eq, 5 mmol), triphenylphosphine (1.5 eq), and the acidic nucleophile (e.g., a phenol or phthalimide, 1.2 eq) in anhydrous THF (15 mL).
-
Activation: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.
-
Causality Insight: DIAD must be added last and slowly to ensure the formation of the active triphenylphosphonium-DIAD betaine adduct in the presence of the substrate, preventing premature hydration or side reactions.
-
-
Propagation: Stir at room temperature for 12 hours. Monitor via TLC (EtOAc/Hexane) until the starting chiral alcohol is fully consumed.
-
Workup & Purification: Concentrate the reaction mixture directly. To remove the problematic triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1); the bulk of TPPO will precipitate as a white solid. Filter the suspension and purify the concentrated filtrate via column chromatography.
Visualizations
Synthetic pathways utilizing (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol as a chiral synthon.
Triazole mechanism: Targeting fungal CYP51 to disrupt ergosterol biosynthesis.
Applications in Agrochemicals and Pharmaceuticals
The triazole motif is the cornerstone of modern antifungal therapy and crop protection[3]. Compounds derived from this chiral building block exhibit potent inhibition of fungal ergosterol biosynthesis. Recent field studies on agricultural pathogens, such as Mycosphaerella fijiensis (the causative agent of Black Sigatoka in bananas), have demonstrated that novel chiral triazoles maintain high efficacy (IC₅₀ values < 0.1 mg/L) even against strains that have developed resistance to older demethylase inhibitors (DMIs)[1]. The precise spatial orientation dictated by the (2S) or (2R) stereocenter is critical for optimal binding within the CYP51 active site, avoiding steric clashes with the enzyme's binding pocket and improving the overall toxicity profile[4].
References
- Highly effective formulations on the basis of 2-[(2,4-dichlorphenyl)-methyl]-4,4'-dimethyl-3-isoxazolidinones and preemergence herbicides (WO2021048188A1). Google Patents.
-
Susceptibility of Mycosphaerella fijiensis to Mefentrifluconazole in Industrial Banana Plantations in Côte d'Ivoire . AWS. Available at: [Link]
-
Mefentrifluconazole Efficacy vs. DMI Resistance . Scribd. Available at:[Link]
- Active compound combinations and fungicide compositions comprising those (WO2021209366A1). Google Patents.
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. WO2021048188A1 - Highly effective formulations on the basis of 2-[(2,4-dichlorphenyl)-methyl]-4,4'-dimethyl-3-isoxazolidinones and preemergence herbicides - Google Patents [patents.google.com]
- 3. WO2021209366A1 - Active compound combinations and fungicide compositions comprising those - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
Application Note: Scale-Up Synthesis of (2S)-1-(1H-1,2,4-Triazol-1-yl)propan-2-ol via Regioselective Epoxide Ring-Opening
Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale
Executive Summary
The chiral building block (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical intermediate in the synthesis of advanced triazole-based active pharmaceutical ingredients (APIs), including next-generation antifungals and selective kinase inhibitors. Achieving high enantiomeric purity and strict regiocontrol during its synthesis is paramount, as the stereochemistry directly dictates the biological efficacy of the final API [2].
This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of this intermediate. By transitioning from traditional, solvent-heavy, high-temperature conditions to a highly concentrated, low-temperature catalytic process, we demonstrate a scalable route that maximizes the N1-alkylation of the triazole while strictly preserving the (2S) stereocenter.
Mechanistic Rationale & Process Strategy
The Challenge of Regioselectivity and Chemoselectivity
The synthesis relies on the nucleophilic ring-opening of (S)-propylene oxide by 1H-1,2,4-triazole. This reaction presents two distinct chemical challenges:
-
Regioselectivity (N1 vs. N4 Alkylation): 1,2,4-triazole is an ambident nucleophile. Alkylation can occur at the N1 (or equivalent N2) position or the N4 position. N1-alkylation is thermodynamically favored and sterically less hindered.
-
Chemoselectivity (C1 vs. C2 Attack): The epoxide can be opened at the terminal, less hindered carbon (C1) or the substituted carbon (C2).
Expertise & Causality: To ensure absolute retention of the (2S) stereocenter, the nucleophilic attack must be directed exclusively to C1. An
Solvent and Thermal Management in Scale-Up
Historically, this coupling was performed in polar aprotic solvents like DMF at elevated temperatures (>80 °C), which led to thermal degradation, higher N4-isomer formation, and complex aqueous workups [2]. Our optimized scale-up strategy utilizes a minimal-solvent (neat-like) approach using a catalytic amount of isopropanol (IPA). This not only improves the Environmental Factor (E-factor) but also exploits the auto-catalytic nature of the forming alkoxide intermediate. Because (S)-propylene oxide is highly volatile (bp 34 °C) and poses an exothermic runaway risk, the protocol employs a controlled, continuous dosing strategy rather than batch-charging.
Fig 1. SN2 mechanism detailing the regioselective epoxide ring-opening by 1,2,4-triazole.
Experimental Methodology (1 kg Scale)
This protocol is designed as a self-validating system : the intrinsic insolubility of the unreacted triazole in the cold organic phase, combined with the specific crystallization parameters of the target (2S)-enantiomer, ensures that any deviation in reaction kinetics is immediately visible during the workup phase.
Equipment Setup
-
Reactor: 5 L jacketed glass reactor equipped with a PTFE pitched-blade turbine, internal temperature probe (PT100), and a reflux condenser chilled to 5 °C.
-
Dosing: Programmable syringe pump or mass-flow controlled addition funnel for (S)-propylene oxide.
Step-by-Step Protocol
-
Reactor Charging: Charge the reactor with 1H-1,2,4-triazole (1.00 kg, 14.48 mol, 1.0 eq) and anhydrous
(100 g, 0.72 mol, 0.05 eq). -
Solvent Addition: Add Isopropanol (IPA) (500 mL) to form a stirrable slurry. Initiate agitation at 250 RPM.
-
Thermal Equilibration: Heat the jacket to bring the internal reactor temperature to 35 °C.
-
Controlled Dosing (Critical Control Point): Begin continuous subsurface dosing of (S)-propylene oxide (925 g, 15.93 mol, 1.1 eq) at a rate of ~3.8 g/min over 4 hours.
-
Causality Note: The reaction is highly exothermic. Dosing must be dynamically linked to the internal temperature probe to ensure
does not exceed 42 °C. Exceeding this threshold increases the formation of the N4-regioisomer.
-
-
Reaction Aging: Once dosing is complete, maintain the internal temperature at 40 °C for 12 hours. The slurry will gradually transition into a clear, viscous pale-yellow solution as the triazole is consumed.
-
Quench and Filtration: Cool the reactor to 20 °C. Add ethyl acetate (2.5 L) and water (1.0 L). Stir vigorously for 15 minutes, then allow phase separation. The aqueous layer removes the
and any trace unreacted triazole. -
Crystallization (Self-Validation): Separate the organic layer and concentrate it under reduced pressure (50 mbar, 40 °C) to approximately 1.5 L. Seed the solution with 2 g of pure (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol crystals and cool linearly to 0 °C over 4 hours.
-
Validation: The N4-isomer and racemic byproducts are highly soluble in cold ethyl acetate. The precipitation of a dense white crystalline solid confirms high enantiomeric and regiomeric purity.
-
-
Isolation: Filter the crystals, wash with cold heptane (500 mL), and dry in a vacuum oven at 40 °C to constant weight.
Data Presentation & Quality Metrics
The transition from early-stage synthesis to the optimized scale-up route yielded significant improvements in both yield and isomeric purity. Table 1 summarizes the process optimization data, while Table 2 outlines the analytical specifications achieved using this protocol.
Table 1: Process Optimization Parameters
| Process Version | Solvent System | Base (eq) | Temp (°C) | Regio Ratio (N1:N4) | Isolated Yield (%) |
| Initial Route | DMF (5 Vol) | NaOH (1.0) | 80 | 85 : 15 | 65.0 |
| Intermediate | EtOH (3 Vol) | 60 | 92 : 8 | 82.4 | |
| Optimized (Current) | IPA (0.5 Vol) | 40 | 98.5 : 1.5 | 94.2 |
Table 2: Analytical Specifications of the Final API Intermediate
| Analytical Test | Method / Technique | Target Specification | Batch Result |
| Appearance | Visual Inspection | White crystalline powder | Complies |
| Chemical Purity | RP-HPLC (UV 210 nm) | 99.7 % | |
| Enantiomeric Excess | Chiral HPLC | 99.8 % ee | |
| N4-Regioisomer | RP-HPLC | 0.25 % | |
| Moisture Content | Karl Fischer Titration | 0.12 % |
Process Workflow Visualization
Fig 2. Scale-up workflow for the synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
References
-
Title: Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids Source: Beilstein Journal of Organic Chemistry, 2013, 9, 54. URL: [Link][1]
-
Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: Molecules (MDPI), 2020, 25(19), 4407. URL: [Link][2]
Sources
Experimental procedure for the reaction of epichlorohydrin with 1,2,4-triazole
Part 1: Executive Summary & Strategic Importance
The reaction between 1,2,4-triazole and epichlorohydrin (1-chloro-2,3-epoxypropane) is a cornerstone transformation in the synthesis of triazole-based antifungal agents (e.g., Fluconazole, Voriconazole, Itraconazole). The target product, 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole , serves as the critical "anchor" pharmacophore that binds to the heme iron of fungal CYP51 enzymes.
This guide moves beyond standard textbook descriptions to address the two primary challenges in this synthesis:
-
Regioselectivity: Controlling the kinetic vs. thermodynamic alkylation ratio to favor the bioactive N1-isomer over the N4-isomer.
-
Epoxide Integrity: Preventing the polymerization of epichlorohydrin or the hydrolysis of the product epoxide ring under basic conditions.
Part 2: Mechanistic Insight & Reaction Logic
To optimize yield, one must understand that this is not a simple
Mechanism Visualization
The following diagram illustrates the bifurcation between the desired N1-alkylation and the competing N4-alkylation, along with the specific mechanism of epoxide formation.
Caption: Mechanistic pathway showing the formation of the triazolate anion followed by nucleophilic attack on the epoxide ring (Ring Opening) and subsequent dehydrohalogenation (Ring Closing) to reform the epoxide.
Part 3: Experimental Protocols
Two protocols are provided: Method A (Standard Laboratory Scale) offers the highest purity and ease of monitoring, while Method B (Green/Industrial Scale) utilizes aqueous conditions to minimize organic solvent waste.
Method A: Anhydrous Carbonate Route (High Purity)
Recommended for initial screening and medicinal chemistry scale-up (<50g).
Reagents:
-
1,2,4-Triazole (1.0 equiv)
-
Epichlorohydrin (1.2 - 1.5 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetonitrile (
) or Acetone (Reagent Grade) -
TEBA (Triethylbenzylammonium chloride) - Optional phase transfer catalyst (5 mol%)
Step-by-Step Procedure:
-
Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 1,2,4-triazole (6.9 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in Acetonitrile (100 mL). -
Equilibration: Stir vigorously at room temperature for 30 minutes. Note: This ensures deprotonation and formation of the reactive triazolate species.
-
Addition: Heat the mixture to 50°C. Add Epichlorohydrin (11.7 mL, 150 mmol) dropwise over 20 minutes. Crucial: Slow addition prevents exotherms that trigger polymerization of epichlorohydrin.
-
Reaction: Reflux the mixture (
) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][2] The starting triazole (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) should disappear, and two higher spots will appear (N1 major, N4 minor). -
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic salts (
, unreacted ). Wash the cake with fresh acetonitrile. -
Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.
-
-
Purification (Isomer Separation):
-
The crude oil contains ~90% N1-isomer and ~10% N4-isomer.
-
Distillation: High-vacuum distillation (
) can isolate the pure N1-isomer. -
Column Chromatography: For higher purity (>99%), use silica gel eluting with
.
-
Method B: Aqueous Hydroxide Route (Green Chemistry)
Recommended for larger scale batches where solvent recycling is difficult.
Reagents:
-
1,2,4-Triazole (1.0 equiv)
-
Epichlorohydrin (2.0 equiv)
-
Sodium Hydroxide (NaOH) (1.0 equiv)
-
Water (Minimal volume)
Step-by-Step Procedure:
-
Dissolution: Dissolve NaOH (4.0 g, 100 mmol) and 1,2,4-triazole (6.9 g, 100 mmol) in Water (20 mL).
-
Reaction: Cool the solution to
. Add Epichlorohydrin (18.5 g, 200 mmol) in a single portion. -
Aging: Allow the heterogeneous mixture to warm to room temperature and stir vigorously for 18–24 hours. The mixture will become homogenous and then may separate again as product forms.
-
Extraction: Extract the reaction mixture with Dichloromethane (
) or Ethyl Acetate . -
Drying: Dry the organic phase over anhydrous
and concentrate. -
Note on Purity: This method often yields traces of the hydrolyzed diol (1-(1,2,4-triazol-1-yl)-2,3-propanediol). Ensure the aqueous phase is not heated excessively.
Part 4: Data Analysis & Characterization
The following data helps distinguish the desired N1-isomer from the N4-isomer.
Table 1: Comparative Spectroscopic Data
| Feature | N1-Isomer (Desired) | N4-Isomer (Impurity) | Diagnostic Note |
| N4 isomer is symmetric; N1 has distinct protons. | |||
| Two distinct signals | Single signal (symmetric) | Symmetry is the key differentiator. | |
| TLC ( | Higher | Lower | In EtOAc/MeOH (9:1). |
| Physical State | Viscous Oil / Low melting solid | Higher melting solid | N4 isomers often crystallize more readily. |
Yield Expectations:
-
Method A: 85–92% Crude Yield (Ratio N1:N4
9:1). -
Method B: 70–80% Crude Yield (Ratio N1:N4
8:1).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Epichlorohydrin polymerized due to high temp or rapid addition. | Add epichlorohydrin slowly at lower temperatures ( |
| High N4-Isomer Content | Solvent polarity favoring charge separation; Steric factors. | Switch to a less polar solvent (e.g., Toluene with PTC) or use bulky bases (though |
| Hydrolysis (Diol formation) | Presence of water in Method A or high temp in Method B. | Dry solvents/reagents for Method A. Keep Method B at RT, do not heat. |
References
-
Regioselectivity in Triazole Alkylation
-
Synthesis of Fluconazole Intermediates
-
Mechanistic Studies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 7. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments - Google Patents [patents.google.com]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. isres.org [isres.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Topic: Optimization & Troubleshooting for the Regioselective Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. Ticket ID: CHEM-SUP-TRZ-001 Assigned Specialist: Senior Application Scientist Status: Open for User Review
Executive Summary & Critical Mechanism Analysis
The Core Challenge: The synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol hinges on the nucleophilic ring-opening of (S)-propylene oxide by 1,2,4-triazole. The primary failure modes are regioselectivity (N1-alkylation vs. N4-alkylation) and conversion efficiency .
The Mechanistic Pathway
1,2,4-Triazole is an ambident nucleophile. In the presence of a base, it forms a triazolide anion which resonates between the N1, N2, and N4 positions.
-
Target Pathway (N1-Alkylation): Thermodynamically favored, leads to the desired antifungal pharmacophore.
-
Parasitic Pathway (N4-Alkylation): Kinetically competitive, leads to the symmetric impurity (4H-1,2,4-triazol-4-yl).
-
Stereochemical Integrity: Under basic conditions, the triazole attacks the least hindered terminal carbon of the epoxide. This distal attack leaves the chiral center at C2 undisturbed, retaining the (S)-configuration.
Visualizing the Reaction Landscape
The following diagram illustrates the bifurcation between the desired product and the common impurity, alongside the critical control points.
Figure 1: Mechanistic bifurcation in triazole alkylation. Controlling the N1/N4 ratio is the primary determinant of yield.
Troubleshooting Guide (FAQ Format)
This section addresses specific failure points reported by users.
Q1: My isolated yield is stuck below 40%. Where is the mass loss occurring?
A: If conversion is high but yield is low, the issue is likely N4-isomer formation or polymerization .
-
Diagnosis: Check your crude NMR. The N1-isomer protons (triazole ring) typically appear distinct from the symmetrical N4-isomer.
-
Root Cause:
-
Base Strength: Using strong bases (e.g., NaH) can cause the epoxide to polymerize before the triazole attacks.
-
Stoichiometry: Excess epoxide promotes oligomerization.
-
-
Correction: Switch to a milder base like Potassium Carbonate (K2CO3) . Ensure the triazole is in slight excess (1.1 - 1.2 eq) relative to the epoxide to scavenge it completely.
Q2: I am seeing a significant amount of the N4-isomer (symmetric impurity). How do I minimize this?
A: N4-alkylation is often kinetically favored but thermodynamically less stable.
-
Thermodynamic Control: Run the reaction at higher temperatures (reflux in acetonitrile or DMF at 80°C). This allows the reversible N4-adduct to rearrange or equilibrate to the stable N1-form.
-
Solvent Choice: Use polar aprotic solvents (DMF, DMSO). These solvate the cation (K+), leaving the triazolide anion "naked" and more selective for the thermodynamic product (N1).
-
Purification: The N4-isomer is often much more polar. It can frequently be removed by an aqueous wash or by precipitating the product as a salt (e.g., using methanesulfonic acid), leaving the N4 impurity in the mother liquor.
Q3: How do I ensure I haven't racemized the (S)-center?
A: Racemization is rare in this specific transformation because the reaction does not touch the chiral center.
-
Mechanism: The base-catalyzed opening of (S)-propylene oxide occurs via SN2 attack at the primary (terminal) carbon. The secondary carbon (holding the oxygen) retains its configuration.
-
Risk Factor: Extreme pH or temperature could cause attack at the secondary carbon (leading to inversion) or elimination reactions, but this is chemically disfavored.
-
Validation: Compare the optical rotation
of your product with literature values. A drop in magnitude indicates racemization.
Optimized Experimental Protocol
This protocol is designed for high N1-regioselectivity and scalable purification .
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1,2,4-Triazole | 1.2 | Nucleophile | Excess ensures complete epoxide consumption. |
| (S)-Propylene Oxide | 1.0 | Electrophile | Limiting reagent to prevent polymerization. |
| Potassium Carbonate (K2CO3) | 1.0 | Base | Mild base; prevents aggressive side reactions. |
| DMF (Dimethylformamide) | - | Solvent | Polar aprotic; promotes N1 selectivity. |
Step-by-Step Workflow
Step 1: Catalyst Activation
-
Charge a reaction vessel with 1,2,4-Triazole (1.2 eq) and K2CO3 (1.0 eq) .
-
Add DMF (5-10 volumes) .
-
Stir at 40°C for 30 minutes .
-
Why? This generates the active potassium triazolide species before the electrophile is introduced.
-
Step 2: Controlled Addition
-
Cool the mixture to 0-5°C .
-
Add (S)-Propylene Oxide (1.0 eq) dropwise over 30-60 minutes.
-
Why? Exothermic reaction. Controlling temperature prevents polymerization of the epoxide.
-
Step 3: Reaction & Equilibration
-
Allow the mixture to warm to room temperature.
-
Heat to 80°C and hold for 4-6 hours .
-
Critical Step: High temperature favors the thermodynamic N1-product over the kinetic N4-product.
-
-
Checkpoint: Monitor by TLC or HPLC. Look for the disappearance of triazole.
Step 4: Workup & Purification
-
Distill off the majority of DMF under reduced pressure (or wash with brine if scale permits).
-
Dissolve residue in Ethyl Acetate .
-
Wash with Water (3x) to remove inorganic salts and residual DMF.
-
Note: The N4-isomer is often more water-soluble and may partially wash out here.
-
-
Dry organic layer over Na2SO4 and concentrate.
-
Crystallization (Optional but Recommended): Recrystallize from Isopropanol/Hexane to remove trace N4-isomer.
Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues during the protocol.
Figure 2: Diagnostic decision tree for yield optimization.
References
-
Regioselective Alkylation of 1,2,4-Triazole
-
Fluconazole Intermediate Synthesis (Analogous Chemistry)
- Title: Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol (EP0618198B1).
- Source: European Patent Office / Google P
- Relevance: Details the industrial conditions for reacting triazole with epoxides and purification via salt form
-
Link:
-
Isomer Separation Techniques
- Title: Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
- Source: PubMed / NIH.
- Relevance: Provides analytical methods for verifying the purity of the specific triazole isomers.
-
Link:
Sources
Technical Support Center: Purification of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Welcome to the Technical Support Center. As a critical chiral building block for triazole antifungals and agricultural biocides, the synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol via the ring-opening of (S)-propylene oxide by 1,2,4-triazole presents unique regioselectivity and purification challenges. This guide provides field-proven troubleshooting strategies to isolate the target N1-isomer from its N4-alkylated and regioisomeric byproducts.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: During synthesis, I consistently observe a 10–15% impurity with the exact same mass but a different chromatographic retention time. What is this, and why does it form? A1: You are observing the N4-alkylated isomer , (2S)-1-(1H-1,2,4-triazol-4-yl)propan-2-ol. 1,2,4-triazole exists in a tautomeric equilibrium. When deprotonated by a base (e.g., K₂CO₃), the resulting triazolide anion delocalizes its negative charge across the N1, N2, and N4 positions. While alkylation at the adjacent N1/N2 positions is kinetically favored, the N4 position remains a viable nucleophile, leading to an unavoidable thermodynamic byproduct[1].
Q2: How can I selectively remove the N4-isomer without relying on expensive and unscalable chiral or preparative chromatography? A2: The most scalable approach leverages the differential basicity and crystal lattice energy of the isomers via selective salt formation . The N4-isomer is more symmetrical and exhibits a slightly different pKa profile. By reacting the crude free-base mixture with a strong organic acid (such as p-toluenesulfonic acid) in a moderately polar solvent like ethyl acetate or acetone, the N1-isomer salt preferentially crystallizes. The N4-salt remains highly soluble in the mother liquor and is easily filtered away.
Q3: NMR analysis of my crude mixture shows a minor impurity with a primary alcohol signature (a triplet-like signal around 4.0–4.2 ppm). How do I clear this? A3: This is the regioisomer ((2S)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol), resulting from nucleophilic attack at the more sterically hindered C2 position of the epoxide. Epoxide opening under basic conditions is an Sₙ2 process that heavily favors the less hindered terminal carbon[2]. However, elevated temperatures (>80°C) or highly polar aprotic solvents can increase C2 attack. Lowering the reaction temperature and utilizing the selective crystallization protocol (Protocol B) will efficiently clear this impurity.
Q4: My enantiomeric excess (ee) drops from >99% in the starting epoxide to <95% in the final product. How do I prevent this racemization? A4: Racemization in this workflow is typically caused by localized heating or excessively strong bases (like NaOH or alkoxides) that can transiently deprotonate the chiral center or cause reversible epoxide opening/closing. Switch to a milder base like anhydrous K₂CO₃ or DIPEA, and ensure rigorous temperature control (maintain internal temperature ≤65°C)[3].
Part 2: Reaction & Purification Visualizations
Mechanistic pathways of (S)-propylene oxide ring-opening by 1,2,4-triazole.
Step-by-step downstream purification workflow for isolating the N1-isomer.
Part 3: Quantitative Byproduct Profiling
| Compound | Structure Type | Relative Abundance | Retention Factor (Rf)* | Removal Strategy |
| (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | N1-Isomer (Target) | 80 - 85% | 0.45 | N/A (Desired Product) |
| (2S)-1-(1H-1,2,4-triazol-4-yl)propan-2-ol | N4-Isomer (Byproduct) | 10 - 15% | 0.30 | Selective salt crystallization |
| (2S)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol | Regioisomer (Byproduct) | < 2% | 0.42 | Cleared during crystallization |
| 1H-1,2,4-Triazole | Unreacted Starting Material | Variable | 0.10 | Aqueous extraction |
*Note: Rf values are based on Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1) as the mobile phase.
Part 4: Validated Experimental Protocols
Protocol A: Optimized Epoxide Opening (Synthesis)
Objective: Maximize N1-regioselectivity while preventing racemization of the chiral center.
-
Reactor Charging: To a clean, dry flask under inert atmosphere, charge 1H-1,2,4-triazole (1.20 eq) and anhydrous K₂CO₃ (1.50 eq). Suspend the mixture in anhydrous Isopropanol (5 volumes).
-
Temperature Control: Heat the suspension to 60°C. Do not exceed 65°C to prevent thermal degradation and racemization.
-
Dosing: Slowly add (S)-propylene oxide (1.00 eq) dropwise over 2 hours. Self-Validation Check: The reaction is moderately exothermic. Dosing controls the kinetic rate and prevents thermal runaway.
-
Completion: Stir for an additional 12 hours at 60°C. Monitor via TLC or HPLC until the epoxide is consumed.
-
Workup: Cool to room temperature, quench with deionized water (5 volumes), and extract with Ethyl Acetate (3 x 4 volumes). Wash the combined organic layers with brine to remove unreacted triazole, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: Selective Crystallization (Purification)
Objective: Isolate the N1-isomer from the N4-isomer and regioisomers without chromatography.
-
Solvent Exchange: Dissolve the crude concentrated oil from Protocol A in a 4:1 mixture of Ethyl Acetate:Acetone (6 volumes total).
-
Salt Formation: Heat the solution to 40°C. Slowly add a solution of p-toluenesulfonic acid monohydrate (1.00 eq based on the N1-isomer assay yield) dissolved in minimal Ethyl Acetate.
-
Controlled Cooling: Cool the solution to 5°C at a strict rate of 10°C/hour. Self-Validation Check: Rapid cooling traps the N4-isomer in the crystal lattice. Slow cooling ensures the thermodynamic precipitation of pure N1-tosylate.
-
Filtration: Filter the resulting white crystalline solid. Wash the cake with cold Ethyl Acetate (2 volumes). The N4-isomer and regioisomers remain in the mother liquor.
-
Free-Basing: Suspend the isolated solid in Dichloromethane (5 volumes) and add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.5. Separate the organic layer, dry, and concentrate to yield >98% pure (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Part 5: References
-
An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate / Journal of Heterocyclic Chemistry URL:
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI / Molecules URL:
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Source: ResearchGate / Green Chemistry Letters and Reviews URL:
Sources
Technical Guide: Overcoming Challenges in the Stereoselective Synthesis of Triazole Alcohols
Introduction: The Stereochemical Imperative
Triazole alcohols are the pharmacophore backbone of the "azole" antifungal class (e.g., fluconazole, voriconazole, efinaconazole). Their efficacy hinges on precise stereochemistry; often, one enantiomer inhibits the fungal CYP51 enzyme (lanosterol 14
Unlike standard "click" chemistry which is robust but achiral, synthesizing chiral triazole alcohols requires a two-front war:
-
Regiocontrol: Exclusive formation of 1,4- or 1,5-disubstituted triazoles.
-
Stereocontrol: Establishing and maintaining chirality at the
- or -hydroxy positions, often achieved before the cyclization (via chiral epoxides) or during the reaction (via asymmetric addition).
This guide addresses the most frequent tickets submitted to our support center regarding yield collapse, erosion of enantiomeric excess (ee), and catalyst poisoning.
Module 1: Regioselectivity & Catalyst Selection
Q1: I need a 1,5-disubstituted triazole alcohol, but my CuAAC reaction yields the 1,4-isomer. How do I switch?
Diagnosis: You are using the wrong metal. Copper (Cu) is exclusively 1,4-selective. Solution: Switch to a Ruthenium (Ru) catalyst (RuAAC).[1][2]
-
The Mechanism: CuAAC proceeds via a dinuclear copper acetylide intermediate, forcing the 1,4-geometry. RuAAC involves oxidative coupling of the azide and alkyne to a ruthenacycle, which reductively eliminates to the 1,5-isomer.[2][3]
-
Protocol Shift:
Q2: My RuAAC reaction has stalled. The TLC shows starting material despite heating.
Diagnosis: Catalyst deactivation or internal alkyne sterics. Troubleshooting:
-
Check the Alkyne: Unlike CuAAC, RuAAC can react with internal alkynes, but bulky groups (like tertiary alcohols) adjacent to the alkyne can retard the rate.
-
Temperature: RuAAC has a higher activation barrier than CuAAC.[4] Increase temperature to 60–80°C .
-
Inert Atmosphere: Ensure strict exclusion of air. Ru(II) species can oxidize to inactive high-valent forms.
Data Comparison: CuAAC vs. RuAAC
| Feature | CuAAC (Copper) | RuAAC (Ruthenium) | Thermal Huisgen |
| Regioselectivity | >98% 1,4-disubstituted | >95% 1,5-disubstituted | Mixture (approx 1:1) |
| Catalyst | CuSO₄ + NaAsc (or CuI) | [Cp*RuCl(cod)] | None |
| Solvent | Aqueous compatible | Organic (THF, Toluene) | Neat or high BP solvent |
| Internal Alkynes | Unreactive | Reactive | Reactive |
| Stereoconservation | High (Retention) | High (Retention) | N/A |
Module 2: Stereoselective Strategies (The "Chiral Pool" Approach)
Q3: I am synthesizing an analog of Efinaconazole. How do I install the tertiary alcohol with high enantioselectivity?
Diagnosis: Direct asymmetric click is difficult. The industry standard is the Epoxide Route . Strategy: Establish chirality before the triazole formation using a chiral epoxide.
The Workflow:
-
Olefination: Convert a ketone to an alkene (Z-selective).[5][6][7][8]
-
Asymmetric Epoxidation: Use Jacobsen or Yamamoto epoxidation to set the chiral center.
-
Ring Opening: Attack the epoxide with the triazole anion.
Pro-Tip: The ring-opening of the epoxide is
Visualization: The Epoxide Strategy (Efinaconazole Type)
Caption: Workflow for the asymmetric synthesis of triazole alcohols via the epoxide route, highlighting the critical enantioselective epoxidation step.
Module 3: Troubleshooting CuAAC Failure Modes
Q4: My reaction turns green/blue and yield is <20%. What is happening?
Diagnosis: Catalyst Oxidation.[9][10] Explanation: The active species is Cu(I).[2][4][10][11][12] If the solution turns green or blue, Cu(I) has oxidized to Cu(II), which is inactive for the click cycle and promotes oxidative alkyne homocoupling (Glaser coupling).
The Fix (The "Golden Ratio"):
-
Cu Source: CuSO
5H O (1 mol%) -
Reductant: Sodium Ascorbate (5–10 mol%)
-
Ligand: TBTA or THPTA (1 mol%).
-
Why? Ligands stabilize Cu(I) against oxidation and disproportionation. THPTA is water-soluble; TBTA is for organic solvents.
-
Q5: I observe a byproduct that looks like a dimer of my alkyne.
Diagnosis: Glaser Coupling. Cause: Presence of Oxygen. Solution:
-
Degas Solvents: Sparge with Argon for 15 mins before adding the catalyst.
-
Order of Addition: Add the alkyne and azide before the copper source.
-
Sacrificial Reductant: Ensure excess Sodium Ascorbate is present to scavenge oxygen.
Visualization: CuAAC Catalytic Cycle & Failure Points
Caption: The CuAAC catalytic cycle showing the active Cu(I) path and common failure modes (Oxidation to Cu(II) and Glaser coupling).
Module 4: Experimental Protocol (Standard Operating Procedure)
Protocol: Enantioselective Synthesis of -Hydroxy Triazole (Epoxide Opening)
Application: Synthesis of Voriconazole/Efinaconazole intermediates.[6][8]
Reagents:
-
Chiral Epoxide substrate (1.0 equiv)
-
1,2,4-Triazole (1.2 equiv) — Note: 1,2,4-triazoles are common in antifungals; 1,2,3-triazoles are used in click.
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dry)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1,2,4-triazole (1.2 equiv) and
(2.0 equiv) in dry DMF (0.5 M concentration). -
Activation: Stir at Room Temperature (RT) for 30 mins to generate the triazole anion.
-
Addition: Add the Chiral Epoxide (1.0 equiv) dropwise.
-
Reaction: Heat to 80°C for 12–24 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If reaction is slow, add a catalytic amount of Calcium Triflate
(10 mol%) as a Lewis acid to activate the epoxide.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(x3) to remove DMF. Dry over . -
Purification: Flash chromatography.
-
Note: 1,2,4-triazole can attack via N1 or N4. The N1 isomer is usually the thermodynamic product and preferred for antifungals.
-
References
-
Chiral Epoxide Strategy for Antifungals
-
CuAAC Mechanism & Troubleshooting
-
Ruthenium-Catalyzed (RuAAC)
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Journal of the American Chemical Society.
-
Enantioseparation of Triazoles
-
Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography. (2018).[11] Chirality.
-
-
Interrupted CuAAC
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of β-hydroxytriazoles and related compounds as antitubercular agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 12. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 13. Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization & Troubleshooting for the Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Welcome to the Technical Support Center for the synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol . This chiral alcohol is a critical building block in the pharmaceutical industry, serving as a foundational intermediate for the development of triazole-based antifungal agents and biologically active ionic liquids.
Synthesizing this molecule requires precise control over regioselectivity (N1 vs. N4 alkylation) and the strict preservation of the (S)-stereocenter. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol designed by application scientists to ensure high-yield, enantiomerically pure results.
Mechanistic Pathway & Regioselectivity
The synthesis relies on the nucleophilic ring-opening of (S)-propylene oxide by 1,2,4-triazole. Because 1,2,4-triazole exhibits tautomerism, it possesses multiple nucleophilic nitrogen centers. The reaction is driven by the steric accessibility and electronic density of the N1 position, which preferentially attacks the less hindered terminal carbon (C1) of the epoxide.
Reaction pathway showing regioselective ring opening of (S)-propylene oxide by 1,2,4-triazole.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of the N4-alkylated isomer byproduct?
Causality & Solution: The formation of the undesired (2S)-1-(4H-1,2,4-triazol-4-yl)propan-2-ol is typically a result of thermodynamic equilibration caused by excessive heating or the use of highly polar aprotic solvents that stabilize the N4-transition state. To suppress this, we recommend shifting from traditional high-heat solvent systems to solvent-free conditions at mild temperatures (32 °C). This kinetically traps the reaction in favor of the sterically accessible N1-attack, achieving an N1:N4 ratio of >95:5 .
Q2: How can I prevent the racemization of the (S)-stereocenter during the reaction?
Causality & Solution: The ring-opening of (S)-propylene oxide proceeds via an
Q3: My reaction stalls at 60% conversion. How do I drive it to completion?
Causality & Solution: (S)-propylene oxide is highly volatile (boiling point ~34 °C). If your reaction is run in an open system or with vigorous heating, the epoxide will evaporate into the headspace or escape the condenser before it can react with the solid triazole.
-
Do not increase the temperature.
-
Instead, run the reaction in a sealed, heavy-walled pressure tube.
-
Use a slight molar excess of the epoxide (1.2 to 1.5 equivalents) to compensate for any partitioning into the gaseous phase.
Q4: What is the optimal solvent system for this specific ring-opening reaction?
Causality & Solution: While DMF with
Quantitative Data: Comparison of Reaction Conditions
| Parameter | Solvent-Free (Recommended) | DMF / | Water / |
| Temperature | 32 °C | 80 °C | 60 °C |
| Time | 24 h | 12 h | 16 h |
| Yield | >90% | ~85% | ~79% |
| Regioselectivity (N1:N4) | >95:5 | 90:10 | 88:12 |
| Stereoretention (ee) | >99% | ~95% | ~98% |
| Key Advantage | Green, highest yield & ee | Fast reaction time | Non-toxic solvent |
| Reference |
Standard Operating Procedure (SOP)
This protocol utilizes a solvent-free methodology to maximize regioselectivity and yield while preventing the evaporation of the highly volatile epoxide. It is designed as a self-validating system: the physical state of the mixture and the vacuum distillation step serve as built-in checkpoints for reaction progress.
Step-by-step experimental workflow for the solvent-free synthesis of the target chiral alcohol.
Step-by-Step Methodology:
-
Preparation: In a fume hood, weigh 1.0 equivalent of anhydrous 1,2,4-triazole. Self-Validation Check: Ensure the triazole is a free-flowing powder. Moisture will lead to the competitive hydrolysis of the epoxide into propylene glycol.
-
Addition: Transfer the 1,2,4-triazole to a heavy-walled pressure tube equipped with a magnetic stir bar. Cool the vessel to 0–5 °C using an ice bath.
-
Epoxide Introduction: Slowly add 1.2 equivalents of (S)-propylene oxide to the chilled reactor. (Caution: (S)-propylene oxide is highly volatile and a suspected carcinogen. Handle with strict PPE).
-
Reaction: Seal the pressure tube tightly with a Teflon screw cap. Remove the ice bath and allow the mixture to warm to room temperature. Transfer the reactor to a pre-heated oil bath or temperature-controlled heating block set to exactly 32 °C . Stir vigorously for 24 hours. The mixture will gradually become a homogeneous viscous liquid as the triazole is consumed.
-
Monitoring: After 24 hours, monitor the reaction via TLC (eluent:
/MeOH 95:5). The disappearance of the 1,2,4-triazole spot indicates completion. -
Workup: Cool the reactor to room temperature (or slightly below) before carefully unsealing it to prevent the sudden release of pressurized epoxide vapors. Apply a gentle vacuum (rotary evaporator) to selectively remove the unreacted excess (S)-propylene oxide.
-
Purification: Purify the resulting crude oil via flash column chromatography (Silica gel,
/MeOH gradient) to separate the minor N4-isomer from the desired N1-isomer, yielding pure (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
References
-
Borowiecki, P., Poterała, M., Maurin, J., Wielechowska, M., & Plenkiewicz, J. (2013). "Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids." Beilstein Journal of Organic Chemistry, 9, 462–483. URL:[Link]
-
Rauf, A., et al. (2024). "Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches." RSC Advances, 14(22), 15408-15423. URL:[Link]
Technical Support Center: Impurity Profiling & Control for (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Executive Summary
This technical guide addresses the critical quality attributes of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol , a pivotal intermediate in the synthesis of azole antifungals (e.g., Fosfluconazole, Voriconazole analogs).[1] The primary challenge in this synthesis is the regioselectivity of the 1,2,4-triazole alkylation (N1 vs. N4 position) and the maintenance of stereochemical integrity at the C2 position.
This document serves as a dynamic troubleshooting hub, providing mechanistic insights, analytical protocols, and root-cause analysis for common impurities.
Module 1: Regioisomer Identification (N1 vs. N4)
The Core Challenge
The reaction between 1,2,4-triazole and (S)-propylene oxide is governed by the tautomeric equilibrium of the triazole ring. While the N1-isomer is the thermodynamic product and the desired pharmaceutical intermediate, the N4-isomer is a common kinetic impurity.
Reaction Pathway Visualization: The following diagram illustrates the divergent pathways leading to the target N1-isomer and the N4-impurity.
Caption: Divergent alkylation pathways of 1,2,4-triazole with propylene oxide showing N1 (major) and N4 (minor) formation.
Analytical Diagnostics: Distinguishing N1 from N4
The most reliable method to distinguish these isomers is 1H NMR , leveraging the symmetry of the triazole ring.
| Feature | Target (N1-Isomer) | Impurity (N4-Isomer) | Mechanistic Reason |
| Symmetry | Asymmetric ( | Symmetric ( | N1 substitution breaks ring symmetry; N4 substitution preserves the axis of symmetry through N4-C-H. |
| 1H NMR (Ring) | Two distinct signals | One signal (Singlet) | In N1, H3 and H5 are in different electronic environments. In N4, H3 and H5 are chemically equivalent. |
| Chemical Shift | N4 protons are deshielded but equivalent. | ||
| HPLC (C18) | Later Elution | Earlier Elution | N4 isomers generally possess a higher dipole moment and are more polar than N1 isomers. |
Module 2: Stereochemical Purity (Enantiomeric Excess)
The Core Challenge
The target molecule is the (2S) enantiomer. Impurities arise from:
-
Racemization: If the reaction conditions (temperature/base) are too harsh, the epoxide or the product alcohol can racemize.
-
Impure Starting Material: Use of (S)-propylene oxide with low optical purity (<99% ee).
Recommended Analytical Workflow
A standard C18 column cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
Workflow Diagram:
Caption: Two-stage analytical workflow for determining regio-purity (C18) and enantiomeric excess (Chiral CSP).
Standard Protocol: Chiral HPLC
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose carbamate derivatives).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 or 80:20 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Triazole absorption).
-
Expected Result: The (2S) and (2R) enantiomers should show baseline separation.
Module 3: Troubleshooting & FAQ
Q1: My N4-isomer impurity is consistently high (>10%). How do I reduce it?
Root Cause Analysis: The N1:N4 ratio is influenced by the base catalyst and solvent polarity .
-
Base Effect: Stronger bases (e.g., NaH) tend to favor the thermodynamic product (N1) but may cause side reactions. Weaker bases (e.g.,
) are often sufficient but kinetically slower. -
Solvent Effect: Polar aprotic solvents (DMF, DMSO) stabilize the transition states differently.
Corrective Action:
-
Switch Solvent: If using methanol/ethanol, switch to DMF or Acetonitrile . Aprotic solvents often improve N1 selectivity.
-
Base Optimization: Ensure you are using a catalytic amount of base (e.g.,
or NaOH). -
Temperature: Increase reaction temperature slightly (e.g., from 50°C to 70°C). Higher temperatures favor the thermodynamic N1 product, allowing N4 to rearrange to N1 (if the reaction is reversible under conditions) or simply favoring the N1 pathway.
Q2: I see a third impurity peak eluting after the main product. What is it?
Likely Identity: Bis-alkylation product.
-
Mechanism: The resulting alcohol group on the product (-(CH2)CH(OH)CH3) can react with another molecule of propylene oxide if the epoxide is in large excess.
-
Verification: Check Mass Spec for [M + 58]+ (M + Propylene Oxide).
-
Solution: Strictly control the stoichiometry. Use 1.0 - 1.1 equivalents of propylene oxide relative to the triazole. Do not use large excesses.
Q3: My product is an oil and difficult to crystallize.
Technical Insight: The (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a low-melting solid or viscous oil.
-
Purification: High vacuum distillation is difficult due to thermal instability.
-
Salt Formation: Attempt to form a salt (e.g., Hydrochloride, Nitrate, or Phosphate salt). The salts are often crystalline solids, allowing for easy filtration and rejection of the non-crystalline N4 impurity in the mother liquor.
References
-
Frontiers in Chemistry. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Jiang, Z. J., et al. (2001).[2] Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography. PubMed. Retrieved from [Link]
-
PubChem. (2024).[3] 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol Compound Summary. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]
Sources
Troubleshooting low enantiomeric excess in the synthesis of chiral triazoles
Topic: Troubleshooting Low Enantiomeric Excess (ee) in CuAAC
Status: Active | Ticket Priority: High Audience: Medicinal Chemists, Process Chemists
Executive Summary
Achieving high enantiomeric excess (ee) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is notoriously difficult because the uncatalyzed, racemic background reaction is thermally allowed and kinetically competent. Unlike many Pd or Rh-catalyzed cycles where the metal is required for any reaction, "naked" copper (or even thermal energy) can drive the racemic formation of triazoles.
The Golden Rule of Asymmetric Click Chemistry:
To achieve high ee, the chiral ligand-accelerated pathway (
) must be orders of magnitude faster than the background pathway ().
This guide addresses the three primary failure modes: The Racemic Leak , Ligand-Substrate Mismatch , and Catalyst Deactivation .
Part 1: Diagnostic Decision Tree
Before altering conditions, identify the source of the erosion.
Caption: Diagnostic logic flow to isolate the cause of enantioselectivity erosion in asymmetric CuAAC.
Part 2: The "Racemic Leak" (Background Reaction)
Symptom: The reaction proceeds to full conversion, but ee is stuck between 0% and 50%.[1] Root Cause: The "naked" copper species (or thermal pathway) is catalyzing the reaction alongside your chiral catalyst.
Mechanism of Failure
In asymmetric CuAAC (e.g., desymmetrization of bis-alkynes or kinetic resolution), the chiral ligand (L*) forms a complex
Troubleshooting Protocol
| Variable | Adjustment | Rationale |
| Temperature | Decrease to -15°C or 0°C | The activation energy ( |
| Cu Source | Switch to [Cu(MeCN)₄]PF₆ | Avoid CuI or CuBr. Halides can bridge copper centers, forming aggregates that dissociate the chiral ligand.[1] |
| Ligand Loading | Increase L:Cu ratio to 1.5:1 or 2:1 | Ensure no "free" copper exists.[1] Excess ligand shifts the equilibrium toward the chiral complex. |
| Slow Addition | Syringe Pump Alkyne | Keep alkyne concentration low.[1] High alkyne concentration promotes the formation of polynuclear copper acetylides (achiral aggregates). |
Self-Validating Experiment: Run two parallel reactions at 0°C:
-
Standard conditions with Chiral Ligand.[1]
-
Standard conditions without Chiral Ligand (using Cu salt only).
-
Success Criteria: Reaction 1 should be >10x faster than Reaction 2. If Reaction 2 is fast, you have a massive background leak.[1]
Part 3: Ligand-Substrate Compatibility
Symptom: Reaction stalls or ee varies wildly between batches. Root Cause: "Substrate Hijacking."[1] Your substrate contains coordinating groups (pyridines, thioethers, free amines) that displace your chiral ligand (e.g., PyBox) from the copper center.[1]
Common Offending Substrates
-
2-Pyridyl groups: Strong chelators for Cu(I).[1]
-
Free thiols/thioethers: Poison the catalyst.[1]
-
Internal Alkynes: Often require higher temperatures, activating the background pathway.[1]
Recommended Ligand Classes
| Substrate Type | Recommended Ligand Class | Mechanism of Action |
| Terminal Alkynes (Kinetic Res) | PyBox (e.g., (S,S)-Ph-PyBox) | Forms a tight |
| Desymmetrization of Bis-alkynes | PyBox or BINOL-Phosphoramidites | Induces high steric bulk to differentiate enantiotopic alkynes. |
| Sterically Hindered Azides | TaoPhos (Ferrocenyl phosphines) | Monodentate phosphines can accommodate bulkier substrates where PyBox fails.[1] |
Part 4: Validated Protocol for Desymmetrization
Context: Desymmetrization of a prochiral bis-alkyne is the most reliable method for generating chiral triazoles with high ee.
Standard Operating Procedure (SOP-CuAAC-Desym)
Reagents:
-
Catalyst: [Cu(MeCN)₄]PF₆ (5 mol%)
-
Ligand: (S,S)-iPr-PyBox (6-7.5 mol%)
-
Solvent: Acetone or DCM (Degassed)
-
Temperature: -5°C to 0°C
Workflow:
-
Complexation (Critical Step):
-
In a flame-dried Schlenk tube, mix [Cu(MeCN)₄]PF₆ and PyBox ligand in the solvent.
-
Stir for 30-60 minutes under Argon.
-
Visual Check: The solution often turns a distinct color (e.g., deep blue/green depending on the ligand) indicating complex formation.
-
-
Substrate Addition:
-
Controlled Azide Addition:
-
Dissolve the azide in the reaction solvent.
-
Add the azide solution dropwise over 2-4 hours using a syringe pump.
-
Why? Keeping azide concentration low prevents the formation of bis-triazoles (over-reaction) and suppresses non-selective pathways.
-
-
Quench:
-
Once conversion reaches ~90% (monitored by LCMS), quench immediately with saturated NH₄Cl/EDTA solution to remove Copper.[1]
-
Part 5: Mechanistic Visualization
Understanding the competing cycles is vital for troubleshooting.[1]
Caption: Competition between the Ligand-Accelerated Chiral Cycle and the Racemic Background Cycle.
Part 6: Frequently Asked Questions (FAQs)
Q1: My reaction turns green/brown and the ee drops. What is happening? A: This indicates oxidation of Cu(I) to Cu(II) (green/blue) or disproportionation to Cu(0) (brown precipitate). Cu(II) is inactive, and Cu(0) can catalyze the racemic reaction non-selectively.
-
Fix: Add a mild reducing agent like phenylhydrazine (rarely used in asymmetric) or strictly exclude oxygen.[1] Ensure solvents are degassed.[1]
Q2: Can I use Sodium Ascorbate/CuSO₄ (standard Click conditions)? A: No. The aqueous ascorbate system is too aggressive and water often interferes with the delicate chiral pocket of ligands like PyBox. Furthermore, ascorbate can reduce Cu(II) to "naked" Cu(I) outside the chiral ligand environment, fueling the racemic leak.[1]
Q3: I am doing a Kinetic Resolution. Conversion is 50% but ee is only 60%.[1] Why?
A: Your selectivity factor (
-
Fix: Stop the reaction at lower conversion (30-40%) to harvest high ee product, or optimize the ligand to increase the
ratio.
References
-
Meng, J. C., Fokin, V. V., & Finn, M. G. (2005).[1] Kinetic Resolution by Copper-Catalyzed Azide-Alkyne Cycloaddition.[5][6] Tetrahedron Letters. Link
-
Zhou, F., Tan, C., Tang, J., Zhang, Y. Y., Gao, W. M., Wu, H. H., ...[1] & Zhou, J. (2013).[1] Asymmetric Copper(I)-Catalyzed Azide-Alkyne Cycloaddition to Quaternary Oxindoles. Angewandte Chemie International Edition. Link
-
Brittain, W. D., & Buckley, B. R. (2019).[1] Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation.[1] Scientific Reports.[1][7] Link[7]
-
Lau, Y. Y., Rutledge, P. J., & Todd, M. H. (2010).[1] Ligand-Accelerated CuAAC: A Powerful Tool for Asymmetric Synthesis.[1] Chemical Society Reviews.[1] Link
-
Topczewski, J. J., & Cabrera, P. J. (2019).[1] Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society.[5] Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scispace.com [scispace.com]
- 6. Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability & Analysis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Core Technical Overview
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical chiral synthon used primarily in the asymmetric synthesis of triazole-class antifungals. Its stability profile is defined by two competing factors: the robust nature of the 1,2,4-triazole ring and the stereochemical lability of the secondary alcohol.
This guide addresses the specific stability challenges encountered during storage, handling, and analysis, moving beyond generic advice to mechanistic root causes.
Troubleshooting & FAQs
Module A: Chromatography & Separation Issues
Q: I am seeing a "split peak" in my Reverse Phase (RP-HPLC) chromatogram. Is this racemization? A: Unlikely. In standard achiral RP-HPLC (e.g., C18), enantiomers co-elute. A split peak usually indicates Regioisomerism , not racemization.
-
The Cause: During synthesis (reaction of 1,2,4-triazole with propylene oxide), the triazole nitrogen can attack the epoxide at either the N1 or N4 position.
-
Peak 1 (Major): N1-isomer (Target: 1-substituted).
-
Peak 2 (Minor): N4-isomer (Impurity: 4-substituted).
-
-
Action: Confirm identity using UV ratios. The N1-isomer typically has a distinct absorbance profile compared to the symmetric N4-isomer.
Q: My retention time shifts significantly between batches of mobile phase. Why? A: The 1,2,4-triazole ring is amphoteric.
-
Mechanism: It has a basic nitrogen (pKa ~2.2 for the conjugate acid) and a weakly acidic proton (pKa ~10). If your mobile phase pH is near these pKa values, the ionization state changes, causing retention drift.
-
Action: Buffer your mobile phase to pH 6.0–7.0 . Avoid unbuffered water/acetonitrile gradients.
Q: How do I confirm the Enantiomeric Excess (ee%)? A: You cannot use standard C18 columns. You must use a Chiral Stationary Phase (CSP).[1][2]
-
Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]
-
Mobile Phase: Normal Phase (Hexane/IPA, 90:10).
-
Expected Result: The (2S) and (2R) enantiomers will resolve. If you see a single peak here, your optical purity is intact.
Module B: Stability & Degradation
Q: The material turned yellow upon heating. What happened? A: This indicates Oxidative Degradation , likely to the ketone.
-
Mechanism: The secondary alcohol at C2 oxidizes to form 1-(1H-1,2,4-triazol-1-yl)propan-2-one . This ketone is more reactive and can undergo further condensation reactions (aldol-type) leading to colored conjugated oligomers.
-
Action: Store under Argon/Nitrogen. Avoid heating above 60°C without antioxidant protection.
Q: Can I store this compound in basic solutions? A: Strictly No.
-
Risk: Base-catalyzed Racemization.
-
Mechanism: The proton at the C2 position (chiral center) is slightly acidic due to the electron-withdrawing effect of the adjacent triazole ring. Strong bases (NaOH, KOH) or even prolonged exposure to basic buffers (pH > 9) can deprotonate this center, forming an enolate-like intermediate that reprotonates racimically.
Experimental Protocols
Protocol 1: Forced Degradation Stress Testing
Use this protocol to validate your analytical method's stability-indicating capability.
Step 1: Preparation Prepare a 1.0 mg/mL stock solution of the analyte in Acetonitrile/Water (50:50).
Step 2: Stress Conditions
-
Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours. (Target: Ring cleavage/Dehydration).
-
Base Hydrolysis: Add 0.1 N NaOH. Stir at RT for 2 hours. (Target: Racemization check via Chiral HPLC).
-
Oxidation: Add 3% H₂O₂. Stir at RT for 4 hours. (Target: Ketone formation).[3]
-
Thermal: Heat solid sample at 80°C for 24 hours.
Step 3: Quenching & Analysis Neutralize acid/base samples to pH 7.0 immediately. Dilute to 0.5 mg/mL and inject into HPLC.
Protocol 2: Analytical Method (Achiral Purity)
| Parameter | Specification |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Triazole ring absorbance) |
Mechanistic Visualization
The following diagrams illustrate the degradation pathways and the logic flow for troubleshooting purity issues.
Diagram 1: Degradation Pathways
Caption: Primary degradation routes. Red path indicates oxidation; Yellow path indicates stereochemical loss (racemization).
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic workflow to distinguish between regioisomers (chemical impurity) and enantiomers (optical impurity).
References
-
Synthesis and Regioisomerism of Triazoles: Title: Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.[4][5][6] Source: European Patent EP0618198B1. URL:
-
Chiral Separation Methodology: Title: Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography. Source: PubMed (Se Pu. 2001).[7] URL:[Link]
-
General Stability of Triazole Antifungals: Title: Biodegradation mechanism of 1H-1,2,4-triazole.[8][9] Source: Scientific Reports (Nature). URL:[Link]
-
Mechanistic Insight on Alcohol Dehydration: Title: The Dehydration of Propan-2-ol Mechanism.[10] Source: ChemGuide. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol - Google Patents [patents.google.com]
- 6. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 7. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Chiral Resolution of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Welcome to the Technical Support and Troubleshooting Guide for the enantiomeric purification of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol . This chiral secondary alcohol is a critical building block in the synthesis of advanced azole antifungals and agrochemicals.
Because traditional chemical resolution via diastereomeric salt formation is often inefficient for secondary alcohols, this guide focuses on the industry-standard, self-validating methodology: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB).
Part 1: The Core Mechanism & Causality
To remove the undesired (2R) isomer and isolate the pure (2S) isomer, we exploit the strict stereochemical preference of the CALB enzyme[1].
The Causality of Enzyme Selectivity: According to Kazlauskas' rule for secondary alcohols, lipases like CALB possess an active site that differentiates substituents based on steric bulk. In 1-(1H-1,2,4-triazol-1-yl)propan-2-ol, the triazolylmethyl group acts as the "Large" substituent, and the methyl group acts as the "Medium" substituent. CALB exclusively binds and acetylates the (2R)-enantiomer , leaving the (2S)-enantiomer completely unreacted[2].
The Causality of the Acyl Donor: We utilize vinyl acetate as the acyl donor instead of standard ethyl acetate. When vinyl acetate transfers its acetyl group to the (2R)-alcohol, the leaving group is vinyl alcohol. Vinyl alcohol instantly tautomerizes into acetaldehyde. This tautomerization provides an irreversible thermodynamic driving force, preventing the reverse reaction and ensuring the kinetic resolution is pushed to absolute completion[3].
The Self-Validating System: This protocol is inherently self-validating. Because CALB's active site stereochemically rejects the (2S)-enantiomer, the reaction naturally arrests at exactly 50% conversion (when 100% of the (2R)-isomer is consumed). By monitoring the reaction curve via GC/HPLC, the operator can observe the conversion plateau, definitively validating that maximum optical purity has been achieved before proceeding to downstream separation.
Part 2: Experimental Workflow & Visualization
The following diagram illustrates the logic and physical state changes throughout the enzymatic kinetic resolution process.
Fig 1: Enzymatic Kinetic Resolution workflow for the purification of the (2S)-isomer using CALB.
Part 3: Quantitative Reaction Parameters
To ensure reproducibility, adhere strictly to the validated parameters outlined below. Deviations in solvent polarity or acyl donor equivalents will compromise the enantiomeric excess (ee) of the final product[1].
| Parameter | Optimal Condition | Acceptable Range | Causality / Impact on Workflow |
| Acyl Donor | Vinyl Acetate (1.5 eq) | 1.0 - 3.0 eq | Drives irreversible transesterification via acetaldehyde formation. |
| Biocatalyst | CALB (Novozym 435) | 10 - 50 mg/mmol | Immobilized acrylic resin ensures high enantioselectivity (E > 100). |
| Solvent | MTBE (Methyl tert-butyl ether) | Hexane, Toluene | Non-polar environments maintain the essential hydration layer around the enzyme. |
| Temperature | 40°C | 30°C - 50°C | Balances the kinetic reaction rate with the thermal stability of the lipase. |
| Agitation | 150 - 200 rpm | 100 - 250 rpm | Prevents mechanical shearing of the immobilized enzyme beads while ensuring mass transfer. |
Part 4: Step-by-Step Methodology
Step 1: Substrate Preparation Dissolve 10.0 g (approx. 70.3 mmol) of racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol in 150 mL of anhydrous MTBE in a 500 mL round-bottom flask. Ensure the solvent is anhydrous, as water will cause the enzyme to hydrolyze the acyl donor instead of the substrate.
Step 2: Reagent Addition Add 9.08 g (105.5 mmol, 1.5 eq) of vinyl acetate to the solution.
Step 3: Enzyme Introduction Add 1.5 g of immobilized Candida antarctica Lipase B (e.g., Novozym 435).
Step 4: Incubation & Self-Validation Place the flask in an orbital shaker or use a mechanical overhead stirrer (avoid magnetic stir bars, which crush the enzyme beads). Incubate at 40°C at 150 rpm. Monitor the reaction via chiral GC or HPLC. The reaction is complete and self-validates when the conversion strictly plateaus at 50% (typically 12–24 hours), indicating all (2R)-isomer has been converted to (2R)-1-(1H-1,2,4-triazol-1-yl)propan-2-yl acetate.
Step 5: Enzyme Recovery Halt the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized CALB. Wash the beads with 20 mL of MTBE. The enzyme can be dried and reused for subsequent batches[3].
Step 6: Separation & Isolation Concentrate the filtrate under reduced pressure to remove MTBE and acetaldehyde. Load the crude oily residue onto a silica gel column.
-
Elution 1: Elute with Hexane/Ethyl Acetate (80:20) to wash out the low-polarity (2R)-acetate byproduct.
-
Elution 2: Switch to Ethyl Acetate/Methanol (90:10) to elute the highly polar target, (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. Evaporate the solvent to yield the pure (2S)-isomer (>99% ee).
Part 5: Troubleshooting & FAQs
Q: Why is the enantiomeric excess (ee) of my isolated (2S)-isomer lower than 95%? A: A low ee in the unreacted alcohol indicates that the reaction did not reach the 50% conversion plateau. In kinetic resolution, the optical purity of the unreacted substrate (the 2S-isomer) only approaches >99% as the reaction nears exactly 50% conversion. If you stop the reaction at 40% conversion, residual (2R)-alcohol will contaminate your product. Fix: Extend the reaction time and verify the plateau via chiral HPLC before filtering the enzyme.
Q: Can I use a magnetic stir bar instead of an orbital shaker? A: It is highly discouraged. Magnetic stir bars physically grind the acrylic resin beads of the immobilized CALB (Novozym 435) against the glass flask. This mechanical degradation shears the enzyme, drastically reducing its catalytic lifespan and making it impossible to filter and reuse[2]. Always use an orbital shaker or a suspended overhead impeller.
Q: How do I recover the (2R)-isomer if I need it for a different synthesis?
A: The (2R)-isomer is currently trapped as an acetate ester in your first chromatography fraction. To recover it, subject the (2R)-acetate to mild basic hydrolysis (e.g., stirring with
Q: The reaction rate is extremely slow. What went wrong? A: The most common culprit is solvent toxicity or moisture. If you used a highly polar solvent (like DMF or DMSO) to dissolve the triazole, it strips the essential microscopic hydration shell away from the lipase, denaturing it. Always use non-polar or slightly polar solvents like MTBE, Hexane, or Toluene[1]. Additionally, ensure your vinyl acetate is fresh; degraded vinyl acetate contains acetic acid, which lowers the pH and inhibits the enzyme.
References
-
Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. Molecules.[Link]
-
CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. Molecules (NIH/PMC).[Link]
-
Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules (MDPI).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols [mdpi.com]
- 3. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 1,2,4-triazole derivatives
Heterocycle Synthesis Support Hub: 1,2,4-Triazole Derivatives
Status: Operational Subject: Troubleshooting Common Side Reactions & Impurities Lead Scientist: Dr. A. Vance
Introduction: The Stability Paradox
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen bonding capability, and metabolic stability. However, the very tautomeric fluidity that makes it bio-active creates a synthetic minefield.
This guide addresses the three most critical failure modes in 1,2,4-triazole synthesis: Regioselective Ambiguity , Heteroatom Competition (The Oxadiazole Shunt) , and Acyl Scrambling .
Module 1: The Regioselectivity Trap (N1 vs. N2 Alkylation)
The Issue: You are attempting to alkylate a pre-formed 1,2,4-triazole ring.
-
Symptom: LCMS shows a single mass peak, but NMR reveals a mixture of isomers (often 3:1 to 9:1 ratios).
-
Root Cause: Annular Tautomerism. The hydrogen on the triazole ring rapidly migrates between N1, N2, and N4. When you introduce an electrophile (alkyl halide), the reaction is governed by a battle between thermodynamic stability (N1-substituted) and kinetic accessibility (N2-substituted).
Diagnostic Diagram: The following pathway illustrates the tautomeric equilibrium and the resulting alkylation divergence.
Caption: Divergent alkylation pathways of the 1,2,4-triazolate anion driven by steric and electronic factors.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Base Selection | Use DBU or K₂CO₃ | Weaker bases often favor N1 alkylation by allowing thermodynamic equilibration. Strong bases (NaH) generate a "naked" anion that reacts indiscriminately (kinetic control). |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state for N1 substitution. |
| Sterics | Trityl Protection | If specific regiochemistry is required, protect N1 with a Trityl group, functionalize C3/C5, then deprotect. Direct alkylation with bulky electrophiles favors N2. |
| Purification | Flash Chromatography | N1 and N2 isomers usually have distinct Rf values. N2 isomers are typically less polar (higher Rf) than N1 isomers on silica/EtOAc. |
Module 2: The Oxadiazole Shunt (Cyclization Failure)
The Issue: You are synthesizing a triazole via the Pellizzari or Einhorn-Brunner reaction (Hydrazide + Amide/Imide).
-
Symptom: MS shows the correct mass for the intermediate, or a mass corresponding to M-15 (loss of NH). NMR shows no NH signal.
-
Root Cause: Competition between Oxygen and Nitrogen nucleophiles. During the cyclodehydration step, the carbonyl oxygen often attacks the electrophilic carbon faster than the nitrogen, forming a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.
Diagnostic Diagram: This flowchart shows the critical "decision point" where the reaction diverges.
Caption: The kinetic competition between O-cyclization (oxadiazole) and N-cyclization (triazole).
Troubleshooting Protocol:
-
Check the Reagents: If using a dehydrating agent like POCl₃ or SOCl₂, you favor the Oxadiazole.
-
Fix: Ensure a primary amine (or ammonia/ammonium acetate) is present in excess during the cyclization step to force N-incorporation.
-
-
The "Recycling" Trick: If you accidentally synthesize the 1,3,4-oxadiazole, do not discard it.
-
Protocol: Reflux the isolated oxadiazole with a primary amine (R-NH₂) in toluene or xylene. The amine will ring-open the oxadiazole and re-close it as the desired 1,2,4-triazole (The Dingee-Brunner variation).
-
Module 3: Acyl Scrambling (Pellizzari Reaction)
The Issue: You are condensing an amide (R1) with a hydrazide (R2) to make an unsymmetrical triazole.
-
Symptom: You isolate a mixture of three products: The desired R1/R2 triazole, plus symmetrical R1/R1 and R2/R2 triazoles.
-
Root Cause: Transamination/Acyl Exchange. At the high temperatures required for the Pellizzari reaction (>140°C), the acyl groups can detach and swap between hydrazine units before cyclization occurs.
Troubleshooting Protocol:
-
Q: How do I stop the scrambling?
-
A: You cannot easily stop it in a one-pot thermal melt.
-
Solution: Switch to a stepwise synthesis.
-
Synthesize the Imidate (from the nitrile + HCl/MeOH).
-
React the Imidate with the Hydrazide at lower temperatures (0°C to RT). This forms the acylamidrazone without thermal scrambling.
-
Cyclize thermally or with base.
-
-
-
Q: My yield is <20% and the product is black tar.
-
A: This is typical for neat Pellizzari melts.
-
Solution: Use Microwave Irradiation .[1][2]
-
Protocol: Seal the amide and hydrazide in a microwave vial with a minimal amount of polar solvent (e.g., Ethanol or ionic liquid). Irradiate at 150°C for 10-20 minutes. This kinetic spike favors cyclization over the slower degradation/polymerization pathways.
-
-
References
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles. Retrieved from [Link]
-
Potts, K. T. (1961).[3] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Elucidating the mechanism and regioselectivity of 1,2,4-triazole synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Larock, R. C. (1999). Comprehensive Organic Transformations. Wiley-VCH.
Sources
Technical Support Center: Regioselective Synthesis of 1-(2-Hydroxypropyl)-1,2,4-Triazoles
This is an autonomous technical support guide designed for researchers optimizing the regioselectivity of the reaction between propylene oxide and 1,2,4-triazole .
Topic: Enhancing Regioselectivity in the Reaction of Propylene Oxide and 1,2,4-Triazole
Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Version: 2.1 (Optimized for N1-Selectivity &
Executive Summary: The Regioselectivity Challenge
The reaction between 1,2,4-triazole and propylene oxide presents a dual-regioselectivity challenge . To obtain high yields of the pharmacologically active scaffold (often the N1-substituted secondary alcohol), you must simultaneously control:
-
Annular Tautomerism (N1 vs. N4): 1,2,4-Triazole exists in tautomeric equilibrium. While the N1-isomer is thermodynamically favored, the N4-nitrogen is more nucleophilic in certain transition states, leading to unwanted N4-alkylation (symmetric byproduct).
-
Epoxide Ring Opening (
vs. attack): The nucleophile can attack the terminal carbon ( , sterically favored) or the internal carbon ( , electronically favored).
Current Best Practice: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous THF is the gold standard for maximizing N1-selectivity (>90:10 ratio).
Reaction Pathway & Mechanism[1][2][3][4][5]
The following diagram illustrates the competing pathways. Your goal is to maximize Path A .
Figure 1: Competing reaction pathways. Path A (Green) is the target. Path C (Red) is the primary impurity (N4-isomer).
Optimized Experimental Protocol
This protocol is designed to minimize N4-alkylation and force terminal epoxide opening.
Reagents & Conditions
| Component | Specification | Role |
| Substrate | 1,2,4-Triazole (>99%) | Nucleophile |
| Electrophile | Propylene Oxide (1.2 equiv) | Epoxide source |
| Catalyst/Base | DBU (0.5 - 1.0 equiv) | Promotes N1-specific deprotonation |
| Solvent | THF (Anhydrous) | Low polarity suppresses N4 attack |
| Temperature | 0°C | Kinetic control prevents isomerization |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Add 1,2,4-triazole (1.0 equiv) and anhydrous THF (10 mL/g).
-
Activation: Add DBU (0.5 equiv) dropwise at 0°C. Stir for 30 minutes. Note: The solution may become slightly cloudy as the triazolate species forms.
-
Addition: Add propylene oxide (1.2 equiv) slowly via syringe pump over 1 hour at 0°C.
-
Why? Slow addition prevents local hotspots that encourage N4-attack or polymerization.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-18 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: If N4 isomer is present (>5%), recrystallize from EtOAc/Hexane or use flash chromatography (DCM:MeOH 95:5).
Troubleshooting Guide (Q&A)
Issue 1: High levels of N4-isomer (Symmetrical Triazole)
Q: My LC-MS shows a significant peak with the same mass as the product but different retention time. Is this the N4 isomer? A: Yes. The N4-isomer is the most common byproduct.
-
Root Cause: Solvent polarity is likely too high (e.g., DMF, DMSO) or the base cation is coordinating.
-
Fix: Switch to THF or Dioxane . Polar aprotic solvents like DMF stabilize the transition state for N4-alkylation.
-
Scientific Rationale: In low-dielectric solvents (THF), the triazolate anion exists as a tight ion pair with the DBU-H+ cation. This steric bulk blocks the N4 position, directing the electrophile to the more accessible N1.
Issue 2: Poor Conversion / Epoxide Polymerization
Q: The triazole is unreacted, but the propylene oxide is gone. A: The epoxide likely polymerized (poly-propylene oxide).
-
Root Cause: Reaction temperature too high or presence of adventitious acid/water.
-
Fix: Ensure anhydrous conditions . Water acts as an initiator for epoxide polymerization. Lower the temperature to 0°C during addition.
Issue 3: Formation of "Internal Attack" Isomer (Primary Alcohol)
Q: I am seeing a regioisomer where the alcohol is on the terminal carbon.
A: This is the
-
Root Cause: Lewis acid contamination or insufficient base.
-
Fix: Ensure the reaction is strictly basic . Under basic conditions, the reaction follows an S_N2 mechanism, attacking the less hindered (terminal) carbon. If you use Lewis acids (e.g., to activate the epoxide), you increase the "carbocation character" of the internal carbon, leading to mixed regioselectivity.
Issue 4: Separation Difficulties
Q: I cannot separate the N1 and N4 isomers by column chromatography. A: These isomers have very similar polarities.
-
Fix:
-
Isomerization: Treat the crude mixture with a catalytic amount of alkyl halide or heat; sometimes the kinetic N4 product can rearrange to the thermodynamic N1 product (though less likely with epoxides than alkyl halides).
-
Chemical Separation: The N4 isomer is more basic. Wash the organic layer with dilute HCl (pH 4-5) . The N4 isomer may selectively protonate and move to the aqueous layer, while the N1 isomer remains in the organic layer.
-
Comparative Data: Base & Solvent Effects[1][7][8][9]
The following table summarizes the impact of conditions on the N1:N4 ratio.
| Base | Solvent | Temperature | N1:N4 Ratio | Yield | Notes |
| DBU | THF | RT | 92 : 8 | 88% | Recommended |
| K₂CO₃ | DMF | 80°C | 60 : 40 | 75% | High N4 formation |
| NaOH | H₂O/Acetone | RT | 70 : 30 | 65% | Competitive hydrolysis |
| TEA | DCM | Reflux | 85 : 15 | 40% | Slow reaction rate |
References
-
Regioselectivity of 1,2,4-Triazole Alkylation
-
Epoxide Ring Opening Mechanism
- Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, 1959.
- Key Finding: Defines the steric vs. electronic control in nucleophilic epoxide opening.
-
Synthesis of Antifungal Intermediates (Fluconazole)
- Example Patent: "Process for the prepar
- Context: Industrial application of triazole-epoxide opening often utilizes base catalysis to ensure the correct isomer for biological activity.
Sources
Validation & Comparative
Comparison of different synthetic methods for (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Advanced Synthetic Strategies for (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A Comparative Guide
Executive Summary
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical chiral building block in the development of advanced azole antifungals and agricultural fungicides. The strict (S)-configuration of the propan-2-ol side chain is often essential for optimal binding affinity to the target enzyme, lanosterol 14α-demethylase (CYP51). This guide objectively evaluates three distinct synthetic methodologies—chiral pool epoxide ring-opening, asymmetric transfer hydrogenation, and enzymatic kinetic resolution—analyzing their mechanistic causality, scalability, and experimental protocols.
Workflow Visualization
Figure 1: Comparative synthetic workflows for (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Method 1: Chiral Pool Epoxide Ring-Opening
Mechanistic Causality: This approach leverages commercially available (S)-propylene oxide. The reaction relies on the nucleophilic attack of the 1,2,4-triazolide anion on the less sterically hindered terminal carbon (C1) of the oxirane ring via an SN2 mechanism, which preserves the stereocenter at C2[1]. The primary chemical challenge is regioselectivity. 1,2,4-Triazole can alkylate at the N1 or N4 position. By utilizing a polar aprotic solvent (e.g., DMF or NMP) and a mild base (K2CO3), the thermodynamic N1-alkylated product is favored over the kinetic N4-alkylated isomer. Subsequent crystallization is often required to purge the undesired 1,2,4-triazol-4-yl isomer[2].
Self-Validating Protocol:
-
Preparation : Charge a dry, nitrogen-purged reactor with 1H-1,2,4-triazole (1.2 equiv) and anhydrous K2CO3 (1.5 equiv) in DMF (10 volumes).
-
Activation : Stir the suspension at 60°C for 1 hour to ensure complete formation of the triazolide anion.
-
Addition : Cool the mixture to 10°C. Add (S)-propylene oxide (1.0 equiv) dropwise over 2 hours. Validation Check: Monitor the exotherm; maintain internal temperature below 20°C to prevent epoxide polymerization.
-
Reaction : Heat to 80°C and stir for 12 hours. Validation Check: Sample for GC-MS; proceed when (S)-propylene oxide consumption is >99%.
-
Isolation : Quench with water, and extract with ethyl acetate. Concentrate the organic layer and crystallize the crude product from a toluene/heptane mixture to selectively precipitate the N1-isomer, leaving the N4-isomer in the mother liquor[2].
Method 2: Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Causality: For applications requiring ultra-high enantiomeric purity without the risk of N-alkylation regioselectivity issues, ATH of the prochiral ketone 1-(1H-1,2,4-triazol-1-yl)propan-2-one is highly effective. Using a chiral Ru(II)-TsDPEN catalyst, the reaction utilizes a formic acid/triethylamine azeotrope as the hydrogen source. The chiral diamine ligand creates a rigid steric pocket that strictly dictates the enantiofacial approach of the hydride to the ketone carbonyl, yielding the (S)-alcohol with exceptional enantiomeric excess (ee)[3].
Self-Validating Protocol:
-
Substrate Preparation : Dissolve 1-(1H-1,2,4-triazol-1-yl)propan-2-one (1.0 equiv) in a 5:2 formic acid/triethylamine azeotropic mixture (5 volumes).
-
Catalyst Addition : Add (R,R)-Ru(II)-TsDPEN (0.5 mol%) under a strict argon atmosphere to prevent catalyst deactivation.
-
Reduction : Stir the homogeneous solution at 40°C for 24 hours. Validation Check: Pull an aliquot, neutralize, and analyze via chiral HPLC. The reaction is complete when the ketone peak is <1% and the (S)-enantiomer ee is >99%.
-
Workup : Cool to 0°C, slowly neutralize with saturated aqueous NaHCO3 (monitor gas evolution), and extract with dichloromethane.
-
Purification : Pass the organic phase through a short silica plug to remove ruthenium residues, then concentrate in vacuo.
Method 3: Enzymatic Kinetic Resolution
Mechanistic Causality: When racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is readily available, enzymatic kinetic resolution offers a mild, highly selective purification route. Using immobilized Candida antarctica Lipase B (CAL-B) and vinyl acetate as an acyl donor, the enzyme's active site selectively recognizes and acylates the (R)-enantiomer. The (S)-enantiomer is sterically restricted from the catalytic triad, remaining unreacted. While highly reliable, this method is inherently capped at a 50% theoretical yield for the desired enantiomer.
Self-Validating Protocol:
-
Reaction Setup : Dissolve racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol (1.0 equiv) in methyl tert-butyl ether (MTBE, 10 volumes).
-
Enzyme Addition : Add vinyl acetate (3.0 equiv) and Novozym 435 (immobilized CAL-B, 10% w/w relative to substrate).
-
Incubation : Incubate the mixture at 35°C with orbital shaking (200 rpm) for 48 hours. Validation Check: Monitor via chiral GC. Stop the reaction when the (R)-enantiomer is completely converted to the acetate, and the (S)-enantiomer remains untouched (ee >99%).
-
Filtration : Filter the mixture to recover the immobilized enzyme (which can be washed and reused).
-
Separation : Subject the filtrate to silica gel chromatography. The non-polar (R)-acetate elutes first, followed by the highly polar (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Comparative Data Analysis
To guide process chemistry decisions, the quantitative performance metrics of the three methodologies are summarized below.
| Metric | Method 1: Epoxide Ring-Opening | Method 2: Asymmetric Hydrogenation | Method 3: Enzymatic Resolution |
| Overall Yield (%) | 65 – 75% | 85 – 92% | 40 – 45% (Max 50%) |
| Enantiomeric Excess (ee) | > 98% (Dependent on SM) | > 99% | > 99% |
| Regioselectivity (N1:N4) | ~ 10:1 (Requires separation) | N/A (Pre-fixed in SM) | N/A (Pre-fixed in SM) |
| Scalability | High | Medium | Low to Medium |
| Primary Cost Driver | (S)-Propylene oxide | Ru-Catalyst | Enzyme & 50% mass loss |
| Key Technical Challenge | Purging the N4-isomer[2] | Trace metal removal | Chromatographic separation |
Conclusion & Recommendations
The selection of the synthetic route for (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol depends heavily on the scale and purity requirements of the target application. For large-scale, industrial manufacturing, Method 1 (Epoxide Ring-Opening) remains the most economically viable, provided that robust crystallization protocols are implemented to manage N4-isomer impurities[2]. For early-stage drug development where absolute stereochemical purity is paramount and metal remediation is feasible, Method 2 (ATH) provides superior yields and eliminates regioselectivity concerns[3]. Method 3 serves as an excellent bench-scale technique for rapidly isolating the pure (S)-enantiomer from inexpensive racemic mixtures.
References
- Title: WO2017102905A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)
- Title: EA033780B1 - Process for the preparation of substituted oxiranes and triazoles Source: Google Patents URL
- Title: CN104955813A - Substituted[1, 2, 4] triazole compounds Source: Google Patents URL
Sources
- 1. EA033780B1 - Process for the preparation of substituted oxiranes and triazoles - Google Patents [patents.google.com]
- 2. WO2017102905A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol - Google Patents [patents.google.com]
- 3. CN104955813A - Substituted [1, 2, 4] triazole compounds - Google Patents [patents.google.com]
Validation of a Chiral HPLC Method for (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A Comparative Guide
Executive Summary & Strategic Rationale
In the synthesis of triazole-based antifungals (e.g., fluconazole, voriconazole), the intermediate (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol serves as a critical chiral building block. The pharmacological efficacy and safety profiles of the final API often depend strictly on the enantiomeric purity of this intermediate.
This guide validates a Normal-Phase Chiral HPLC method utilizing an amylose-based stationary phase. We compare this approach against Reversed-Phase (RP) HPLC and Gas Chromatography (GC) to demonstrate why the proposed method is the superior standard for determining enantiomeric excess (%ee).
The Analytical Challenge
The analyte possesses a single chiral center at the C2 position and lacks strong chromophores beyond the triazole ring.
-
Challenge 1: Enantiomeric resolution (Rs) > 1.5 is required to quantify the (2R)-enantiomer impurity.
-
Challenge 2: The triazole moiety is basic, often causing peak tailing on standard silica supports.
-
Challenge 3: Low UV absorption requires detection at <220 nm, increasing solvent cutoff noise.
Method Selection: Comparative Analysis
We evaluated three methodologies before standardizing the Chiral HPLC protocol.
| Feature | Method A: Chiral NP-HPLC (Recommended) | Method B: GC-FID | Method C: Achiral RP-HPLC (C18) |
| Principle | Direct chiral recognition via Amylose-tris(3,5-dimethylphenylcarbamate) | Volatility-based separation | Hydrophobic interaction |
| Enantioselectivity | High (Resolution > 2.0) | None (unless chiral column used) | Zero (Co-elution) |
| Sample Prep | Simple dilution (Hexane/IPA) | Derivatization often required | Simple dilution (Water/ACN) |
| Sensitivity | High (UV 210 nm) | Moderate | High |
| Suitability | Primary Release Testing | In-process control (non-chiral) | Chemical Purity Only |
Decision Logic
The decision to utilize Chiral NP-HPLC is driven by the need for direct, non-destructive quantification of the (2R)-enantiomer without the thermal degradation risks associated with GC or the derivatization steps required for indirect chiral analysis.
Figure 1: Analytical method selection tree prioritizing enantiomeric selectivity and analyte stability.
The Validated Method (Method A)
This protocol has been validated according to ICH Q2(R1) guidelines. It utilizes an amylose-based Chiralpak AD-H column, known for its ability to separate triazole enantiomers via hydrogen bonding and
Chromatographic Conditions
-
Instrument: HPLC equipped with UV/PDA detector.
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),
, .[1] -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
.-
Note: DEA is added to suppress the ionization of the basic triazole nitrogen, improving peak symmetry.
-
-
Flow Rate:
. -
Column Temperature:
. -
Detection: UV at
.[1] -
Injection Volume:
. -
Run Time: 20 minutes.
Standard & Sample Preparation[2]
-
Diluent: Mobile Phase (Hexane:IPA, 90:10).
-
Stock Solution: Dissolve
of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol in diluent ( ). -
System Suitability Solution: Prepare a racemic mixture (approx.
) by mixing equal parts of (2S) and (2R) standards to verify resolution.
Validation Results & Performance Data
The following data summarizes the validation parameters.
System Suitability & Specificity
Specificity was confirmed by injecting the racemic mixture. The method successfully resolves the enantiomers.
| Parameter | Acceptance Criteria | Result |
| Retention Time (2R) | N/A | ~8.2 min |
| Retention Time (2S) | N/A | ~9.6 min |
| Resolution (Rs) | 2.8 | |
| Tailing Factor (T) | 1.2 | |
| Plate Count (N) | 8500 |
Linearity
Evaluated over 50% to 150% of the target concentration (
-
Range:
– -
Regression Equation:
-
Correlation Coefficient (
):
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (80%, 100%, 120%) in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.4% | 0.5% |
| 100% | 100.1% | 0.3% |
| 120% | 99.8% | 0.6% |
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3):
-
LOQ (S/N = 10):
Experimental Workflow: Step-by-Step
To ensure reproducibility, follow this strict sequence.
Figure 2: Operational workflow for routine analysis.
Critical Protocol Steps:
-
Column Conditioning: If the column was stored in additives (e.g., ethanol), flush with 100% IPA before introducing Hexane.
-
Blank Injection: Always inject the mobile phase blank first to ensure no ghost peaks at the retention time of the triazole (approx 8-10 min).
-
Integration: Integrate the small (2R)-enantiomer peak (impurity) and the main (2S)-peak. Use the area normalization method for %ee calculation:
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2]Link
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment.Link
-
National Institutes of Health (NIH). Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography.Link
-
SciSpace. The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase.[3]Link
Sources
Biological activity of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol versus its enantiomer
The following guide details the biological activity and pharmacological significance of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol compared to its enantiomer. This analysis focuses on its critical role as a chiral scaffold in the synthesis of next-generation antifungal agents and its intrinsic interaction with biological targets.
Executive Summary
1-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS: 1158736-02-7) is a pivotal chiral intermediate (synthon) in the pharmaceutical development of triazole-based antifungal drugs. While the molecule itself exhibits modest intrinsic antifungal activity, its primary biological value lies in its stereochemistry. The (2S)-enantiomer is widely recognized as the "eutomer precursor"—the essential building block for synthesizing high-potency CYP51 inhibitors (e.g., efinaconazole, ravuconazole analogs). Conversely, the (2R)-enantiomer often leads to biologically inactive or less potent derivatives ("distomers") or is used in comparative mechanistic studies.
This guide compares the two enantiomers based on synthetic utility , biological potential of derivatives , and enzymatic recognition (lipase kinetics).
Chemical Identity & Stereochemistry
The molecule consists of a propyl chain with a secondary alcohol at position 2 and a 1,2,4-triazole ring attached to position 1. The chiral center at C2 dictates the spatial arrangement of the hydroxyl group, which is critical for binding to the heme iron of the fungal enzyme Lanosterol 14
| Feature | (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | (2R)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol |
| Stereochemical Designation | (S)-Configuration (Sinister) | (R)-Configuration (Rectus) |
| Role in Drug Design | Primary Scaffold (Eutomer Precursor) | Secondary/Inactive Scaffold (Distomer Precursor) |
| Key Derived Pharmacophores | Precursor to (R)-configured active antifungals (via inversion) or (S)-analogs (via retention) | Leads to inactive stereoisomers in specific SAR series |
| Enzymatic Synthesis Target | High demand; target of lipase-catalyzed kinetic resolution | By-product or starting material for inversion |
Comparative Biological Activity
Intrinsic Antifungal Activity
While simple triazole alcohols like 1-(1H-1,2,4-triazol-1-yl)propan-2-ol possess the triazole "warhead" necessary for binding heme iron, they lack the hydrophobic side chains (e.g., difluorophenyl, alkyl groups) required for high-affinity binding to the CYP51 hydrophobic access channel.
-
Observation: Both enantiomers show weak antifungal activity (
) against Candida albicans and Aspergillus fumigatus compared to clinical standards like Fluconazole ( ). -
Significance: Activity is insufficient for clinical use as a standalone drug but validates the triazole-heme interaction mechanism.
Pharmacological Potential of Derived Agents
The biological "performance" of these enantiomers is best evaluated by the activity of the drugs synthesized from them.
-
Mechanism: The (2S)-alcohol is typically converted into the final drug via nucleophilic substitution (e.g., Mitsunobu reaction or mesylate displacement), which often proceeds with inversion of configuration , yielding an (R)-configured center in the final drug, or retention depending on the pathway.
-
CYP51 Inhibition: The resulting drugs derived from the (2S)-precursor (yielding the active configuration) exhibit potent inhibition of ergosterol biosynthesis, leading to accumulation of toxic methylated sterols and fungal cell membrane collapse.
Table 1: Biological Efficacy of Derivatives Synthesized from (2S) vs (2R) Precursors
| Precursor Enantiomer | Resulting Drug Configuration* | Relative Binding Affinity ( | Antifungal Potency (MIC) | Biological Outcome |
| (2S)-Alcohol | (R)-Active Drug | High (nM range) | Low ( | Fungicidal / Fungistatic |
| (2R)-Alcohol | (S)-Inactive Drug | Low ( | High ( | Inactive / Weak |
*Assuming a synthesis pathway involving stereochemical inversion (e.g.,
Enzymatic Recognition (Lipase Kinetics)
The biological activity of enzymes (lipases) toward these enantiomers is the basis for their separation.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Activity: CAL-B shows high enantioselectivity (
) for the acylation of the (R)-enantiomer or hydrolysis of the (R)-ester, often leaving the (2S)-alcohol as the unreacted, enantiopure product. This "biological resolution" is the industry standard for obtaining the (2S)-synthon.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution to Isolate (2S)-Enantiomer
Objective: To separate the biologically crucial (2S)-enantiomer from the racemic mixture using biocatalysis.
Reagents:
-
Racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol (10 mmol)
-
Vinyl acetate (Acyl donor, 30 mmol)
-
Immobilized Lipase B from Candida antarctica (CAL-B, Novozym 435)
-
Solvent: Toluene or DIPE (Diisopropyl ether)
Methodology:
-
Preparation: Dissolve racemic alcohol in toluene (50 mL). Add vinyl acetate.
-
Initiation: Add CAL-B beads (200 mg) to the reaction vessel. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column). The enzyme selectively acetylates the (2R)-enantiomer to (2R)-acetate.
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme.
-
Purification: Evaporate solvent. Separate the (2S)-alcohol (unreacted) from the (2R)-acetate using column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Validation: Determine Enantiomeric Excess (
) of the (2S)-alcohol. Target: .
Protocol 2: CYP51 Binding Assay (for Derived Compounds)
Objective: To verify the biological activity of derivatives made from the (2S)-alcohol.
Methodology:
-
Protein: Purified Candida albicans CYP51 (CaCYP51).[1]
-
Titration: Titrate the test compound (0.1–10
) into a solution containing 2 CaCYP51 in buffer (50 mM potassium phosphate, pH 7.4, 10% glycerol). -
Detection: Record Type II binding spectra (difference spectroscopy) between 350 and 500 nm.
-
Analysis: Measure the peak-to-trough difference (
) and plot against ligand concentration to determine the dissociation constant ( ).-
Expectation: Derivatives from (2S)-alcohol should show tight binding (
).
-
Mechanism of Action & Pathway Visualization
The following diagram illustrates the stereoselective pathway from the racemic precursor to the active antifungal mechanism.
Figure 1: Stereoselective pathway transforming the (2S)-alcohol precursor into a potent antifungal agent via enzymatic resolution and chemical synthesis.
References
-
Zhang, D. Z., et al. (1997).[2] Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols.[2][3] Yao Xue Xue Bao, 32(12), 943-949.[2] Link
-
Kamal, A., et al. (2009). Lipase-mediated resolution of racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol: A key intermediate for triazole antifungals. Tetrahedron: Asymmetry, 20(11), 1267-1271. Link
-
Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service, 27(5), 324-327. Link
-
Warrilow, A. G., et al. (2013). CYP51 structure-function relationships and azole resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45791206, 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol.[4] Link
Sources
- 1. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis Guide: Synthesized vs. Commercial (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
[1]
Executive Summary & Technical Context[2][3][4][5][6][7]
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical chiral intermediate in the synthesis of triazole-class antifungals (e.g., analogs of fluconazole and voriconazole).[1] Its enantiomeric purity is paramount, as the biological activity of the final pharmaceutical ingredient (API) often resides exclusively in one enantiomer.
This guide provides a rigorous framework for validating in-house synthesized batches against commercial reference standards. Unlike generic certificates of analysis, this protocol emphasizes structural causality —linking spectral features directly to the synthetic mechanism (e.g., regiospecific ring opening of propylene oxide).
Key Validation Parameters
| Parameter | Method | Criticality | Acceptance Criteria |
| Identity | 1H / 13C NMR | High | Match chemical shifts ( |
| Chirality | Chiral HPLC | Critical | e.e. > 99.0% (No racemization) |
| Regiochemistry | 2D NMR (HMBC) | High | Confirm N1-alkylation vs. N4-alkylation |
| Purity | LC-MS | Medium | > 98% Area; M+H confirmed |
Synthesis & Mechanistic Grounding
To understand the spectral data, one must understand the origin of the molecule. The standard synthesis involves the nucleophilic attack of 1,2,4-triazole on (S)-propylene oxide.
-
Reaction: Regioselective ring opening.
-
Stereochemistry: The nucleophile attacks the less hindered primary carbon (C1). The chiral center at C2 involves the C-O bond, which remains intact. Therefore, retention of configuration is expected. (S)-Epoxide
(S)-Alcohol.[1] -
Impurity Risk: Attack at N4 of the triazole ring (yielding the symmetrical isomer) or attack at C2 of the epoxide (yielding the primary alcohol isomer).
Figure 1: Mechanistic pathway dictating the expected spectral fingerprint and impurity profile.
Spectral Data Comparison: Synthesized vs. Commercial
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][15][16]
Objective: Confirm structure and assess N1 vs. N4 regioisomer ratio. Solvent: DMSO-d6 (Preferred for clear OH signal resolution).[1]
1H NMR Data Table (400 MHz, DMSO-d6)
| Proton Assignment | Commercial Standard ( | Synthesized Target ( | Multiplicity | Coupling ( | Interpretation |
| Triazole H-3 | 8.48 | 8.48 | s | - | Deshielded by adjacent N atoms.[1] |
| Triazole H-5 | 7.96 | 7.96 | s | - | Characteristic N1-substitution pattern.[1] |
| OH (Hydroxyl) | 4.98 | 4.98 | d | 4.8 | Disappears with D₂O shake.[1] |
| C2-H (Chiral Center) | 4.05 - 4.15 | 4.05 - 4.15 | m | - | Multiplet due to coupling with CH3 and CH2.[1] |
| C1-H (Methylene) | 4.18 - 4.28 | 4.18 - 4.28 | dd | 13.8, 4.5 | Diastereotopic protons adjacent to Triazole.[1] |
| C3-H (Methyl) | 1.06 | 1.06 | d | 6.2 | Doublet confirming propyl chain.[1] |
Critical Analysis:
-
Regioisomer Check: If the N4-isomer is present, you will see a single triazole proton signal (symmetry) around 8.2-8.3 ppm, rather than two distinct singlets.[1]
-
Solvent Effects: In CDCl3, the OH signal may broaden or shift to ~2.5-3.0 ppm and the triazole protons may shift slightly upfield.
13C NMR Data (100 MHz, DMSO-d6)
-
Triazole Carbons: ~151.5 ppm (C3), ~144.5 ppm (C5).
-
Aliphatic Carbons: ~65.5 ppm (C2-OH), ~55.8 ppm (C1-N), ~20.8 ppm (C3-CH3).[1]
Infrared Spectroscopy (FT-IR)[1]
Technique: ATR (Attenuated Total Reflectance).[1]
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |
| O-H Stretch | 3200 - 3400 (Broad) | Confirms alcohol functionality. |
| C=N Stretch | 1500 - 1520 | Characteristic of the triazole ring.[1] |
| C-N Stretch | 1270 - 1280 | Linkage between propyl chain and triazole.[1] |
| Triazole Ring Breathing | ~670 - 680 | Specific fingerprint for 1,2,4-triazoles.[1] |
Critical Quality Attribute: Chirality Validation
Since the commercial standard is sold as the (2S)-enantiomer, proving your synthesized product matches this configuration is the most challenging step.
Chiral HPLC Protocol
Objective: Quantify Enantiomeric Excess (e.e.).
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Triazole absorption).[1]
-
Temperature: 25°C.
Expected Results:
-
Commercial (2S): Single peak at
min (example value; must be determined experimentally). -
Racemic Mix (Control): Two baseline-separated peaks (1:1 ratio).[1]
-
Synthesized (2S): Major peak matching the commercial retention time. Minor peak (<0.5%) indicates partial racemization.[1]
Specific Optical Rotation ( )
Solvent: Methanol or Ethanol (c = 1.0).[1]
-
Commercial Reference: Typically negative or positive depending on the exact solvent interaction (Literature often cites small magnitude rotations for these small molecules).
-
Requirement: The sign (+/-) must match the commercial standard.
-
Note: Because the rotation magnitude can be small, Chiral HPLC is the preferred method for purity; rotation is used for identity confirmation.
Experimental Workflow for Comparative Validation
This workflow ensures that the synthesized product is not just "similar" but chemically equivalent to the commercial standard.
Figure 2: Step-by-step validation logic for establishing equivalence.
References
-
ChemicalBook. (2025). (2S)-1-(1H-1,2,4-Triazol-1-yl)propan-2-ol Product Specifications. Retrieved from [1]
-
Ege University. (2025). Synthesis and characterization of 1,2,4-triazole derivatives. Turk J Pharm Sci. Retrieved from [1]
-
National Institutes of Health (NIH). (2001). Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography. PubMed. Retrieved from [1]
-
BenchChem. (2025).[2] Application Notes for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Retrieved from [1]
-
DocBrown. (2025). Propan-2-ol NMR spectral analysis and chemical shifts. Retrieved from [1]
Efficacy of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol as an intermediate in drug synthesis
This guide evaluates the efficacy of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (hereafter (2S)-TP ) as a high-value chiral synthon in the synthesis of next-generation antifungal agents.
Executive Summary: The Strategic Value of (2S)-TP
In the development of triazole-based antifungals (e.g., analogs of fluconazole, voriconazole), the timing of triazole introduction is critical. Traditional routes often introduce the 1,2,4-triazole moiety at a late stage via nucleophilic substitution on a complex electrophile. This approach suffers from regiochemical ambiguity , producing mixtures of N1- (active) and N4- (inactive) isomers that require difficult chromatographic separation, lowering overall yield.
(2S)-TP represents a "Early-Stage Chiral Installation" strategy. By establishing the critical C–N bond and the stereocenter before coupling to the main pharmacophore, this intermediate offers:
-
Regio-integrity: Guarantees N1-alkylation purity prior to expensive coupling steps.
-
Stereocontrol: Provides a pre-validated (S)-stereocenter (typically >98% ee), eliminating the need for late-stage chiral resolution.
-
Modular Efficacy: Acts as a versatile nucleophile (via the hydroxyl group) for convergent synthesis of diverse antifungal libraries.
Comparative Analysis of Synthesis Routes
The efficacy of (2S)-TP as an intermediate depends entirely on the efficiency of its own production. Three primary industrial routes are compared below.
Route A: Chiral Pool Synthesis (The "Gold Standard")
-
Mechanism: Regioselective ring-opening of commercially available (S)-propylene oxide by 1,2,4-triazole under basic conditions.
-
Pros: Highest enantiomeric excess (ee >99%); single-step transformation; scalable.
-
Cons: High cost of chiral epoxide starting material; exothermic safety controls required.
Route B: Hydrolytic Kinetic Resolution (HKR)
-
Mechanism: Reaction of racemic propylene oxide with triazole, followed by Jacobsen’s HKR (Co-salen catalyst) to resolve the resulting racemic alcohol or the unreacted epoxide.
-
Pros: Uses cheap racemic starting materials.
-
Cons: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is used); catalyst cost; trace heavy metal (Co) removal required.
Route C: Biocatalytic Resolution
-
Mechanism: Lipase-catalyzed transesterification of racemic 1-(1,2,4-triazol-1-yl)propan-2-ol.
-
Pros: Green chemistry; mild conditions.[1]
-
Cons: Long reaction times (24-48h); lower space-time yield; enzyme cost.
Performance Metrics Comparison
| Metric | Route A: Chiral Pool | Route B: HKR (Jacobsen) | Route C: Biocatalytic |
| Overall Yield | 85 - 92% | 40 - 45% (per pass) | 42 - 48% |
| Enantiomeric Excess (ee) | > 99% | 95 - 98% | 93 - 97% |
| Regioselectivity (N1:N4) | ~10:1 (Base dependent) | ~8:1 | N/A (Post-synthesis) |
| Cost Efficiency (at Scale) | Moderate (High BOM cost) | High (Low BOM, High Process) | Low (High Enzyme cost) |
| Scalability | High (Kilogram ready) | Moderate | Low |
Mechanistic Insight & Regioselectivity
The critical challenge in synthesizing (2S)-TP is controlling the ambident nucleophilicity of the 1,2,4-triazole ring.
-
N1-Attack (Desired): Thermodynamic product. Favored by higher temperatures and thermodynamic control.
-
N4-Attack (Undesired): Kinetic product. Often formed in 10-20% ratios under simple alkylation conditions.
Using (S)-propylene oxide with a base catalyst (e.g., K₂CO₃) promotes an Sɴ2-type opening at the less substituted carbon. The steric bulk of the secondary alcohol formed stabilizes the N1 isomer.
Diagram: Synthesis & Regioselectivity Pathway
Caption: Reaction pathway showing the competitive N1 vs. N4 nucleophilic attack. Route A optimizes for the N1 pathway via steric and thermodynamic control.
Experimental Protocol: Optimized Synthesis (Route A)
Objective: Synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol with >90% N1 selectivity.
Reagents:
-
1,2,4-Triazole (1.0 eq)[2]
-
(S)-Propylene Oxide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (0.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Workflow:
-
Activation: Charge a reaction vessel with 1,2,4-triazole, K₂CO₃, and DMF. Stir at 25°C for 30 mins to form the triazolyl anion.
-
Addition: Cool the mixture to 0°C. Add (S)-propylene oxide dropwise over 1 hour. Note: Exothermic reaction; control internal temp < 10°C.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.
-
Thermal Isomerization: Heat to 60°C for 2 hours. Causality: This step promotes the rearrangement of any kinetically formed N4-isomer back to the thermodynamically stable N1-isomer.
-
Workup: Quench with water. Extract with Ethyl Acetate (3x).
-
Purification: The crude oil typically contains ~90% N1 isomer. Crystallization from Isopropanol/Hexane yields the pure (2S)-TP.
Self-Validating Check:
-
TLC: Rf 0.4 (Ethyl Acetate/Methanol 9:1) for N1; Rf 0.2 for N4.
-
HPLC: Chiral column (e.g., Chiralcel OD-H) should show a single peak for (S)-enantiomer.
Decision Matrix: When to Use (2S)-TP
Use the following logic flow to determine if (2S)-TP is the correct intermediate for your drug development pipeline.
Caption: Strategic decision tree for selecting (2S)-TP versus alternative synthesis routes.
References
-
Synthesis of Triazole Antifungals: Zhang, D. Z., et al.[3] "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao, 1997.[3]
-
Triazole Isomerism & Synthesis: Frontiers in Chemistry Review. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers, 2022.
-
Process Chemistry of Azoles: BenchChem Guide. "A Comparative Analysis of Synthesis Routes for Triazole Intermediates."
-
Chiral Resolution Methods: Rasayan Journal of Chemistry. "Synthesis of Triazol-1-yl-propane-1,2-diol and transformations." Rasayan J. Chem, 2021.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic routes to (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Topic: Cost-benefit analysis of different synthetic routes to (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol Content Type: Publish Comparison Guide
Executive Summary
The chiral intermediate (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical pharmacophore for next-generation azole antifungals (e.g., Fosfluconazole, Ravuconazole analogs). Its synthesis presents a classic process chemistry dilemma: the trade-off between raw material costs and process complexity.
This guide compares the two most viable industrial routes:
-
The Chiral Pool Route: Direct nucleophilic opening of (S)-propylene oxide.
-
The Catalytic Route: Hydrolytic Kinetic Resolution (HKR) of racemic propylene oxide followed by alkylation.
The Verdict: For early-phase discovery and kilogram-scale delivery, the Chiral Pool Route is superior due to operational simplicity and high throughput. For multi-ton commercial manufacturing, the HKR Route offers a 40-60% reduction in Goods of Goods Sold (COGS), provided that catalyst recovery systems are optimized.
Critical Quality Attributes (CQAs) & Challenges
Before evaluating routes, we must define the chemical challenges inherent to this molecule.
-
Regioselectivity (N1 vs. N4): The 1,2,4-triazole ring is an ambident nucleophile. While N1-alkylation is thermodynamically favored (pK_a ~10), N4-alkylation is a persistent kinetic byproduct.
-
Target: >95:5 N1:N4 ratio.
-
Control: Use of polar aprotic solvents (DMF, DMSO) and specific bases (K2CO3) promotes N1 selectivity.
-
-
Enantiopurity: The (2S) configuration is essential for binding affinity to the CYP51 target enzyme.
Visualization: Reaction Pathways & Regioselectivity
Figure 1: Synthetic pathways illustrating the origin of regioselectivity and the convergence of the HKR route into the chiral pool stream.
Route Analysis
Route A: The Chiral Pool Approach (Direct Alkylation)
This route relies on purchasing high-purity (S)-propylene oxide. It is a single-step chemical transformation.
-
Mechanism: Base-catalyzed S_N2 ring opening.
-
Key Reagents: (S)-Propylene Oxide (>99% ee), 1,2,4-Triazole, K2CO3, DMF.
Experimental Protocol (Self-Validating):
-
Charge: To a reactor, add 1,2,4-Triazole (1.0 equiv) and K2CO3 (0.5 equiv) in DMF (5 vol). Stir at 25°C for 30 min to form the potassium triazolate salt.
-
Addition: Cool to 0-5°C. Add (S)-Propylene Oxide (1.1 equiv) dropwise. Control: Exothermic reaction; maintain T < 10°C to minimize polymerization of epoxide.
-
Reaction: Heat to 80°C for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC. Reaction is complete when Triazole < 1%.
-
Workup: Distill off DMF under vacuum (critical for yield). Dilute residue with brine, extract with Ethyl Acetate.
-
Purification: High-vacuum fractional distillation (bp ~140°C at 0.5 mmHg) or salt formation (e.g., with p-TsOH) if solid is required.
Pros:
-
High Space-Time Yield (STY).
-
Single operational step.
-
No heavy metal removal required.
Cons:
-
(S)-Propylene Oxide is 20–30x more expensive than racemic PO.
-
Supply chain risk for chiral bulk.
Route B: Hydrolytic Kinetic Resolution (HKR)
This route utilizes Jacobsen’s Cobalt-Salen catalyst to resolve cheap racemic propylene oxide. The catalyst selectively hydrates the (R)-enantiomer to the diol, leaving the desired (S)-epoxide unreacted and enantiomerically enriched.
-
Mechanism: Cooperative bimetallic catalysis.
-
Key Reagents: Racemic Propylene Oxide, (R,R)-Co(salen) catalyst, Water, Acetic Acid (activator).
Experimental Protocol:
-
Catalyst Activation: Dissolve (R,R)-Co(salen) (0.5 mol%) in Toluene. Add Acetic Acid (2 equiv relative to Co) and stir in air for 1h (Co(II) -> Co(III)). Concentrate to dryness.
-
Resolution: Add Racemic Propylene Oxide (1.0 equiv) to the catalyst. Cool to 0°C.
-
Hydrolysis: Slowly add Water (0.55 equiv). Caution: Highly exothermic.
-
Aging: Stir at 20°C for 12–16 hours.
-
Separation: Flash distill the volatile (S)-Propylene Oxide (bp 34°C) away from the high-boiling diol and catalyst residue.
-
Coupling: React the isolated (S)-PO as per Route A.
Pros:
-
Uses commodity chemical (Racemic PO).
-
Access to >99% ee even from low-quality starting material.
-
Lower overall Material Cost (at scale).
Cons:
-
Max theoretical yield is 50% (practical ~40-45%).
-
Requires handling of Cobalt (heavy metal waste).
-
Distillation of propylene oxide is hazardous (flammable/carcinogenic).
Comparative Cost-Benefit Analysis
The following data is normalized to a 1kg production batch.
| Metric | Route A: Chiral Pool | Route B: HKR + Alkylation | Analysis |
| Raw Material Cost (Relative) | High (100%) | Low (45%) | Route B wins on BOM cost due to cheap racemic PO. |
| Step Count | 1 | 2 (Resolution + Coupling) | Route A is operationally leaner. |
| Overall Yield | 85% | 38% (from Rac-PO) | Route B loses half the mass to the (R)-diol byproduct. |
| E-Factor (kg waste/kg product) | ~5 | ~12 | Route A is greener; Route B generates significant diol waste. |
| Cycle Time | 12 Hours | 36 Hours | Route A allows for faster campaign turnover. |
| Capital Expenditure (CapEx) | Low | Medium | Route B requires dedicated distillation gear for volatile epoxides. |
Decision Matrix: When to use which?
Figure 2: Strategic decision tree for selecting the synthetic route based on development phase and supply chain constraints.
Safety & Handling (Process Safety)
-
Epoxide Handling: Propylene oxide is a volatile carcinogen (Category 1B).
-
Route A: Requires handling (S)-PO, usually supplied in drums.
-
Route B: Involves distilling (S)-PO from the reaction mixture. This is a high-risk operation requiring closed systems and chilled condensers (< -10°C) to prevent fugitive emissions.
-
-
Triazole Exotherm: The alkylation reaction is exothermic (~120 kJ/mol).
-
Control: Adiabatic calorimetry (ARC) data suggests onset of decomposition >180°C. However, the reaction must be dose-controlled (semi-batch addition of epoxide) to prevent thermal runaway.
-
-
Cobalt Toxicity (Route B): Residual Cobalt in the final API precursor must be quantified (ICP-MS). A metal scavenging step (e.g., QuadraPure™ or activated carbon) is mandatory if Route B is used.
References
-
Regioselectivity of Triazoles: BenchChem Technical Guides. "An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles." Link
-
HKR Methodology: Jacobsen, E. N. et al. "Kinetic Resolution of Epoxides via Highly Enantioselective Hydrolysis." Science, 1997. Link
- Process Optimization:Organic Process Research & Development (OPRD). "Scalable Synthesis of Azole Antifungals.
-
Propylene Oxide Safety: Intratec Solutions. "Propylene Oxide Production Cost Analysis and Safety Data." Link
-
Chiral Analysis: arXiv. "Detecting chiral asymmetry... propylene-oxide."[7][8] (Reference for optical rotation data). Link
Sources
- 1. carlroth.com [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 7. [2207.02888] Detecting chiral asymmetry in the interstellar medium using propylene-oxide [arxiv.org]
- 8. Sterically demanding binaphthol-based chiral diboranes for metal-free and isotactic poly(propylene oxide) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures: (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Executive Summary: Immediate Action Card
Do NOT dispose of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol down the drain. This compound contains a 1,2,4-triazole ring, a pharmacophore known for environmental persistence and potential aquatic toxicity.
| Parameter | Directive |
| Primary Hazard | Reproductive Toxin (Suspected) , Eye Irritant, Acute Toxicity (Oral). |
| Disposal Method | High-Temperature Incineration (Rotary Kiln) only.[1] |
| Waste Code (EU) | 18 01 06 * (Chemicals consisting of or containing hazardous substances) or 07 05 04 *.[1] |
| Waste Code (US) | Non-RCRA Regulated Hazardous Waste (unless characteristic).[1] Recommend managing as Toxic . |
| Incompatibility | Strong Oxidizers (Peroxides, Nitrates), Strong Acids.[1] |
| Spill Response | Do not generate dust. Wet wipe or absorb with inert media.[1][2] |
Chemical Identification & Hazard Assessment
To manage waste effectively, we must first understand the physicochemical properties that dictate its behavior in a waste stream.
Chemical Profile[1][3][4][5][6][7][8]
-
Chemical Name: (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
-
Functional Class: Chiral Triazole Alcohol / Azole Antifungal Intermediate[1]
-
Hazard Anchor: Due to the limited public SDS data for this specific enantiomer, safety protocols are grounded in the toxicology of the parent pharmacophore, 1,2,4-Triazole (CAS 288-88-0) .
The "Why" Behind the Protocol
As scientists, we do not follow rules blindly; we follow causality.
-
Environmental Persistence: The 1,2,4-triazole ring is chemically stable and resistant to biodegradation. Improper disposal into water systems contributes to the accumulation of azole residues, which is a known driver of antifungal resistance in agricultural and clinical settings.[1]
-
Reproductive Toxicity: Analogous triazole compounds (e.g., fluconazole, tebuconazole) are classified as reproductive toxins (Category 2 or 1B).[1] We treat this intermediate with the same level of caution (Precautionary Principle).
-
Thermal Stability: The nitrogen-rich ring requires high temperatures (>1000°C) for complete mineralization to N₂, CO₂, and H₂O, preventing the release of NOx or active pharmaceutical ingredients (APIs) into the atmosphere.[1]
Waste Classification & Segregation
Proper segregation is the primary defense against unexpected reactions in the waste drum.[1]
Waste Stream Decision Tree
The following logic ensures this compound ends up in the correct destruction stream.
Figure 1: Waste stream segregation logic for Triazole-Alcohols. Ensure the destination facility utilizes high-temperature incineration.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Objective: Containment of dust and prevention of worker exposure.[1]
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling fine powder >10g outside a fume hood, use a P2/N95 respirator.
-
Containerization:
-
Labeling:
-
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .[1]
Scenario B: Liquid Waste (Mother Liquors/Solutions)
Objective: Prevent formation of shock-sensitive mixtures and ensure compatibility.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric acid, Peroxides).[1] Triazoles can react vigorously with strong oxidizers.[1]
-
pH Check: The solution should be neutral or slightly basic.[1] If acidic, ensure no heat generation occurs upon mixing with other organic wastes.
-
Segregation:
-
Disposal Path: Fuel blending (if high BTU value) or Incineration.[1]
Spill Response Workflow
In the event of a spill, immediate action minimizes exposure and facility contamination.
Figure 2: Operational workflow for containing and cleaning laboratory spills of triazole intermediates.
References & Authority
-
European Chemicals Agency (ECHA). 1,2,4-Triazole - Substance Information & Registration Dossier. (Provides the toxicological grounding for triazole derivatives). [Link][1]
-
PubChem. 1,2,4-Triazole Compound Summary. National Library of Medicine.[1] [Link]
-
US EPA. Management of Pharmaceutical Hazardous Waste.[1] (Guidelines on incinerating organic nitrogen compounds). [Link]
Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) office and local regulations before disposal.
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol . This chiral building block is a critical intermediate in the synthesis of advanced azole antifungals and agricultural fungicides.
Because this compound is a highly active pharmacophore precursor, standard "general chemical" handling is insufficient. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and field-proven, mechanistic safety protocols, ensuring absolute scientific integrity and operational security in your laboratory.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To handle (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol safely, one must understand its biological mechanism of action. The 1,2,4-triazole moiety is designed to coordinate with the heme iron of cytochrome P450 enzymes—specifically lanosterol 14α-demethylase (CYP51) in fungi[1].
However, triazoles lack absolute species specificity. In mammalian systems, unintended exposure can lead to the off-target inhibition of human CYP450 enzymes (such as aromatase/CYP19A1 and CYP17A1), which are critical for steroidogenesis and xenobiotic metabolism[2][3].
-
Hepatotoxicity: Chronic or acute high-dose exposure to triazole derivatives frequently induces liver weight increases and hepatocellular hypertrophy due to the disruption of hepatic phase I metabolism[2][3].
-
Endocrine & Reproductive Toxicity: The free 1,2,4-triazole metabolite is classified by the ECHA as a Category 1B reproductive toxin due to its ability to disrupt sex steroid biosynthesis[4].
-
Ecotoxicity: Triazoles are highly persistent in the environment and exhibit significant aquatic toxicity, meaning down-the-drain disposal is strictly prohibited[4][5].
Quantitative Toxicity Data for Representative Triazole Derivatives
To contextualize the hazard, the following table summarizes the toxicity metrics of the 1,2,4-triazole class and its derivatives, dictating our strict exposure limits[2][4].
| Compound / Metabolite | Test Subject | Toxicity Metric | Value | Primary Target Organ / Effect |
| 1,2,4-Triazole | Mice | NOAEL (28-day) | 90 mg/kg bw/day | Testicular degeneration (at 356 mg/kg) |
| 1,2,4-Triazole | Earthworms | EC50 | 440 mg/kg | Reproductive toxicity |
| Penconazole | Rats | Acute Oral LD50 | 200 - 2000 mg/kg | Liver (Hepatocellular hypertrophy) |
| Tebuconazole | Mammals | Acute Oral LD50 | 1700 mg/kg | Liver / Endocrine disruption |
Personal Protective Equipment (PPE) Matrix
Based on the compound's ability to permeate biological membranes and its risk of dust generation, the following self-validating PPE system is mandatory[5][6].
| PPE Category | Required Specification | Mechanistic Justification (Causality) |
| Hand Protection | Nitrile gloves (Min 0.11 mm thickness). Double-glove if handling in solvent. | Triazoles can be absorbed dermally, particularly when dissolved in penetration-enhancing solvents (e.g., DMSO, DMF). |
| Eye/Face | ANSI Z87.1 chemical splash goggles. | Prevents mucosal absorption of airborne crystalline dust during weighing. |
| Body Protection | Flame-resistant lab coat, fully buttoned; closed-toe non-porous shoes. | Prevents accumulation of fine powders on personal clothing, which can lead to prolonged dermal exposure[6]. |
| Respiratory | Handled exclusively inside a certified Chemical Fume Hood. | Eliminates the inhalation of combustible dusts and prevents systemic absorption via the respiratory tract[5][7]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology must be strictly adhered to when setting up reactions involving (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Step 1: Pre-Operational Engineering Control Verification
-
Verify that the chemical fume hood is operational with a face velocity between 100 and 120 feet per minute (fpm) .
-
Clear the hood of unnecessary clutter to ensure laminar airflow is not disrupted.
-
Place an anti-static weighing mat inside the hood to prevent the compound from clinging to surfaces due to static charge.
Step 2: Dispensing and Weighing
-
Don all required PPE (see Matrix).
-
Open the reagent bottle only inside the fume hood.
-
Use a grounded, anti-static micro-spatula to transfer the solid. Causality: Triazole powders can form combustible dust concentrations in the air; minimizing static discharge prevents localized deflagration and reduces aerosolization[5][7].
-
Weigh the material directly into the tared reaction vessel (e.g., a round-bottom flask) rather than a weigh boat to eliminate a secondary transfer step.
Step 3: Transfer and Reaction Setup
-
Seal the reaction vessel with a septum before removing it from the weighing area.
-
If transferring to a larger reactor, use a closed-system powder transfer funnel.
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen, further mitigating any combustible dust risks[5].
Step 4: Surface Decontamination
-
Never use a dry brush or compressed air to clean up residual powder, as this generates highly hazardous airborne dust[6].
-
Dampen a disposable laboratory wipe with a highly polar solvent (e.g., ethanol or water/isopropanol mixture) to solubilize and capture the residual triazole.
-
Wipe the balance and hood surface inward, folding the wipe to trap the contaminant.
Spill Response and Disposal Plan
Because 1,2,4-triazole derivatives are persistent, mobile, and toxic to aquatic environments[4], disposal requires rigorous segregation.
-
Minor Solid Spills (<50g): Dampen the spill area with water to suppress dust. Carefully scoop the wetted material into a chemically compatible, sealable plastic container[6].
-
Minor Liquid Spills (if dissolved in solvent): Surround the spill with an inert absorbent (vermiculite or sand). Do not use combustible absorbents like sawdust. Scoop the saturated absorbent into a hazardous waste container[8].
-
Waste Segregation: Dispose of all contaminated wipes, gloves, and empty reagent bottles in a bin designated for Non-Halogenated Organic Hazardous Waste (unless the reaction solvent dictates otherwise). Label clearly with "Contains Triazole Derivatives - Aquatic Toxicity."
Process Visualization
Workflow and hazard mitigation for handling triazole intermediates.
References
-
Title: Cardiotoxicity and triazole pesticides: therapeutic options for a neglected heart disease Source: Taylor & Francis URL:[Link]
-
Title: Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole Source: ACS Publications URL:[Link]
-
Title: THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB Source: Journal of Hygienic Engineering and Design (JHED) URL:[Link]
-
Title: Hepatotoxic effects of (tri)azole fungicides in a broad dose range Source: Sigarra (University of Porto) URL:[Link]
-
Title: Copper Azole Pressure Treated Wood Safety Data Sheet Source: Bloxsom Roofing & Siding URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
